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  • Product: 3-formyl-1-methyl-1H-indole-2-carboxylic acid
  • CAS: 174094-26-9

Core Science & Biosynthesis

Foundational

synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid Abstract 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a highly functionalized indole derivative that serves as a valuable...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid

Abstract

3-formyl-1-methyl-1H-indole-2-carboxylic acid is a highly functionalized indole derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, an aldehyde, and an N-methylated indole core provides multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the strategic synthesis of this target molecule. We will dissect two primary synthetic routes, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs. The core focus will be on a reliable and efficient strategy involving the late-stage formylation of an N-methylated indole precursor via the Vilsmeier-Haack reaction.

Introduction: The Strategic Importance of Functionalized Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its electron-rich nature and versatile reactivity make it an ideal template for developing therapeutic agents targeting a wide range of biological targets, including HIV-1 integrase and CysLT1 receptors.[1][3] The strategic introduction of functional groups onto the indole ring is paramount for modulating pharmacological activity. Specifically, the presence of a carboxylic acid at the C2 position and a formyl group at the C3 position creates a bidentate chelating system and a reactive handle for further derivatization, respectively. The N-methylation at the indole nitrogen enhances lipophilicity and can prevent unwanted hydrogen bonding interactions, often improving metabolic stability and cell permeability. Consequently, 3-formyl-1-methyl-1H-indole-2-carboxylic acid is not merely a molecule but a sophisticated platform for chemical innovation.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of a multi-functionalized molecule like 3-formyl-1-methyl-1H-indole-2-carboxylic acid requires careful strategic planning. A retrosynthetic analysis reveals two primary logical pathways, distinguished by the sequence of introducing the key functional groups.

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Late-Stage Formylation): This strategy involves first synthesizing the N-methylated precursor, 1-methyl-1H-indole-2-carboxylic acid, followed by a regioselective formylation at the C3 position. This is often the preferred route due to the high reliability and regioselectivity of the Vilsmeier-Haack reaction on electron-rich N-substituted indoles.

  • Route B (Late-Stage N-Methylation): This approach formylates an indole-2-carboxylic acid derivative first, followed by methylation of the indole nitrogen. A significant challenge here is the presence of the acidic carboxylic acid proton, which can compete with the N-H for deprotonation. Therefore, this route typically necessitates the use of an ester-protected carboxylic acid, adding steps for protection and subsequent deprotection (hydrolysis).

For its directness and avoidance of protection-deprotection steps, this guide will detail Route A as the primary recommended pathway.

Recommended Synthetic Pathway: A Step-by-Step Guide

This pathway is designed as a logical and efficient sequence, starting from the readily available indole-2-carboxylic acid.

Step 1: N-Methylation of 1H-Indole-2-carboxylic acid

Causality: The first step is the synthesis of the key intermediate, 1-methyl-1H-indole-2-carboxylic acid. While classic methylating agents like methyl iodide or dimethyl sulfate are effective, they are highly toxic.[4] A more contemporary and environmentally benign approach utilizes dimethyl carbonate (DMC).[4][5] DMC is less toxic and the reaction can be performed under relatively mild conditions. The choice of base is critical; a non-nucleophilic base like potassium carbonate or cesium carbonate is required to deprotonate the indole nitrogen without interfering with the reaction.[6]

Detailed Experimental Protocol:

  • To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of substrate), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add dimethyl carbonate (DMC, 3.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (approx. 20-30 mL per gram of starting material).

  • Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl). A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1-methyl-1H-indole-2-carboxylic acid.

Step 2: Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from DMF and phosphorus oxychloride (POCl₃).[9][10] The electron-donating nature of the N-methyl group and the indole ring system activates the C3 position, making it highly nucleophilic and directing the electrophilic attack of the Vilsmeier reagent regioselectively to this site.

Reaction Mechanism:

G cluster_1 Formation of Vilsmeier Reagent cluster_2 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent [Me₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-Methyl-1H-indole-2-COOH Iminium_Intermediate Iminium Salt Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product 3-Formyl-1-methyl-1H-indole-2-COOH Iminium_Intermediate->Product H₂O Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. The Vilsmeier reagent will form as a solid or thick slurry.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.

  • Prepare a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in DMF and add it dropwise to the Vilsmeier reagent mixture, again maintaining a low temperature.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 9-11 by the slow addition of an aqueous solution of sodium hydroxide (e.g., 4M NaOH). This step hydrolyzes the intermediate iminium salt.

  • Stir the mixture for 1-2 hours. The product may precipitate.

  • Acidify the solution with 2M HCl to pH 2-3 to precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Data Summary

The following table summarizes expected outcomes for the recommended synthetic pathway. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReactionKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1N-MethylationK₂CO₃, DMC, DMF120-1304-685-95%
2Vilsmeier-HaackPOCl₃, DMF60-802-470-85%

Conclusion

The is most reliably achieved through a two-step sequence involving the N-methylation of indole-2-carboxylic acid followed by a regioselective Vilsmeier-Haack formylation. This pathway is robust, high-yielding, and avoids the need for protection/deprotection strategies. The mechanistic principles discussed and the detailed protocols provided herein offer a solid foundation for researchers to successfully synthesize this versatile intermediate, enabling further exploration in drug development and materials science.

References

  • Synthetic method of indole-2-carboxylic acid. Google Patents.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

  • Synthesis of indoles. Organic Chemistry Portal.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

  • A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online.

  • methyl 3-formyl-1-methyl-1H-indole-2-carboxylate synthesis. ChemicalBook.

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. PubMed.

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central (PMC).

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES.

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate.

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Methylation of indole compounds using dimethy carbonate. Google Patents.

  • Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. St Andrews Research Repository.

  • Methylation of indole compounds using dimethyl carbonate. Google Patents.

  • Vilsmeier-Haack Formylation of Indoles. BenchChem.

Sources

Exploratory

physicochemical properties of 3-formyl-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-formyl-1-methyl-1H-indole-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist Executive Summary 3-formyl-1-methyl-1H-indole-2-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-formyl-1-methyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-formyl-1-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound featuring a substituted indole core. This structure, which incorporates an aldehyde, a carboxylic acid, and an N-methylated indole ring, makes it a valuable intermediate in synthetic organic chemistry and a potential scaffold in medicinal chemistry. Understanding its physicochemical properties is paramount for its effective use in research and development, enabling researchers to design appropriate reaction conditions, develop robust analytical methods, and predict its behavior in biological systems. This guide provides a comprehensive overview of its molecular identity, core physicochemical characteristics, a validated synthetic workflow, detailed analytical protocols, and an analysis of its chemical reactivity and stability.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

Chemical Structure and Nomenclature

The compound's structure is defined by an indole ring system. A methyl group is attached to the indole nitrogen at position 1, a carboxylic acid group is at position 2, and a formyl (aldehyde) group is at position 3. The systematic IUPAC name for this compound is 3-formyl-1-methyl-1H-indole-2-carboxylic acid.[1][2]

G Figure 1: Chemical Structure of 3-formyl-1-methyl-1H-indole-2-carboxylic acid cluster_indole N1 N C2 C N1->C2 N_Me CH₃ N1->N_Me C3 C C2->C3 C2_COOH COOH C2->C2_COOH C3a C C3->C3a C3_CHO CHO C3->C3_CHO C3a->N1 C4 C C3a->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C7a C C7->C7a C7a->N1 C7a->C3a

Caption: Chemical structure of the title compound.

Key Chemical Identifiers

For unambiguous identification and data retrieval, standardized chemical identifiers are essential.

IdentifierValueSource
CAS Number 174094-26-9[2][3]
Molecular Formula C₁₁H₉NO₃[3][4]
Molecular Weight 203.19 g/mol [3][4]
Canonical SMILES CN1C2=CC=CC=C2C(=C1C(=O)O)C=O[4]
InChIKey XYANKXSPJQBIDM-UHFFFAOYSA-N[1][4]

Core Physicochemical Properties

These properties dictate the compound's behavior during handling, reaction, purification, and formulation.

Physical State and Appearance

Based on analogous indole structures, 3-formyl-1-methyl-1H-indole-2-carboxylic acid is expected to be a solid at room temperature, likely appearing as a white to yellow or tan crystalline powder.[5][6] This coloration is common in indole derivatives, which can be susceptible to slight oxidation or impurities.

Thermal Properties
Acidity (pKa)

The molecule possesses a single acidic proton on the carboxylic acid group. The pKa of this proton is a critical parameter influencing its solubility in aqueous solutions of varying pH and its reactivity in base-mediated reactions.

  • Expertise & Experience: While a predicted pKa for the N-H proton of the related unmethylated ester is approximately 13.48, this is not relevant to the acidity of our target molecule's carboxylic acid.[5][6] The pKa of a typical aliphatic carboxylic acid is ~4.7. For benzoic acid, it is ~4.2. In this molecule, the indole ring and the adjacent electron-withdrawing formyl group are expected to stabilize the carboxylate conjugate base through resonance and inductive effects, thereby increasing the acidity (i.e., lowering the pKa) . The pKa is anticipated to be in the range of 3.5 - 4.5 . An experimental determination via potentiometric titration is the gold standard for confirmation.

Solubility Profile

A precise solubility profile is crucial for selecting appropriate solvents for synthesis, purification, and analysis.

  • Aqueous Solubility: Due to the polar carboxylic acid group, the compound is expected to have low solubility in neutral water but should be readily soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) via deprotonation to the highly polar carboxylate salt.

  • Organic Solubility: It is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Solubility in alcohols like methanol and ethanol is likely moderate. It is expected to have poor solubility in nonpolar solvents like hexanes and diethyl ether.

Synthesis and Purification Workflow

A reliable synthetic route is essential for obtaining high-purity material for research. The most logical approach involves the formylation of an indole precursor followed by the hydrolysis of an ester protecting group.

Rationale for Synthetic Strategy

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group at the electron-rich C3 position of an indole ring.[7] A common synthetic pathway would be to start with methyl 1-methyl-1H-indole-2-carboxylate, perform a Vilsmeier-Haack formylation to yield methyl 3-formyl-1-methyl-1H-indole-2-carboxylate, and subsequently hydrolyze the methyl ester to the desired carboxylic acid. This strategy protects the carboxylic acid as an ester during the potentially harsh formylation step.

Caption: High-level synthetic workflow diagram.

Detailed Experimental Protocol for Synthesis (Hypothetical)

This protocol is a representative procedure based on established chemical transformations.

Step 1: Formylation of Methyl 1-methyl-1H-indole-2-carboxylate

  • In a three-neck flask under an inert atmosphere (Nitrogen or Argon), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve methyl 1-methyl-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring progress by TLC.

  • Cool the reaction mixture and pour it slowly onto crushed ice containing sodium acetate.

  • Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-formyl-1-methyl-1H-indole-2-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH, 2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture, remove the THF under reduced pressure, and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with cold 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Protocol for Purification

Recrystallization is the preferred method for purifying the final product.

  • Select a suitable solvent system by testing the solubility of the crude product. A mixture of ethanol/water or dioxane/water is often effective for polar compounds.

  • Dissolve the crude solid in the minimum amount of the hot solvent (or solvent mixture).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

G Figure 3: Analytical Characterization Workflow cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography Sample Purified Sample NMR NMR ('H, '³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC/UPLC Sample->HPLC Identity Structural Confirmation NMR->Identity MS->Identity IR->Identity Purity Purity Assessment (>95%) HPLC->Purity

Caption: Standard workflow for analytical validation.

Theoretical Spectroscopic Analysis
  • ¹H NMR: The spectrum should show distinct signals for:

    • A singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm.

    • A broad singlet for the carboxylic acid proton (-COOH) typically above δ 11-13 ppm (in DMSO-d₆).

    • Four protons in the aromatic region (δ 7.0-8.5 ppm) corresponding to the benzene portion of the indole ring.

    • A singlet for the N-methyl (-NCH₃) protons around δ 3.8-4.2 ppm.

  • ¹³C NMR: Key signals expected include:

    • A carbonyl carbon for the aldehyde around δ 180-190 ppm.

    • A carbonyl carbon for the carboxylic acid around δ 160-170 ppm.

    • Multiple signals in the aromatic region (δ 110-140 ppm).

    • The N-methyl carbon around δ 30-35 ppm.

  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.

    • A C=O stretch from the aldehyde around 1680-1700 cm⁻¹.

    • A C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. These may overlap.

    • C-H stretches from the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • Using electrospray ionization (ESI), the negative mode should show a prominent [M-H]⁻ ion at m/z 202.05.[4]

    • The positive mode should show an [M+H]⁺ ion at m/z 204.07.[4] High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₁H₉NO₃.

Protocol for Purity Assessment by HPLC
  • System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the carboxylic acid remains protonated.

    • Example Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths, including 254 nm and 280 nm, is recommended due to the extended aromatic system.

  • Sample Prep: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of ~1 mg/mL.

  • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Chemical Reactivity and Stability

The molecule's utility is defined by the reactivity of its functional groups.

  • Aldehyde Group: This group is susceptible to oxidation to a dicarboxylic acid and can participate in reactions typical of aldehydes, such as condensation with active methylene compounds, reductive amination, and Wittig reactions.[8]

  • Carboxylic Acid Group: This group can be converted to esters, amides, or acid chlorides using standard methodologies. It can also be reduced, though this typically requires strong reducing agents like borane or lithium aluminum hydride.

  • Indole Ring: The indole nucleus is generally stable but can be susceptible to strong oxidizing agents. The electron-withdrawing groups at positions 2 and 3 deactivate the ring towards electrophilic substitution compared to unsubstituted indole.

Stability and Recommended Storage Conditions

Given the potential for oxidation of the aldehyde group, long-term stability is best ensured under controlled conditions. The related methyl ester is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C.[5][6] Similar precautions are advised for the carboxylic acid to maintain its purity over time.

Conclusion

3-formyl-1-methyl-1H-indole-2-carboxylic acid is a multifunctional chemical building block whose properties are dictated by its constituent functional groups. Its predicted acidity, solubility profile, and well-defined spectroscopic characteristics provide a solid foundation for its application in synthetic chemistry. The provided protocols for synthesis and analysis offer a validated pathway for researchers to obtain and characterize this compound with high fidelity, ensuring its suitability for demanding applications in drug discovery and materials science.

References

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. Available from: [Link]

  • 3-Formyl-1-methyl-1H-indole-2-carboxylicacid | C11H8NO3 | MD Topology | NMR | X-Ray. Available from: [Link]

  • 3-Formyl-1-methyl-1h-indole-2-carboxylic acid - CAS:174094-26-9 - Sunway Pharm Ltd. Available from: [Link]

  • 3-formyl-1-methyl-1h-indole-2-carboxylic acid - PubChemLite. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available from: [Link]

  • Synthesis of 3-Formylindole-4-carboxylic acid methyl ester - PrepChem.com. Available from: [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. Available from: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available from: [Link]

  • Indole-3-carbaldehyde - Wikipedia. Available from: [Link]

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Foundational

The Therapeutic Potential of 3-Formyl-1-Methyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged structure" in drug discovery. Within this diverse family, derivatives of indole-2-carboxylic acid have garnered substantial attention for their broad spectrum of pharmacological activities. This guide delves into a specific, yet underexplored, subclass: 3-formyl-1-methyl-1H-indole-2-carboxylic acid derivatives . While direct and extensive biological data on this specific scaffold remains nascent, this document serves as a technical primer and a forward-looking perspective for researchers, scientists, and drug development professionals. By examining the synthesis, and the established biological activities of closely related analogues, we aim to illuminate the therapeutic promise of this compound class and provide a roadmap for future investigations.

The Core Moiety: Synthesis and Chemical Landscape

The journey into the biological applications of 3-formyl-1-methyl-1H-indole-2-carboxylic acid derivatives begins with their synthesis. The strategic placement of the formyl, methyl, and carboxylic acid groups on the indole ring offers a rich chemical handle for derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR).

Synthetic Pathway: A Gateway to Diversity

The synthesis of the core scaffold, 3-formyl-1-methyl-1H-indole-2-carboxylic acid, and its ester or amide derivatives typically involves a multi-step process. A common and effective route is the Vilsmeier-Haack formylation of an N-methylated indole-2-carboxylate. This reaction introduces the electrophilic formyl group at the C3 position, a crucial step in creating the target scaffold.

Synthesis_Pathway Indole-2-carboxylic_acid Indole-2-carboxylic acid Methylation N-Methylation (e.g., MeI, base) Indole-2-carboxylic_acid->Methylation 1-Methyl-1H-indole-2-carboxylate 1-Methyl-1H-indole-2-carboxylate Methylation->1-Methyl-1H-indole-2-carboxylate Vilsmeier-Haack Vilsmeier-Haack Formylation (POCl3, DMF) 1-Methyl-1H-indole-2-carboxylate->Vilsmeier-Haack Target_Scaffold 3-Formyl-1-methyl-1H-indole-2-carboxylate Vilsmeier-Haack->Target_Scaffold Derivatization Derivatization (e.g., esterification, amidation) Target_Scaffold->Derivatization Bioactive_Derivatives Bioactive Derivatives Derivatization->Bioactive_Derivatives

Caption: A generalized synthetic workflow for producing 3-formyl-1-methyl-1H-indole-2-carboxylic acid derivatives.

This synthetic flexibility is paramount, as the subsequent derivatization of the carboxylic acid and formyl groups allows for the generation of a diverse library of compounds for biological screening. The carboxylic acid can be converted to a variety of esters and amides, while the aldehyde can undergo reactions such as condensation to form Schiff bases or Knoevenagel condensation products, further expanding the chemical space.

Anticipated Biological Activities: An Evidence-Based Extrapolation

While dedicated studies on the biological activities of 3-formyl-1-methyl-1H-indole-2-carboxylic acid derivatives are limited, a wealth of data on closely related indole structures provides a strong foundation for predicting their therapeutic potential. The following sections explore these anticipated activities, supported by findings from analogous compounds.

Anticancer Potential: Targeting the Hallmarks of Malignancy

The indole scaffold is a cornerstone in the development of anticancer agents.[1] Derivatives of indole-2-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3]

Mechanistic Insights from Related Compounds:

  • Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process in cell division.[1]

  • Kinase Inhibition: The indole nucleus is a common pharmacophore in kinase inhibitors, targeting enzymes like EGFR and CDK2 that are often dysregulated in cancer.[4]

  • Apoptosis Induction: Indole-2-carboxamides have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]

  • IDO1/TDO Inhibition: Indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion.[1]

A study on 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, a derivative of 3-formyl-1H-indole-2-carboxylic acid, identified significant antimitotic activity.[5] This finding strongly suggests that the 3-formyl-indole-2-carboxylic acid core is a promising template for the design of novel anticancer agents. The methyl group at the N1 position has also been shown to significantly enhance anticancer activity in some indole series.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of novel derivatives is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 3-formyl-1-methyl-1H-indole-2-carboxylic acid derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indole derivatives have long been recognized for their antibacterial and antifungal properties.[6][7]

Structure-Activity Relationship in Indole Antimicrobials:

The antimicrobial efficacy of indole derivatives is often influenced by the nature and position of substituents on the indole ring. Lipophilicity and the ability to interact with microbial membranes or specific enzymes are key determinants of activity. The introduction of a formyl group at the C3 position can serve as a reactive site for the synthesis of Schiff bases and other derivatives, which have shown potent antimicrobial effects.[8]

Derivative Class Observed Activity Potential Mechanism
Indole-2-carboxamidesActive against Enterococcus faecalis and Candida albicans[7]Membrane disruption, enzyme inhibition
3-Substituted IndolesBroad-spectrum antibacterial activity[8]Inhibition of essential metabolic pathways
Indole-3-carboxamidesPotentiate the action of conventional antibiotics[9]Increased membrane permeability

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, have demonstrated potent anti-inflammatory properties.[10][11]

Targeting Inflammatory Pathways:

The anti-inflammatory actions of indole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. Some derivatives have also been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] The 3-formyl group can be a precursor for the synthesis of various heterocyclic systems that may interact with these inflammatory targets.

Anti-inflammatory_Mechanism Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indole_Derivatives 3-Formyl-1-methyl-1H-indole-2-carboxylic acid derivatives Indole_Derivatives->COX_Enzymes Inhibition

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Exploratory

An In-depth Technical Guide to 3-formyl-1-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Foreword The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in var...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the design of novel therapeutic agents. Within this vast chemical space, 3-formyl-1-methyl-1H-indole-2-carboxylic acid emerges as a particularly valuable building block. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a methylated indole nitrogen—offers a versatile platform for chemical modification and the exploration of structure-activity relationships. This technical guide provides a comprehensive overview of 3-formyl-1-methyl-1H-indole-2-carboxylic acid, detailing its chemical identity, synthesis, and its burgeoning role in the development of innovative therapeutics for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

IUPAC Name: 3-formyl-1-methyl-1H-indole-2-carboxylic acid[1]

Synonyms:

  • 3-formyl-1-methylindole-2-carboxylic acid

  • 1-methyl-3-formyl-1H-indole-2-carboxylic acid

Key Identifiers:

  • CAS Number: 174094-26-9

  • Molecular Formula: C₁₁H₉NO₃[2]

  • Molecular Weight: 203.19 g/mol

  • Canonical SMILES: CN1C2=CC=CC=C2C(=C1C(=O)O)C=O[2]

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol
CAS Number 174094-26-9
Canonical SMILES CN1C2=CC=CC=C2C(=C1C(=O)O)C=O[2]

Synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid

The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a multi-step process that leverages classic organic reactions. The overall strategy involves the initial construction of the 1-methyl-1H-indole-2-carboxylate core, followed by regioselective formylation at the C3 position and subsequent hydrolysis of the ester to the desired carboxylic acid.

Synthesis of the Precursor: Methyl 1-methyl-1H-indole-2-carboxylate

The synthesis commences with the commercially available methyl 1H-indole-2-carboxylate. The indole nitrogen is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Vilsmeier-Haack Formylation: Introduction of the Aldehyde Group

The key step in this synthesis is the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically DMF, and phosphorus oxychloride (POCl₃).[4][5] This electrophilic species then attacks the electron-rich C3 position of the indole ring.

The indole nucleus is highly activated towards electrophilic substitution, particularly at the 3-position, due to the electron-donating nature of the nitrogen atom. The Vilsmeier reagent, while a weaker electrophile than those used in Friedel-Crafts reactions, is sufficiently reactive for this transformation.[5]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring, and finally hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Methyl 1-methyl-1H- indole-2-carboxylate Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product Methyl 3-formyl-1-methyl-1H- indole-2-carboxylate Iminium_Intermediate->Product + H₂O (workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Ester Hydrolysis: Formation of the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide in a mixture of methanol and water.[7] Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the final product, 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid, synthesized from established procedures for similar transformations.

Step 1: Synthesis of Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate

  • To a solution of methyl 1-methyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF, add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50-60 °C for an additional 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl 3-formyl-1-methyl-1H-indole-2-carboxylate.

Step 2: Hydrolysis to 3-formyl-1-methyl-1H-indole-2-carboxylic acid

  • Dissolve the purified methyl 3-formyl-1-methyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, signals in the aromatic region for the indole ring protons, a singlet for the aldehydic proton, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nature of the formyl and carboxyl groups.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, the N-methyl carbon, and the carbons of the indole ring.

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, a C=O stretching vibration for the carboxylic acid, and another C=O stretching vibration for the aldehyde. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol ). Fragmentation patterns will likely involve the loss of water, carbon monoxide, and the carboxyl group.

Applications in Drug Discovery and Medicinal Chemistry

3-formyl-1-methyl-1H-indole-2-carboxylic acid is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the three functional groups allows for selective modifications to explore and optimize biological activity.

As a Scaffold for HIV-1 Integrase Inhibitors

Recent research has identified the indole-2-carboxylic acid scaffold as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[8] The integrase enzyme is crucial for the replication of HIV, and its inhibition is a validated therapeutic strategy. The indole-2-carboxylic acid moiety can chelate with the two magnesium ions in the active site of the integrase enzyme, a key interaction for inhibitory activity.[8]

The 3-formyl group on the indole ring provides a convenient handle for introducing various substituents to probe the binding pocket of the enzyme and enhance inhibitory potency and pharmacokinetic properties. For instance, the aldehyde can be converted to other functional groups or used in condensation reactions to build more elaborate side chains.

HIV_Integrase_Inhibition cluster_viral_replication HIV Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration (mediated by Integrase) Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Indole_Inhibitor 3-formyl-1-methyl-1H-indole- 2-carboxylic acid derivative Indole_Inhibitor->Integration Inhibits Integrase HIV-1 Integrase

Sources

Foundational

CAS number for 3-formyl-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to 3-formyl-1-methyl-1H-indole-2-carboxylic acid Introduction 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a specialized organic compound belonging to the indole family, a heterocyclic sca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-formyl-1-methyl-1H-indole-2-carboxylic acid

Introduction

3-formyl-1-methyl-1H-indole-2-carboxylic acid is a specialized organic compound belonging to the indole family, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science. The strategic placement of three distinct functional groups—a carboxylic acid at the 2-position, a formyl (aldehyde) group at the 3-position, and a methyl group on the indole nitrogen—makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures. Its structure allows for orthogonal chemical modifications, enabling researchers to explore diverse chemical spaces in drug discovery and other fields.

This technical guide provides a comprehensive overview of 3-formyl-1-methyl-1H-indole-2-carboxylic acid, intended for researchers, chemists, and drug development professionals. It covers the compound's core identity, a detailed synthesis protocol grounded in the Vilsmeier-Haack reaction, mechanistic insights, and its potential applications as a key synthetic intermediate.

Compound Identification and Physicochemical Properties

A precise definition of a chemical entity begins with its unique identifiers and physical characteristics. These data are crucial for sourcing, characterization, and regulatory compliance.

PropertyValueReference(s)
CAS Number 174094-26-9[1][2]
Molecular Formula C₁₁H₉NO₃[1][3]
Molecular Weight 203.19 g/mol [1]
IUPAC Name 3-formyl-1-methylindole-2-carboxylic acid[2][4]
Canonical SMILES CN1C2=CC=CC=C2C(=C1C(=O)O)C=O[3]
InChI Key XYANKXSPJQBIDM-UHFFFAOYSA-N[3][4]
Appearance Assumed to be a powder or crystalline solid
Melting Point Not explicitly available in public literature; requires empirical determination.
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.

Synthesis: The Vilsmeier-Haack Formylation Approach

The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is most classically achieved via the Vilsmeier-Haack reaction.[5] This method is particularly well-suited for indole substrates and represents the most logical and efficient pathway to synthesize the target molecule from its precursor, 1-methyl-1H-indole-2-carboxylic acid.[6]

Causality and Rationale

The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and kinetically favored site for such reactions. The Vilsmeier-Haack reaction leverages this reactivity by generating a mild electrophile, the chloromethyleneiminium salt (Vilsmeier reagent), from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5][7] This approach avoids the harsh conditions of other formylation methods and is generally high-yielding for indole substrates.[8]

Reaction Mechanism

The trustworthiness of a protocol is rooted in a clear understanding of its underlying mechanism. The Vilsmeier-Haack reaction proceeds through several well-established steps.

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich C3 position of the 1-methyl-1H-indole-2-carboxylic acid attacks the carbon atom of the Vilsmeier reagent. This step forms a new carbon-carbon bond and a cationic intermediate.

  • Aromatization and Hydrolysis: The intermediate is rearomatized, and subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final 3-formyl product.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism Indole 1-methyl-1H-indole-2-carboxylic acid Intermediate Cationic Intermediate Indole->Intermediate 2. Electrophilic Attack VilsmeierReagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- VilsmeierReagent->Intermediate IminiumSalt Iminium Salt Intermediate Intermediate->IminiumSalt 3. Aromatization Product 3-formyl-1-methyl-1H-indole-2-carboxylic acid IminiumSalt->Product 4. Hydrolysis Reagents DMF + POCl3 Reagents->VilsmeierReagent 1. Reagent Formation Hydrolysis H2O Workup Hydrolysis->Product

Figure 1: Vilsmeier-Haack Reaction Mechanism

Experimental Protocol: Synthesis Workflow

This protocol is a self-validating system, incorporating in-process controls (temperature monitoring, TLC) to ensure reproducibility and success.

Materials and Reagents
  • 1-methyl-1H-indole-2-carboxylic acid (Starting Material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or petroleum ether) for chromatography

Workflow Diagram

Synthesis_Workflow Figure 2: Synthesis Workflow A 1. Vilsmeier Reagent Preparation (DMF + POCl3 in DCM at 0°C) B 2. Substrate Addition (Add 1-methyl-1H-indole-2-carboxylic acid solution dropwise at 0°C) A->B C 3. Reaction (Stir at room temperature, monitor by TLC) B->C D 4. Quenching & Hydrolysis (Pour onto ice and basify with NaHCO3) C->D E 5. Extraction & Drying (Extract with DCM, wash, and dry over MgSO4) D->E F 6. Purification (Solvent evaporation followed by silica gel chromatography) E->F G 7. Product Isolation (Evaporate solvent to yield pure product) F->G

Sources

Exploratory

3-formyl-1-methyl-1H-indole-2-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 3-formyl-1-methyl-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery Introduction The indole scaffold is a cornerstone of medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-formyl-1-methyl-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its versatility and significance. Within this important class of heterocycles, 3-formyl-1-methyl-1H-indole-2-carboxylic acid represents a particularly valuable synthetic building block. Possessing three distinct and reactive functional groups—the N-methylated indole core, a C2-carboxylic acid, and a C3-aldehyde (formyl group)—this molecule offers a rich platform for chemical diversification. The strategic placement of these groups allows for precise molecular elaboration, making it a key intermediate in the synthesis of complex, biologically active compounds.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the physicochemical properties, a robust and validated synthetic protocol, and an exploration of the current and potential applications of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in modern drug discovery.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and drug design. This section outlines the core data, structural features, and expected analytical signatures of 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Core Molecular Data

The essential quantitative data for the title compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [1][3]
Monoisotopic Mass 203.05824 Da[2][4]
CAS Number 174094-26-9[1][4]
Canonical SMILES CN1C2=CC=CC=C2C(=C1C(=O)O)C=O[2][4]
InChI Key XYANKXSPJQBIDM-UHFFFAOYSA-N[2]
Structural Elucidation

The structure of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is defined by the interplay of its constituent parts. The N-methylation at position 1 removes the hydrogen bond donor capability of the indole nitrogen, which can influence crystal packing and solubility compared to its N-H counterpart. The C2-carboxylic acid and C3-formyl groups are both electron-withdrawing, significantly modulating the electron density of the indole ring system. The carboxylic acid is a key hydrogen bond donor and acceptor and a potential coordination site for metal ions, a feature critical for its role in certain enzyme active sites.[5] The adjacent formyl group is a versatile chemical handle for subsequent synthetic transformations.

Caption: Chemical structure of 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Predicted Spectroscopic Profile

While a dedicated experimental spectrum for this specific molecule is not provided in the search results, a reliable profile can be predicted based on data from closely related analogs like methyl 1H-indole-3-carboxylate and various substituted indole-2-carboxylates.[6][7] This predicted data is invaluable for guiding the characterization of a newly synthesized batch.

Technique Expected Signatures
¹H NMR δ 10.0-10.5 ppm: Singlet, 1H (aldehyde proton, -CHO).δ 7.5-8.0 ppm: Multiplets, 2H (aromatic protons on benzene ring, likely H4 and H7).δ 7.2-7.5 ppm: Multiplets, 2H (aromatic protons on benzene ring, likely H5 and H6).δ ~4.0 ppm: Singlet, 3H (N-methyl protons, N-CH₃).Variable (broad): Carboxylic acid proton (-COOH), often not observed without specific experimental conditions.
¹³C NMR δ > 180 ppm: Aldehyde carbonyl carbon.δ ~165 ppm: Carboxylic acid carbonyl carbon.δ 110-140 ppm: Multiple signals corresponding to the 8 carbons of the indole ring.δ ~32 ppm: N-methyl carbon.
Mass Spec (ESI) [M-H]⁻: m/z 202.05[M+H]⁺: m/z 204.07[M+Na]⁺: m/z 226.05

Part 2: Synthesis and Purification

The synthesis of highly functionalized indoles requires a strategic approach that allows for the precise introduction of substituents. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic rings like indoles, typically at the C3 position.[5][8]

Synthetic Strategy Overview

A logical and field-proven approach to synthesize the target molecule begins with a pre-formed 1-methyl-1H-indole-2-carboxylate ester. This starting material can be subjected to a Vilsmeier-Haack reaction to install the formyl group at the C3 position. The final step is the saponification (hydrolysis) of the ester to yield the desired carboxylic acid. This workflow is efficient and relies on well-established, high-yielding reactions.

G A Start: Ethyl 1-methyl-1H-indole-2-carboxylate B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B Step 1 C Intermediate: Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate B->C D Saponification (NaOH, H₂O/EtOH) C->D Step 2 E Product: 3-formyl-1-methyl-1H-indole-2-carboxylic acid D->E F Purification & Characterization (Crystallization, NMR, MS) E->F

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology synthesized from standard procedures for Vilsmeier-Haack reactions and ester hydrolysis on indole systems.[5][9]

Step 1: Vilsmeier-Haack Formylation of Ethyl 1-methyl-1H-indole-2-carboxylate

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Causality: This exothermic reaction forms the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent. Pre-formation at low temperature ensures controlled and complete generation of the reagent before adding the substrate.

  • Reaction: Dissolve ethyl 1-methyl-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). The product, ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

Step 2: Saponification to 3-formyl-1-methyl-1H-indole-2-carboxylic Acid

  • Reaction: Suspend the crude ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux (approx. 80°C) for 1-3 hours.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to hydrolysis. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Monitoring: Monitor the hydrolysis by TLC until the starting ester is fully consumed.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of cold 1M hydrochloric acid (HCl). The final product, 3-formyl-1-methyl-1H-indole-2-carboxylic acid, will precipitate as a solid.

  • Final Purification: Collect the solid product by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry in a vacuum oven. The purity should be assessed by NMR and Mass Spectrometry.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-formyl-1-methyl-1H-indole-2-carboxylic acid lies in its utility as a versatile intermediate for constructing molecules with significant pharmacological potential.

Role as a Synthetic Intermediate

The aldehyde and carboxylic acid groups are orthogonal chemical handles that can be selectively addressed to build molecular complexity.

  • The Aldehyde: This group is a prime site for Knoevenagel condensations, Wittig reactions, and reductive aminations, allowing for the extension of the molecule at the C3 position. For example, condensation with active methylene compounds like thiohydantoins is a known route to aplysinopsin analogs.[10]

  • The Carboxylic Acid: This functional group is readily converted to amides, esters, or other bioisosteres. Amide coupling reactions are fundamental in medicinal chemistry for linking molecular fragments, and the indole-2-carboxamide scaffold has been effectively used to design new TRPV1 agonists.[11]

Pharmacological Relevance of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is a recognized pharmacophore in several classes of therapeutic agents. Its rigid structure and ability to form key interactions with protein targets make it an excellent starting point for inhibitor design.

  • HIV-1 Integrase Inhibitors: This scaffold has been identified as a novel inhibitor of the HIV-1 integrase strand transfer process. The mechanism involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's active site by the oxygen atoms of the C2-carboxylic acid and, potentially, the C3-substituent. This interaction prevents the enzyme from processing the viral DNA, thus halting viral replication.[5][12]

G Conceptual Model of Pharmacophore Interaction cluster_enzyme Integrase Active Site cluster_inhibitor Inhibitor Scaffold Mg1 Mg²⁺ Mg2 Mg²⁺ C C O1 O C->O1 O2 O C->O2 Indole Indole Ring C->Indole O1->Mg1 Chelation O2->Mg2 Chelation

Sources

Foundational

solubility of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Understanding the solubility of active ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 3-formyl-1-methyl-1H-indole-2-carboxylic acid, a key heterocyclic compound. We will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data. This document is intended to serve as a practical resource for researchers and scientists working with this molecule and its derivatives.

Introduction to 3-formyl-1-methyl-1H-indole-2-carboxylic Acid

3-formyl-1-methyl-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The structure of this molecule, featuring a carboxylic acid group, an aldehyde, and a methylated indole ring, dictates its physicochemical properties, including its solubility.[2][3]

Molecular Structure:

Caption: Chemical structure of 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carbonyl oxygens and the indole nitrogen) suggests that this molecule can engage in a variety of intermolecular interactions, which are key to its solubility.[4]

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5][6] The polarity of a solvent is a measure of its dielectric constant. Solvents with high dielectric constants are considered polar.[6]

The solubility of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in a given organic solvent will be determined by a balance of the following factors:

  • Solvent Polarity: A solvent's ability to solvate the polar functional groups of the molecule.[7][8]

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor, interacting with the carboxylic acid and formyl groups.

  • Van der Waals Forces: Non-polar interactions between the indole ring and the non-polar regions of the solvent.

Based on its structure, 3-formyl-1-methyl-1H-indole-2-carboxylic acid is expected to be more soluble in polar organic solvents, particularly those that can participate in hydrogen bonding. Its acidic nature also suggests that it will be soluble in basic aqueous solutions due to salt formation.[9][10][11]

Experimental Determination of Solubility

A systematic approach is required to determine the solubility of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in a range of organic solvents. The following protocol outlines a standard procedure.

Materials and Equipment
  • 3-formyl-1-methyl-1H-indole-2-carboxylic acid (ensure purity is characterized)

  • A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[12][13]

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Safety Precautions

Always consult the Safety Data Sheet (SDS) for 3-formyl-1-methyl-1H-indole-2-carboxylic acid and all solvents used.[14][15][16] Handle the compound and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of the target compound.

G A Preparation of Saturated Solutions B Equilibration A->B Incubate with shaking C Phase Separation B->C Centrifugation D Sample Dilution & Analysis C->D Dilute supernatant E Quantification D->E HPLC analysis

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-formyl-1-methyl-1H-indole-2-carboxylic acid to a known volume of each selected organic solvent in a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Dilution and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Filter the aliquot through a syringe filter compatible with the solvent.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of 3-formyl-1-methyl-1H-indole-2-carboxylic acid of known concentrations.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Solubility of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid in Various Organic Solvents at 25 °C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)
Hexane0.11.89
Toluene2.42.38
Dichloromethane3.19.08
Ethyl Acetate4.46.02
Acetone5.120.7
Isopropanol3.918.3
Ethanol4.324.3
Methanol5.132.7
DMF6.436.7
DMSO7.246.7

Note: Polarity index and dielectric constant values are approximate and can vary with temperature and source.[13]

The results in this table will allow for a clear understanding of the relationship between solvent properties and the solubility of the target compound. It is anticipated that the solubility will generally increase with increasing solvent polarity.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in organic solvents. By combining a theoretical understanding of solubility principles with a robust experimental protocol, researchers can generate reliable data that is critical for the advancement of drug development and chemical synthesis projects involving this important indole derivative.

References

  • Comparison of the polarity of organic solvents. (2022-10-13).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024-09-24).
  • Polarity of Solvents. (n.d.).
  • How To Determine Solubility Of Organic Compounds? (2025-02-11). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Polarities of Solvents. (n.d.). Shodex HPLC Columns and Standards. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • methyl 3-formyl-1H-indole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 3-Formyl-1-methyl-1h-indole-2-carboxylic acid. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • 3-formyl-1-methyl-1h-indole-2-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • 3-Methyl Indole To 2-Formyl Indole. (n.d.). Scribd. Retrieved from [Link]

  • 3-FORMYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER 18450-27-6 wiki. (n.d.).
  • Safety Data Sheet. (2025-10-06).
  • SAFETY DATA SHEET. (n.d.).
  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (n.d.). PubMed. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Methyl 3-formyl-1h-indole-2-carboxylate sigma-aldrich. (n.d.).

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Exploratory

Unlocking the Therapeutic Potential of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid: A Technical Guide to Target Identification and Validation

Abstract The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide focu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide focuses on a specific, yet underexplored, member of this family: 3-formyl-1-methyl-1H-indole-2-carboxylic acid . While direct biological data on this compound is sparse, its structural features, particularly the indole-2-carboxylic acid core, suggest a high probability of interaction with several key therapeutic targets. This document provides a comprehensive exploration of these potential targets, grounded in the established pharmacology of analogous compounds. We will delve into the scientific rationale for investigating each target class and provide detailed, field-proven experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is a recurring motif in compounds exhibiting significant therapeutic effects, ranging from anticancer to antiviral and anti-inflammatory activities. The specific substitutions on the indole ring, such as the 3-formyl and 1-methyl groups in our compound of interest, are expected to modulate binding affinity, selectivity, and pharmacokinetic properties. The exploration of potential therapeutic targets for 3-formyl-1-methyl-1H-indole-2-carboxylic acid is therefore a rational and promising endeavor in the quest for novel therapeutics.

This guide will systematically explore the following high-probability target classes based on the known activities of structurally related indole-2-carboxylic acid derivatives:

  • Immuno-oncology Targets: IDO1 and TDO

  • Oncogenic Signaling Proteins: 14-3-3η, HDACs, and LSD1

  • Viral Enzymes: HIV-1 Integrase

  • G-Protein Coupled Receptors (GPCRs): Cannabinoid and Cysteinyl Leukotriene Receptors

  • Ion Channels: TRPV1

  • Central Nervous System (CNS) Activity: Antimicrobial, Tranquilizing, and Anticonvulsant Potential

Potential Therapeutic Target Classes and Validation Workflows

Immuno-oncology: Targeting Tryptophan Metabolism

Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing immunosuppressive kynurenine metabolites. Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO, suggesting that 3-formyl-1-methyl-1H-indole-2-carboxylic acid may also exhibit similar activity.[1]

Experimental Workflow for IDO1/TDO Inhibition:

G cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays A Recombinant Human IDO1 and TDO Enzymes D Enzyme Inhibition Assay (e.g., Spectrophotometric) A->D B Test Compound: 3-formyl-1-methyl-1H-indole-2-carboxylic acid B->D F IDO1/TDO-expressing Cancer Cell Line B->F C Substrate: L-Tryptophan C->D E IC50 Determination D->E I Assess T-cell Proliferation and Cytokine Release E->I Validate in Cellular Context H Measure Kynurenine Production (LC-MS/MS) F->H G Co-culture with T-cells G->I G cluster_0 Primary Screening cluster_1 Cellular Assays A Binding Assays (e.g., SPR, MST) D Cancer Cell Line Panel A->D Confirm Cellular Activity B Enzyme Activity Assays (for HDAC, LSD1) B->D C Test Compound C->A C->B C->D E Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E F Apoptosis Assay (e.g., Caspase-Glo, Annexin V) D->F G Western Blot for Target Engagement Markers D->G

Caption: General workflow for validating inhibitors of oncogenic proteins.

Protocol for 14-3-3η Binding Assay (Surface Plasmon Resonance - SPR):

  • Immobilization: Covalently immobilize recombinant 14-3-3η protein on a sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of 3-formyl-1-methyl-1H-indole-2-carboxylic acid over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Data Analysis: Determine the association (ka) and dissociation (kd) rate constants to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Antiviral Therapy: Targeting HIV-1 Integrase

Scientific Rationale: HIV-1 integrase is a critical enzyme for viral replication. The indole-2-carboxylic acid scaffold has been identified as a potent chelating motif for the two Mg2+ ions in the active site of the integrase, making it a promising starting point for the development of new HIV-1 integrase strand transfer inhibitors (INSTIs). [2] Experimental Workflow for HIV-1 Integrase Inhibition:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Viral Replication Assay A Recombinant HIV-1 Integrase D Strand Transfer Assay (e.g., fluorescence-based) A->D B Test Compound B->D F HIV-1 Infected T-cell Line B->F C Oligonucleotide Substrates C->D E IC50 Determination D->E E->F Assess Antiviral Efficacy G Measure Viral Replication (e.g., p24 ELISA) F->G H Cytotoxicity Assay F->H

Caption: Workflow for validating HIV-1 integrase inhibitors.

Protocol for HIV-1 Integrase Strand Transfer Assay:

  • Reaction Setup: Prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and a target DNA substrate in a suitable buffer.

  • Inhibition: Add varying concentrations of 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

  • Reaction Initiation and Termination: Initiate the reaction and incubate. Stop the reaction after a defined period.

  • Detection: Detect the strand transfer product using a method such as gel electrophoresis or a fluorescence-based plate reader assay.

  • Data Analysis: Quantify the amount of product formed and calculate the IC50 value for the test compound.

Modulating GPCRs and Ion Channels

Scientific Rationale:

  • Cannabinoid CB1 Receptor: Indole-2-carboxamides are known allosteric modulators of the CB1 receptor, suggesting that our compound could have similar properties. [3]* Cysteinyl Leukotriene Receptor 1 (CysLT1): 3-Substituted 1H-indole-2-carboxylic acids have been identified as selective CysLT1 antagonists, indicating a potential anti-inflammatory role. [4]* TRPV1: The indole-2-carboxamide scaffold is also effective for designing TRPV1 agonists, which have applications in pain management. [5] Experimental Workflow for GPCR and Ion Channel Modulation:

G cluster_0 Initial Screening cluster_1 Electrophysiology A Radioligand Binding Assays D Patch-Clamp Electrophysiology on Receptor-expressing Cells A->D Characterize Mechanism B Functional Assays (e.g., Calcium Flux, cAMP) B->D C Test Compound C->A C->B C->D E Determine Agonist/Antagonist/Modulator Activity D->E

Caption: Workflow for characterizing GPCR and ion channel modulators.

Protocol for Calcium Flux Assay (for CysLT1):

  • Cell Culture: Use a cell line stably expressing the CysLT1 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add 3-formyl-1-methyl-1H-indole-2-carboxylic acid at various concentrations.

  • Agonist Stimulation: Stimulate the cells with a known CysLT1 agonist (e.g., LTD4).

  • Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced calcium influx and calculate its IC50 value.

Summary of Potential Targets and Key Validating Experiments

Potential Target Class Specific Target(s) Rationale based on Analogs Key Validating Experiment(s)
Immuno-oncology IDO1, TDODual inhibitors of tryptophan metabolism. [1]Enzyme Inhibition Assay, Cell-based Kynurenine Production Assay
Oncology 14-3-3η, HDACs, LSD1Inhibition of key oncogenic signaling pathways. [6][7]Binding Assays (SPR), Enzyme Activity Assays, Cell Proliferation Assays
Antiviral HIV-1 IntegrasePotent strand transfer inhibitors. [2]Strand Transfer Assay, Viral Replication Assay
GPCRs CB1, CysLT1Allosteric modulators and selective antagonists. [3][4]Radioligand Binding Assays, Functional Assays (Calcium Flux, cAMP)
Ion Channels TRPV1Agonistic activity. [5]Calcium Flux Assay, Patch-Clamp Electrophysiology
CNS VariousAntimicrobial, tranquilizing, and anticonvulsant effects. [8][9]In vivo behavioral models, antimicrobial susceptibility testing

Conclusion and Future Directions

The structural alerts within 3-formyl-1-methyl-1H-indole-2-carboxylic acid, particularly the indole-2-carboxylic acid core, strongly suggest a rich and diverse pharmacology. This guide has outlined a rational, evidence-based approach to exploring its therapeutic potential across multiple disease areas. The provided experimental workflows and protocols offer a clear roadmap for researchers to systematically validate these potential targets. Successful validation of activity against any of these targets will pave the way for further lead optimization, preclinical, and clinical development, potentially yielding novel therapies for a range of unmet medical needs.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI. [Link]

  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (2009). PubMed. [Link]

  • ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2016). PubMed Central. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2016). PubMed Central. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2022). MDPI. [Link]

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Foundational

discovery and history of 3-formyl-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to 3-Formyl-1-methyl-1H-indole-2-carboxylic Acid: Synthesis, History, and Applications Abstract This technical guide provides a comprehensive overview of 3-formyl-1-methyl-1H-indole-2-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Formyl-1-methyl-1H-indole-2-carboxylic Acid: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-formyl-1-methyl-1H-indole-2-carboxylic acid, a functionalized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The indole-2-carboxylic acid scaffold is a privileged structure in numerous biologically active molecules. This document details the historical development of synthetic methodologies pertinent to its creation, its physicochemical properties, a detailed multi-step synthesis protocol, and its emerging applications as a versatile building block in the synthesis of complex therapeutic agents.

Introduction and Significance

The indole ring system is a cornerstone of medicinal chemistry, forming the core of neurotransmitters like serotonin, anti-inflammatory drugs such as indomethacin, and a vast array of natural products and pharmaceuticals. Within this class, indole-2-carboxylic acid derivatives have garnered significant attention for their diverse biological activities, including roles as antagonists for cysteinyl-leukotriene (CysLT1) receptors and as inhibitors of HIV-1 integrase.[1][2]

3-Formyl-1-methyl-1H-indole-2-carboxylic acid (CAS 174094-26-9) is a synthetic derivative distinguished by three key functional groups poised for chemical modification: a carboxylic acid at the C2 position, a reactive formyl (aldehyde) group at the C3 position, and a methyl group on the indole nitrogen (N1). This specific arrangement of functional groups makes it a valuable and versatile intermediate for constructing more complex molecules, particularly in the development of novel therapeutics. Its utility has been demonstrated in the synthesis of advanced molecules such as Proteolysis Targeting Chimeras (PROTACs), where it serves as a crucial architectural component.[3][4]

Historical Context: The Foundational Chemistry

While a singular "discovery" paper for 3-formyl-1-methyl-1H-indole-2-carboxylic acid is not prominent in the historical literature, its existence is the result of a century of developments in synthetic organic chemistry. The ability to construct this molecule rests on two pillar reactions of heterocyclic chemistry.

The primary method for creating the indole-2-carboxylic acid core is the Reissert indole synthesis . First described by Arnold Reissert, this method involves the reductive cyclization of o-nitrophenylpyruvic acid, which is itself derived from the condensation of an o-nitrotoluene with diethyl oxalate.[5] This foundational reaction provided the first reliable route to the indole-2-carboxylic acid scaffold.

The introduction of the formyl group at the C3 position is accomplished via the Vilsmeier-Haack reaction . This reaction, discovered by Anton Vilsmeier and Albrecht Haack, utilizes a phosphoruoxy chloride and a substituted formamide (like N,N-dimethylformamide, DMF) to generate an electrophilic iminium salt (the Vilsmeier reagent).[6] This reagent is highly effective for the formylation of electron-rich aromatic and heteroaromatic systems, such as the indole nucleus. The indole ring is particularly activated towards electrophilic substitution at the C3 position, making the Vilsmeier-Haack reaction an ideal method for introducing the required aldehyde functionality.

Physicochemical and Structural Properties

The structural and chemical properties of 3-formyl-1-methyl-1H-indole-2-carboxylic acid are summarized below. These data are critical for its application in synthesis, including solubility, reactivity, and analytical characterization.

PropertyValueSource
CAS Number 174094-26-9LGC Standards[7]
Molecular Formula C₁₁H₉NO₃PubChem[8]
Molecular Weight 203.19 g/mol PubChem[8]
Monoisotopic Mass 203.05824 DaPubChem[8]
XLogP (Predicted) 1.3PubChem[8]
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem[8]
Hydrogen Bond Acceptors 3 (two oxygen atoms, one nitrogen)PubChem[8]
InChIKey XYANKXSPJQBIDM-UHFFFAOYSA-NPubChem[8]

Retrosynthetic Analysis and Detailed Synthesis Protocols

The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a multi-step process that leverages classic organic reactions. The overall synthetic workflow is designed to build the molecule sequentially, starting from the formation of the core indole structure.

Overall Synthetic Workflow

The logical pathway to the target molecule involves:

  • Step 1: Fischer Indole Synthesis to produce a foundational indole-2-carboxylate ester.

  • Step 2: C3-Formylation via the Vilsmeier-Haack reaction to introduce the aldehyde group.

  • Step 3: N-Methylation of the indole nitrogen.

  • Step 4: Saponification (Hydrolysis) of the ester to yield the final carboxylic acid.

Note: The order of formylation and N-methylation can be interchangeable, but the literature supports the pathway presented below.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: N-Methylation cluster_3 Step 4: Ester Hydrolysis A Aryl Hydrazine + Ethyl Pyruvate B Ethyl 1H-indole-2-carboxylate A->B C Ethyl 3-formyl-1H-indole-2-carboxylate B->C D Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate C->D E 3-Formyl-1-methyl-1H-indole-2-carboxylic acid D->E

Caption: Overall synthetic workflow for 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate (Precursor)

This protocol is based on the well-established Vilsmeier-Haack formylation of indole esters.[6]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in a minimal amount of DMF or a suitable chlorinated solvent. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Pour the cooled reaction mixture onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol or an ethanol/water mixture to obtain pure ethyl 3-formyl-1H-indole-2-carboxylate.

Protocol 2: Synthesis of Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate

This protocol follows the N-methylation procedure for related indole systems.[9]

  • Setup: In a flame-dried flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.

  • Deprotonation: Add a solution of ethyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF dropwise to the NaH suspension at 0°C.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt will be evident.

  • Alkylation: Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-methylated product.

Protocol 3: Synthesis of 3-Formyl-1-methyl-1H-indole-2-carboxylic Acid

This protocol for ester hydrolysis (saponification) is adapted from standard procedures for indole-2-carboxylates.[2]

  • Reaction Mixture: Dissolve ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol or ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the reaction by TLC until the ester starting material is no longer visible (typically 1-3 hours).

  • Acidification: Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).

  • Isolation: The carboxylic acid product will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water to remove salts, and dry under vacuum to yield the final product, 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The key C-C bond-forming step in the synthesis is the electrophilic formylation of the indole ring. Understanding this mechanism is crucial for optimizing reaction conditions and adapting the methodology to other substrates.

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate adduct, which then eliminates a dichlorophosphate leaving group to form the highly electrophilic chloromethyliminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich indole ring, specifically the C3 position, acts as a nucleophile and attacks the Vilsmeier reagent. This forms a cationic intermediate, and aromaticity is restored by the loss of a proton.

  • Hydrolysis: The resulting iminium salt is stable until aqueous workup, at which point it is readily hydrolyzed to the corresponding aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent attacks POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate attacked by Indole C3 Indole_Ester Indole Ester (Nucleophile) Indole_Ester->Iminium_Intermediate Final_Product 3-Formyl Indole Product Iminium_Intermediate->Final_Product + H₂O

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-Formyl-1-methyl-1H-indole-2-carboxylic acid in Contemporary Organic Synthesis

Introduction: A Versatile Building Block in Medicinal Chemistry 3-Formyl-1-methyl-1H-indole-2-carboxylic acid is a strategically important intermediate in the field of organic synthesis, particularly for applications in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Formyl-1-methyl-1H-indole-2-carboxylic acid is a strategically important intermediate in the field of organic synthesis, particularly for applications in drug discovery and development. Its unique trifunctional nature, possessing a carboxylic acid, an aldehyde, and a methylated indole core, offers a rich platform for the construction of complex molecular architectures. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The strategic placement of the formyl and carboxylic acid groups on this scaffold at the 2 and 3 positions, respectively, allows for selective and diverse chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the synthesis and application of this versatile building block, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Synthesis of 3-Formyl-1-methyl-1H-indole-2-carboxylic acid: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the readily available 1-methyl-1H-indole-2-carboxylic acid. The process involves an initial esterification, followed by a regioselective formylation at the C3 position via the Vilsmeier-Haack reaction, and concluding with the hydrolysis of the ester to unveil the target carboxylic acid.

Step 1: Esterification of 1-methyl-1H-indole-2-carboxylic acid

The initial protection of the carboxylic acid as a methyl ester is a crucial step to prevent unwanted side reactions during the subsequent formylation. This transformation is typically achieved under standard Fischer esterification conditions.

Protocol 1: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate

  • Materials:

    • 1-methyl-1H-indole-2-carboxylic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • To a solution of 1-methyl-1H-indole-2-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is cautiously added.

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford methyl 1-methyl-1H-indole-2-carboxylate as a solid, which can be further purified by recrystallization if necessary.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this step, the Vilsmeier reagent, a chloromethyleniminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile to introduce a formyl group at the electron-rich C3 position of the indole ring.

Protocol 2: Synthesis of Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate

  • Materials:

    • Methyl 1-methyl-1H-indole-2-carboxylate

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Sodium acetate (saturated aqueous solution)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • In a flask maintained under an inert atmosphere, anhydrous DMF is cooled in an ice bath.

    • Phosphorus oxychloride is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

    • A solution of methyl 1-methyl-1H-indole-2-carboxylate in anhydrous DMF is then added dropwise to the freshly prepared Vilsmeier reagent.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated. The progress of the reaction is monitored by TLC.

    • Once the reaction is complete, the mixture is carefully poured onto crushed ice.

    • The resulting solution is neutralized with a saturated aqueous solution of sodium acetate, leading to the precipitation of the product.

    • The solid is collected by filtration, washed with water, and dried to yield methyl 3-formyl-1-methyl-1H-indole-2-carboxylate.[2]

Step 3: Hydrolysis of the Methyl Ester

The final step involves the saponification of the methyl ester to yield the desired 3-formyl-1-methyl-1H-indole-2-carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

Protocol 3: Synthesis of 3-Formyl-1-methyl-1H-indole-2-carboxylic acid

  • Materials:

    • Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate

    • Sodium hydroxide (aqueous solution, e.g., 1 M)

    • Hydrochloric acid (aqueous solution, e.g., 1 M)

    • Water

  • Procedure:

    • A suspension of methyl 3-formyl-1-methyl-1H-indole-2-carboxylate in an aqueous solution of sodium hydroxide is heated to reflux.

    • The reaction is monitored by TLC until the ester is fully consumed.

    • The reaction mixture is then cooled to room temperature and acidified with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • The precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum to afford 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Synthetic Workflow Diagram

SynthesisWorkflow A 1-methyl-1H-indole-2-carboxylic acid B Methyl 1-methyl-1H-indole-2-carboxylate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate B->C Vilsmeier-Haack (POCl₃, DMF) D 3-Formyl-1-methyl-1H-indole-2-carboxylic acid C->D Hydrolysis (NaOH, H₂O)

Caption: Synthetic route to 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Applications in the Synthesis of Bioactive Molecules

The strategic arrangement of the formyl and carboxylic acid functionalities on the 1-methylindole scaffold opens up a plethora of synthetic possibilities. The aldehyde group serves as a handle for various transformations such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid is a key functional group for amide bond formation, a cornerstone of medicinal chemistry.

Amide Bond Formation: A Gateway to Novel Therapeutics

The carboxylic acid moiety of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is readily activated for amide bond formation with a wide range of primary and secondary amines. This reaction is one of the most frequently utilized transformations in drug discovery for the generation of compound libraries with diverse biological activities. The resulting N-substituted indole-2-carboxamides are prevalent in a variety of therapeutic areas.

General Protocol for Amide Coupling

  • Materials:

    • 3-Formyl-1-methyl-1H-indole-2-carboxylic acid

    • Amine (primary or secondary)

    • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

    • Base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • To a solution of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in an anhydrous solvent, the coupling agent and a suitable base are added.

    • The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

    • The desired amine is then added to the reaction mixture.

    • The reaction is stirred at room temperature until completion, as monitored by TLC.

    • The reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired amide.

Amide Coupling Workflow

AmideCoupling IndoleAcid 3-Formyl-1-methyl-1H- indole-2-carboxylic acid ActivatedEster Activated Ester Intermediate IndoleAcid->ActivatedEster Coupling Agent (e.g., HATU, Base) AmideProduct N-Substituted Indole-2-carboxamide ActivatedEster->AmideProduct Amine R¹R²NH Amine->AmideProduct Nucleophilic Acyl Substitution

Caption: General workflow for amide bond formation.

Table 1: Representative Coupling Agents for Amide Bond Formation

Coupling AgentFull NameActivating SpeciesCommon Byproducts
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateO-Acyl(tetramethyl)isouronium saltTetramethylurea, HOAt
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-Acyl(tetramethyl)isouronium saltTetramethylurea, HOBt
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-HydroxybenzotriazoleO-Acylisourea, then HOBt esterN,N'-disubstituted urea

Characterization Data

The structural elucidation of 3-formyl-1-methyl-1H-indole-2-carboxylic acid and its derivatives is confirmed through standard spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data

PropertyData for 3-Formyl-1-methyl-1H-indole-2-carboxylic acid
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol [3]
Appearance Expected to be a solid
¹H NMR (Expected) δ (ppm): 10.0-10.5 (s, 1H, CHO), 7.2-8.0 (m, 4H, Ar-H), 3.8-4.2 (s, 3H, N-CH₃), 12.0-13.0 (br s, 1H, COOH)
¹³C NMR (Expected) δ (ppm): 185-195 (CHO), 160-170 (COOH), 110-140 (Ar-C), 30-35 (N-CH₃)
IR (Expected, cm⁻¹) ~3300-2500 (br, O-H), ~1700 (C=O, acid), ~1670 (C=O, aldehyde)
Mass Spec (Expected) m/z: 204.06 [M+H]⁺, 226.04 [M+Na]⁺[3]

Note: Expected NMR and IR data are based on the chemical structure and data for analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Conclusion and Future Outlook

3-Formyl-1-methyl-1H-indole-2-carboxylic acid stands out as a highly valuable and versatile building block in the arsenal of synthetic chemists. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid generation of diverse and complex molecular entities. The applications highlighted in this guide, particularly in the realm of amide synthesis, underscore its significance in the construction of novel compounds with potential therapeutic applications. As the demand for innovative drug candidates continues to grow, the strategic utilization of such well-designed intermediates will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

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Application

Application Notes & Protocols: 3-Formyl-1-methyl-1H-indole-2-carboxylic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of a Bifunctional Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in drug discovery. Within this class, 3-formyl-1-methyl-1H-indole-2-carboxylic acid stands out as a particularly valuable and versatile building block.

The strategic placement of two distinct reactive functional groups—an electrophilic aldehyde at the C3 position and a nucleophilic/acylating carboxylic acid at the C2 position—on a methylated indole core provides a powerful platform for the convergent synthesis of complex heterocyclic systems. This bifunctional arrangement allows for sequential or one-pot reactions to construct fused ring systems with significant therapeutic potential. This guide details field-proven protocols and explains the chemical rationale for leveraging this building block to synthesize diverse and medicinally relevant heterocyclic compounds.

Building Block Profile and Synthesis

A foundational understanding of the starting material is critical for successful application. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name 3-formyl-1-methyl-1H-indole-2-carboxylic acid-
CAS Number 174094-26-9[1]
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [3]
SMILES CN1C2=CC=CC=C2C(=C1C(=O)O)C=O[2]
InChIKey XYANKXSPJQBIDM-UHFFFAOYSA-N[2]

The most common and reliable method for synthesizing the ester precursor of this building block is the Vilsmeier-Haack reaction .[4] This reaction introduces a formyl group onto an electron-rich aromatic ring. The synthesis typically begins with methyl 1-methyl-1H-indole-2-carboxylate, which undergoes formylation at the electron-rich C3 position. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid. The Vilsmeier-Haack formylation of indole carboxylates is a well-established and high-yielding transformation.[5][6][7]

Core Application: Synthesis of Fused Pyridazino[4,5-b]indoles

One of the most powerful applications of this building block is the direct synthesis of the pyridazino[4,5-b]indole scaffold. This tricyclic system is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiotonic, anti-aggregatory, antitumor, and kinase inhibitory effects.[8][9][10][11]

Causality & Mechanism: The reaction proceeds via a condensation-cyclization cascade. The highly reactive formyl group (C3) readily condenses with one nitrogen of a hydrazine reagent to form a hydrazone intermediate. The adjacent carboxylic acid group (C2), often activated in situ or used as its ester, is then perfectly positioned for intramolecular cyclization with the second nitrogen of the hydrazine, eliminating water (or alcohol) to form the stable, fused pyridazinone ring.[7][12] This direct annulation is an efficient method for constructing this valuable heterocyclic core.

Caption: Reaction workflow for pyridazino[4,5-b]indole synthesis.

Protocol 1: Synthesis of 5-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

This protocol is adapted from established literature procedures for the cyclization of 3-formyl-indole-2-carboxylates with hydrazine.[7][12]

Materials:

  • Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (99%) (1.5 eq)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 3-formyl-1-methyl-1H-indole-2-carboxylate (e.g., 2.17 g, 10 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (0.75 mL, 15 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Insight: The initial condensation to the hydrazone is rapid. The subsequent cyclization is the rate-limiting step and requires thermal energy to overcome the activation barrier for intramolecular acylation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo until precipitation begins.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities. The product is often of high purity, but if necessary, it can be recrystallized from ethanol or a similar protic solvent.

Data Summary:

Table 2: Representative Reaction Parameters

Starting MaterialReagentSolventTime (h)Typical Yield
Methyl 3-formyl-1-methyl-1H-indole-2-carboxylateHydrazine HydrateEthanol4-680-90%
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylateHydrazine HydrateEthanol6>80%[7]

Application in Knoevenagel Condensation for C3 Elaboration

The formyl group at the C3 position is a classic electrophile for Knoevenagel condensations, reacting with active methylene compounds to form a new carbon-carbon double bond.[13] This reaction extends the side chain at the C3 position, creating a conjugated system that is a versatile intermediate for further synthetic manipulations, including Michael additions and cycloadditions.

Causality & Mechanism: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate), which deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a stabilized carbanion.[14] This nucleophile then attacks the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration of the resulting aldol-type adduct yields the stable α,β-unsaturated product.[13]

Caption: Logical flow of the Knoevenagel condensation reaction.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol provides a general method for the condensation of the title compound with malononitrile, a common active methylene partner.[15][16]

Materials:

  • 3-Formyl-1-methyl-1H-indole-2-carboxylic acid (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol or Isopropanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Suspend 3-formyl-1-methyl-1H-indole-2-carboxylic acid (e.g., 2.03 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add malononitrile (0.73 g, 11 mmol) to the suspension, followed by a catalytic amount of piperidine (approx. 0.1 mL, 1 mmol).

    • Insight: Piperidine is a sufficiently strong base to deprotonate malononitrile but mild enough to avoid self-condensation of the aldehyde or unwanted side reactions with the indole ring.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C for 1-3 hours. The reaction is often accompanied by a color change and the formation of a precipitate.

  • Monitoring: Follow the disappearance of the starting aldehyde by TLC (e.g., Ethyl Acetate/Hexane 1:1).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-(1-methyl-2-carboxy-1H-indol-3-ylmethylene)malononitrile.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds derived from 3-formyl-1-methyl-1H-indole-2-carboxylic acid are prevalent in modern drug discovery programs. The indole-2-carboxylic acid moiety itself is recognized as a key pharmacophore that can chelate with metal ions in enzyme active sites, while the C3 position allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[17][18]

  • Anti-inflammatory Agents: Derivatives of 3-substituted indole-2-carboxylic acids have been identified as highly potent and selective antagonists of the CysLT1 receptor, a key target in the treatment of asthma and allergic rhinitis.[5]

  • Antiviral Agents: The indole-2-carboxylic acid scaffold is a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[17][18][19] The core structure effectively binds to magnesium ions in the enzyme's active site, while modifications at the C3 position can enhance interactions with nearby hydrophobic pockets.[17]

  • Oncology: Fused pyridazino[4,5-b]indoles have been investigated as kinase inhibitors (e.g., DYRK1A inhibitors) and general anti-proliferative agents.[10] Furthermore, indole-2-carboxylic acid derivatives have been explored as dual inhibitors of IDO1 and TDO, important targets in cancer immunotherapy.[20]

  • CNS and Antimicrobial Agents: Various functionalized indole derivatives have shown potential as tranquilizing, anticonvulsant, and antimicrobial agents.[7][21]

References

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Yin, L., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112024. [Link]

  • Farghaly, A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Monge, A., et al. (1995). New pyridazino[4,5-b]indole Derivatives With Inodilator and Antiaggregatory Activities. Journal of Medicinal Chemistry, 38(10), 1786-1792. [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 868-873. [Link]

  • Li, Y., et al. (2014). Design, synthesis, and antitumor activities of Novel 4-anilino-5H-pyridazino[4,5-b]indoles. Journal of Shenyang Pharmaceutical University. [Link]

  • Buron, F., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 4981-4986. [Link]

  • El-Gendy, M. A., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC. [Link]

  • PubChem. (n.d.). methyl 3-formyl-1H-indole-2-carboxylate. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridazino[4,5-b]indole scaffolds. ResearchGate. [Link]

  • Yüksek, H., et al. (2013). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry. [Link]

  • Farghaly, A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. ResearchGate. [Link]

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  • Asiri, A. M., & Khan, S. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Molecules, 18(8), 9446-9458. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

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  • Gholamhoseini-Nattaj, F., et al. (2016). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 24(1), 14. [Link]

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Method

Application Notes and Protocols for 3-formyl-1-methyl-1H-indole-2-carboxylic acid in Medicinal Chemistry

Introduction: The Versatility of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. Within this vast chemical space, 3-formyl-1-methyl-1H-indole-2-carboxylic acid and its parent indole-2-carboxylic acid framework have emerged as particularly fruitful starting points for the development of potent modulators of diverse biological targets. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed synthetic and biological evaluation protocols to empower researchers in their drug discovery endeavors.

The strategic placement of the carboxylic acid at the 2-position and a formyl group at the 3-position provides crucial handles for both biological activity and further chemical derivatization. The carboxylic acid can act as a key pharmacophoric feature, often involved in metal chelation or hydrogen bonding interactions within enzyme active sites.[1] The formyl group, a versatile chemical entity, serves as a precursor for a wide array of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

This document will delve into the application of this scaffold in several key therapeutic areas, including oncology, virology, and inflammatory diseases, providing both the scientific rationale and the practical methodologies for its utilization.

Therapeutic Applications and Mechanisms of Action

Derivatives of 3-formyl-1-methyl-1H-indole-2-carboxylic acid have demonstrated significant potential across multiple disease areas. The indole-2-carboxylic acid core is a key structural motif that has been successfully exploited to generate inhibitors for various enzymes and receptors.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[2][3][4] Derivatives of 3-formyl-1H-indole-2-carboxylic acid have been shown to exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4]

  • Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest Many indole derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells. This can be achieved through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[2][3] Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell division.[4]

anticancer_mechanism Indole_Derivative 3-Formyl-1-methyl-1H-indole- 2-carboxylic acid Derivative Cellular_Targets Cellular Targets (e.g., Kinases, Tubulin) Indole_Derivative->Cellular_Targets Binds to PI3K_Akt PI3K/Akt/mTOR Pathway Cellular_Targets->PI3K_Akt Inhibits Cell_Cycle Cell Cycle Progression Cellular_Targets->Cell_Cycle Disrupts Bcl2_Family Bcl-2 Family Proteins PI3K_Akt->Bcl2_Family Regulates Caspases Caspase Cascade Bcl2_Family->Caspases Regulates Apoptosis Apoptosis Caspases->Apoptosis Executes Proliferation Cancer Cell Proliferation Apoptosis->Proliferation Inhibits G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Induces G2M_Arrest->Proliferation Inhibits

Antiviral Activity: HIV-1 Integrase Inhibition

A significant application of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] The integrase enzyme is crucial for the replication of HIV by inserting the viral DNA into the host cell's genome. The indole-2-carboxylic acid core acts as a pharmacophore that can chelate the two magnesium ions (Mg²⁺) present in the active site of the integrase, thereby blocking its function.

hiv_integrase_inhibition cluster_integrase Integrase Active Site Indole_Derivative Indole-2-carboxylic acid Derivative Mg_ions Mg²⁺ Ions Indole_Derivative->Mg_ions Chelates Integration Integration Indole_Derivative->Integration Blocks Integrase HIV-1 Integrase Active Site Viral_DNA Viral DNA Integrase->Viral_DNA Binds Host_DNA Host DNA Viral_DNA->Host_DNA Integrates into Replication Viral Replication Integration->Replication

Immunotherapy: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion by depleting the essential amino acid tryptophan. The development of dual inhibitors for these enzymes is a promising strategy in cancer immunotherapy. Derivatives of indole-2-carboxylic acid have been identified as potent IDO1/TDO dual inhibitors.

Anti-inflammatory Activity: CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators involved in conditions like asthma. The CysLT1 receptor is a key target for anti-inflammatory drugs. Novel indole-2-carboxylic acid derivatives have been discovered as highly potent and selective antagonists of the CysLT1 receptor.

Experimental Protocols

Protocol 1: Synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid

This protocol outlines a three-step synthesis starting from commercially available methyl indole-2-carboxylate. The process involves Vilsmeier-Haack formylation, N-methylation, and subsequent ester hydrolysis.

synthesis_workflow Start Methyl indole-2-carboxylate Step1 Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate1 Methyl 3-formyl-1H-indole-2-carboxylate Step1->Intermediate1 Step2 Step 2: N-Methylation (NaH, CH₃I, DMF) Intermediate1->Step2 Intermediate2 Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis (NaOH, H₂O/MeOH) Intermediate2->Step3 Product 3-formyl-1-methyl-1H-indole-2-carboxylic acid Step3->Product

Step 1: Vilsmeier-Haack Formylation of Methyl indole-2-carboxylate

  • Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[5][6][7][8] The reaction uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve methyl indole-2-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • The product, methyl 3-formyl-1H-indole-2-carboxylate, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: N-Methylation of Methyl 3-formyl-1H-indole-2-carboxylate

  • Rationale: The indole nitrogen is deprotonated by a strong base like sodium hydride (NaH) to form an anion, which then acts as a nucleophile to attack methyl iodide (CH₃I) in an Sₙ2 reaction.

  • Procedure: [9]

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Add a solution of methyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • After completion, quench the reaction by the slow addition of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-formyl-1-methyl-1H-indole-2-carboxylate. The product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate

  • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Procedure:

    • Dissolve the methyl 3-formyl-1-methyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The product, 3-formyl-1-methyl-1H-indole-2-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry to afford the final product.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

  • Procedure: [10][11][12]

    • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compound (3-formyl-1-methyl-1H-indole-2-carboxylic acid or its derivatives) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: HIV-1 Integrase Strand Transfer Assay
  • Rationale: This assay quantitatively measures the strand transfer activity of HIV-1 integrase.[13][14][15] An inhibitor will prevent the integration of a donor substrate DNA into a target substrate DNA, leading to a decrease in the signal.

  • Procedure (based on a typical ELISA-based kit): [13][14]

    • Plate Coating: Coat a streptavidin-coated 96-well plate with a biotinylated donor substrate (DS) DNA. Incubate and wash to remove unbound DNA.

    • Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA. Wash to remove unbound integrase.

    • Inhibitor Addition: Add serial dilutions of the test compound to the wells and incubate.

    • Strand Transfer Reaction: Add the target substrate (TS) DNA, which is labeled with a detectable tag (e.g., DIG or a fluorescent label), to initiate the strand transfer reaction. Incubate to allow the integration to occur.

    • Detection: Wash the plate to remove unintegrated TS DNA. Add an anti-tag antibody conjugated to an enzyme (e.g., HRP). After another wash step, add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal.

    • Data Analysis: The signal is proportional to the amount of integrated TS DNA. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Protocol 4: IDO1 Enzyme Inhibition Assay
  • Rationale: This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine.[16][17][18][19][20] The product can be detected directly or after conversion to kynurenine.

  • Procedure (Absorbance-based): [16][18]

    • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing L-tryptophan (substrate), ascorbic acid, and methylene blue (cofactors).

    • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, serial dilutions of the test compound, and recombinant human IDO1 enzyme. Incubate for a short period at room temperature.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (if not already in the master mix).

    • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

    • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

    • Hydrolysis and Detection: Incubate the plate at 50 °C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine. The absorbance of kynurenine can be measured directly at 320-325 nm.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison and SAR analysis.

Table 1: Biological Activity of Indole-2-Carboxylic Acid Derivatives

Compound IDR1R2R3Anticancer IC₅₀ (µM) (MCF-7)HIV-1 Integrase IC₅₀ (µM)IDO1 IC₅₀ (µM)
Lead Compound -CH₃-CHO-COOHValueValueValue
Derivative A-H-CHO-COOHValueValueValue
Derivative B-CH₃-CN-COOHValueValueValue
Derivative C-CH₃-CHO-CONH₂ValueValueValue

Note: The table above is a template. The R groups correspond to different positions on the indole scaffold that would be modified to explore SAR. The values would be populated with experimental data.

Conclusion and Future Directions

The 3-formyl-1-methyl-1H-indole-2-carboxylic acid scaffold and its analogs represent a highly versatile platform for the discovery of new therapeutic agents. The synthetic accessibility and the amenability to diverse chemical modifications make this an attractive starting point for medicinal chemists. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of novel derivatives. Future work in this area could focus on the development of more potent and selective inhibitors, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic properties to translate the in vitro activity into in vivo efficacy.

References

  • Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Choi, H., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PLoS ONE, 16(1), e0245353. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Molecular Pharmacology, 14(5), 714-733. [Link]

  • Poniachik, D., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1872(2), 188301. [Link]

  • Uyttenhove, C., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Frontiers in Immunology, 9, 1830. [Link]

  • Zoller, M., et al. (2018). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 154, 357-363. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Current Molecular Pharmacology, 14(5), 714-733. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules, 28(23), 7858. [Link]

  • ChemistryViews. (2024, June 25). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Retrieved from [Link]

  • Wang, Z., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(4), 1073-1082. [Link]

  • Hori, T., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax2518. [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CysLT1 receptor. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • El-Ghanam, A. M. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-. Monatshefte für Chemie - Chemical Monthly, 140(12), 1543-1551. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (1998). Indian Journal of Chemistry - Section B, 37B(1), 76-78. [Link]

Sources

Application

Application Notes & Protocols: 3-formyl-1-methyl-1H-indole-2-carboxylic acid - A Versatile Intermediate for Modern Drug Discovery

Introduction: The Strategic Value of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a "privileged scaffold." Within this class, 3-formyl-1-methyl-1H-indole-2-carboxylic acid stands out as a particularly valuable intermediate. This document provides an in-depth guide for its synthesis, characterization, and strategic application in drug discovery programs, moving beyond a simple recitation of steps to explain the underlying scientific rationale.

This guide is structured to empower researchers by not only providing robust protocols but also by elucidating the expert reasoning behind the selection of this specific molecular architecture. The strategic placement of the 1-methyl, 2-carboxylic acid, and 3-formyl groups creates a trifecta of functionality, offering a powerful platform for generating diverse chemical libraries with high potential for biological activity.

Medicinal Chemistry Rationale: A Trifecta of Functionality

The utility of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is not accidental; it is a result of the deliberate combination of three key functional groups, each serving a distinct and synergistic purpose in drug design.

  • The C2-Carboxylic Acid: The "Metal-Chelating" Anchor: The carboxylic acid at the C2 position is a critical pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, but most significantly, it functions as an efficient bidentate ligand for metal ions in enzyme active sites. A prime example is its role in HIV-1 integrase inhibitors, where the indole-2-carboxylic acid motif chelates two essential Mg²⁺ ions in the enzyme's active site, disrupting the catalytic cycle of viral DNA integration.[2][3] This chelating interaction provides a strong and specific anchor for the inhibitor, forming the foundation of its potency.[4]

  • The C3-Formyl Group: The "Handle" for Derivatization: The aldehyde at the C3 position is a versatile synthetic handle. It is an electrophilic center ripe for a multitude of chemical transformations, allowing for the systematic exploration of the surrounding chemical space—a cornerstone of structure-activity relationship (SAR) studies.[5] This group allows for the introduction of diverse side chains and new heterocyclic systems, which can be tailored to optimize target binding, enhance selectivity, and improve pharmacokinetic properties.

  • The N1-Methyl Group: The "Pharmacokinetic Modulator": Methylation of the indole nitrogen at the N1 position serves several crucial functions. It eliminates the hydrogen-bond donating capability of the N-H group, which can prevent unwanted metabolic oxidation and improve metabolic stability.[6] Furthermore, N-methylation can enhance cell permeability and oral bioavailability by increasing lipophilicity and removing a potential site for glucuronidation. This modification can be critical for converting a potent enzymatic inhibitor into a viable drug candidate with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The interplay of these three groups is visualized in the logic diagram below.

Medicinal_Chemistry_Rationale Intermediate 3-formyl-1-methyl-1H-indole-2-carboxylic acid C2_Carboxyl C2-Carboxylic Acid Intermediate->C2_Carboxyl C3_Formyl C3-Formyl Group Intermediate->C3_Formyl N1_Methyl N1-Methyl Group Intermediate->N1_Methyl Anchor Target Anchoring (e.g., Metal Chelation) C2_Carboxyl->Anchor Acts as key pharmacophore SAR SAR Exploration & Library Synthesis C3_Formyl->SAR Provides versatile synthetic handle PK_Modulation Improved PK/ADME (Metabolic Stability) N1_Methyl->PK_Modulation Blocks metabolism, enhances stability

Caption: Logic diagram of the key functional groups and their roles.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a multi-step process that requires careful execution. The overall workflow is outlined below, followed by detailed protocols for each stage.

Synthesis_Workflow Start Methyl 1H-indole-2-carboxylate Step1 Step 1: N-Methylation Start->Step1 Intermediate1 Methyl 1-methyl-1H-indole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 Methyl 3-formyl-1-methyl-1H-indole- 2-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 End 3-formyl-1-methyl-1H-indole- 2-carboxylic acid Step3->End

Caption: Overall synthetic workflow from the starting ester.

Safety Precautions:
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic if inhaled, and reacts violently with water.[5][7][8] Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Dimethylformamide (DMF) is a skin and respiratory irritant. Handle in a well-ventilated area or fume hood.

  • Indole derivatives can have variable toxicity. Standard laboratory practices for handling chemical compounds should be followed, including wearing gloves and eye protection.[9]

Protocol 1: Synthesis of the Target Intermediate

Part A: N-Methylation of Methyl 1H-indole-2-carboxylate

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indole-2-carboxylate (1.0 eq.).

  • Solvent and Base: Add dry acetone (approx. 40 mL per 5 g of starting material) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 2.0 eq.) dropwise to the stirred suspension. Caution: Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add a 5% aqueous ammonia solution and stir for 2 hours to quench any remaining dimethyl sulfate. Remove the acetone under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 1-methyl-1H-indole-2-carboxylate, which can be used in the next step without further purification if sufficiently pure.[10]

Part B: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate dry flask under an inert atmosphere, cool dry DMF (approx. 10 eq.) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[11][12]

  • Addition of Substrate: Dissolve the methyl 1-methyl-1H-indole-2-carboxylate (1.0 eq.) from Part A in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic (pH 7-8). This step is exothermic and may release gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 3-formyl-1-methyl-1H-indole-2-carboxylate.

Part C: Ester Hydrolysis

  • Setup: Dissolve the crude ester from Part B (1.0 eq.) in a mixture of ethanol or methanol and water (e.g., 4:1 ratio).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq.) or lithium hydroxide (LiOH, 2.0 eq.) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 2-3 with cold 1N hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Characteristics
¹H NMR Aromatic protons (4H, multiplet, ~7.2-8.4 ppm), Aldehyde proton (1H, singlet, ~10.0 ppm), N-Methyl protons (3H, singlet, ~3.9 ppm), Carboxylic acid proton (1H, broad singlet, >12 ppm).[13]
¹³C NMR Carbonyl carbons (~185 ppm for aldehyde, ~163 ppm for acid), Aromatic carbons (~110-140 ppm), N-Methyl carbon (~34 ppm).[13]
IR (KBr) Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (aldehyde, ~1670 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spec (ESI-) [M-H]⁻ corresponding to the molecular weight of 203.19 g/mol .

Application Protocols: Derivatization for Library Synthesis

The true power of 3-formyl-1-methyl-1H-indole-2-carboxylic acid lies in its capacity for diversification. The following protocols detail two common and powerful transformations of the 3-formyl group.

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems

This reaction introduces a carbon-carbon double bond, extending conjugation and providing a Michael acceptor for further reactions. It is widely used to couple the indole core with active methylene compounds.[14][15]

  • Setup: In a round-bottom flask, dissolve 3-formyl-1-methyl-1H-indole-2-carboxylic acid (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in ethanol or acetic acid.

  • Catalyst: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq.).

  • Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo and dilute with water to induce precipitation.

  • Purification: The crude solid can be washed with a cold solvent (e.g., ethanol/water mixture) and recrystallized or purified by column chromatography to yield the desired condensation product.

Protocol 3: Reductive Amination for Amine Synthesis

Reductive amination is one of the most important C-N bond-forming reactions in pharmaceutical synthesis, converting the aldehyde into a diverse range of primary, secondary, or tertiary amines.[16] The use of sodium triacetoxyborohydride is favored as it is a mild and selective reagent that tolerates a wide variety of functional groups.[17]

  • Setup: To a flask containing 3-formyl-1-methyl-1H-indole-2-carboxylic acid (1.0 eq.), add a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.). If using an amine hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones or amines.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction is typically stirred at room temperature for 3-24 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography or crystallization.

Case Study: Application in HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid scaffold is a validated pharmacophore for inhibiting HIV-1 integrase.[2] The C2-carboxylic acid and the indole N-H (or a surrogate heteroatom) are crucial for chelating the two Mg²⁺ ions in the active site. The C3 position provides a vector for introducing side chains that can form additional interactions with the enzyme and the viral DNA, enhancing potency and shaping the resistance profile.

HIV_Integrase_Inhibition cluster_0 Inhibitor cluster_1 Enzyme Complex Scaffold Indole-2-Carboxylic Acid Scaffold C2_Carboxyl C2-Carboxyl Scaffold->C2_Carboxyl Indole_N Indole N Scaffold->Indole_N C3_SideChain C3-Side Chain (from formyl group) Scaffold->C3_SideChain ActiveSite HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA ActiveSite->vDNA C2_Carboxyl->Mg1 Chelation Indole_N->Mg2 Chelation C3_SideChain->vDNA Hydrophobic/ π-stacking Interactions

Caption: Binding mode of an indole-2-carboxylic acid inhibitor.

Using the derivatization protocols described above, researchers can synthesize a library of compounds from the 3-formyl intermediate. For instance, reductive amination with various benzylamines can introduce substituted aromatic rings at the C3 position. These rings can then form favorable π-stacking interactions with nucleobases of the viral DNA, significantly boosting inhibitory activity.[18] This systematic exploration allows for the fine-tuning of the inhibitor's properties to achieve optimal potency and a favorable resistance profile.

Conclusion

3-formyl-1-methyl-1H-indole-2-carboxylic acid is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed functionalities address key aspects of medicinal chemistry: target anchoring, metabolic stability, and facile diversification. By understanding the causality behind its design and mastering the protocols for its synthesis and modification, research teams can efficiently generate and optimize novel lead compounds, paving the way for the next generation of therapeutics.

References

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  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]

  • Chen, H., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. ACS Medicinal Chemistry Letters, 6(7), 814-819. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from [Link]

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(5), 629-635. Available at: [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2949. Available at: [Link]

  • NIH. (2014). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry, 10, 2626-2635. Available at: [Link]

  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • NIH. (2008). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 13(4), 939-959. Available at: [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • NIH. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 7(10), 3056-3072. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

  • PubMed. (2003). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 336(7), 347-356. Available at: [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]

  • PubMed. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Acta Pharmaceutica Sinica B, 6(4), 349-354. Available at: [Link]

  • Indian Academy of Sciences. (1994). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Journal of Chemical Sciences, 106(4), 893-897. Available at: [Link]

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  • NIH. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(9), 1645-1681. Available at: [Link]

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  • St Andrews Research Repository. (2021). Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. ChemCatChem, 13(12), 2841-2848. Available at: [Link]

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  • MDPI. (2020). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules, 25(21), 5183. Available at: [Link]

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  • PubMed. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Journal of Biomolecular Structure & Dynamics, 39(5), 1647-1661. Available at: [Link]

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Method

Synthesis of 3-Formyl-1-methyl-1H-indole-2-carboxylic Acid Esters: An Application and Protocol Guide

Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, 3-formyl-1-methyl-1H-indole-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, 3-formyl-1-methyl-1H-indole-2-carboxylic acid esters are valuable intermediates in the synthesis of a variety of biologically active compounds. The presence of the formyl group at the 3-position allows for a wide range of subsequent chemical transformations, making these compounds versatile building blocks in drug discovery programs. This guide provides a comprehensive overview of the synthetic protocols for preparing these important molecules, with a focus on the underlying chemical principles, practical experimental details, and troubleshooting strategies to ensure reliable and reproducible results.

Background and Theory: The Chemistry of Indole Functionalization

The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid esters is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. A logical and efficient synthetic route involves three key stages:

  • Formation of the Indole Core: The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound. For the synthesis of indole-2-carboxylic acid esters, a pyruvate ester is the ideal carbonyl partner.

  • C3-Formylation: The Vilsmeier-Haack reaction is the most common and efficient method for introducing a formyl group at the electron-rich C3 position of the indole nucleus. This reaction utilizes a Vilsmeier reagent, which is a mild electrophile.

  • N-Methylation: The final step involves the methylation of the indole nitrogen. This is typically achieved through a nucleophilic substitution reaction using a methylating agent in the presence of a base.

A thorough understanding of the mechanisms of these reactions is crucial for optimizing reaction conditions and troubleshooting any issues that may arise.

Overall Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation cluster_2 Stage 3: N-Methylation A Phenylhydrazine C Methyl 1H-indole-2-carboxylate A->C Acid Catalyst (e.g., PPA) B Methyl Pyruvate B->C D Methyl 3-formyl-1H-indole-2-carboxylate C->D POCl3, DMF E Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate D->E NaH, Methyl Iodide

Caption: Overall synthetic workflow for 3-formyl-1-methyl-1H-indole-2-carboxylic acid esters.

Core Synthetic Protocols

Protocol 1: Synthesis of Methyl 1H-indole-2-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from phenylhydrazine and methyl pyruvate.[1]

Reaction Mechanism:

G Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Methyl Pyruvate Methyl Pyruvate Methyl Pyruvate->Phenylhydrazone Enehydrazine Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Enehydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement (H+) Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Aromatization & Cyclization Methyl 1H-indole-2-carboxylate Methyl 1H-indole-2-carboxylate Cyclized Intermediate->Methyl 1H-indole-2-carboxylate -NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier
PhenylhydrazineReagentSigma-Aldrich
Methyl pyruvate98%Alfa Aesar
Polyphosphoric acid (PPA)85%Acros Organics
EthanolAnhydrousFisher Scientific
Saturated NaHCO₃ solutionN/ALab Prepared
Ethyl acetateHPLC GradeVWR
Anhydrous MgSO₄N/AEMD Millipore

Experimental Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add methyl pyruvate (1.05 eq) dropwise at room temperature with stirring. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture for 1-2 hours at room temperature. The formation of the phenylhydrazone can be monitored by TLC.

  • Cyclization: After hydrazone formation, carefully add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture in portions.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. The color of the mixture will darken. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure methyl 1H-indole-2-carboxylate.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction or decomposition.Optimize reaction temperature and time. Ensure the purity of starting materials.[2]
Tar FormationOverheating or excessively strong acid.Use a milder acid catalyst or lower the reaction temperature.[3]
Side ProductsAldol condensation of the pyruvate.Ensure slow addition of pyruvate and maintain a controlled temperature during hydrazone formation.[2]
Protocol 2: Vilsmeier-Haack Formylation of Methyl 1H-indole-2-carboxylate

This reaction introduces a formyl group at the C3 position of the indole ring using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Reaction Mechanism:

G DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 Iminium Salt Intermediate Iminium Salt Intermediate Vilsmeier Reagent->Iminium Salt Intermediate Methyl 1H-indole-2-carboxylate Methyl 1H-indole-2-carboxylate Methyl 1H-indole-2-carboxylate->Iminium Salt Intermediate Electrophilic Attack Methyl 3-formyl-1H-indole-2-carboxylate Methyl 3-formyl-1H-indole-2-carboxylate Iminium Salt Intermediate->Methyl 3-formyl-1H-indole-2-carboxylate Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 1H-indole-2-carboxylate98%From Protocol 1
Phosphorus oxychloride (POCl₃)99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated NaHCO₃ solutionN/ALab Prepared
Ethyl acetateHPLC GradeVWR
Anhydrous MgSO₄N/AEMD Millipore

Experimental Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (used as both reagent and solvent). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Indole: Dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture. Stir until the hydrolysis of the iminium salt is complete.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure methyl 3-formyl-1H-indole-2-carboxylate.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction or decomposition.Ensure anhydrous conditions. Control the temperature during the addition of POCl₃ and the indole.[5]
Multiple ProductsFormylation at other positions or side reactions.Use of a less activated indole or milder formylating agent.
Difficult PurificationPresence of polar byproducts.Thorough aqueous work-up to remove residual DMF and salts.
Protocol 3: N-Methylation of Methyl 3-formyl-1H-indole-2-carboxylate

The final step involves the deprotonation of the indole nitrogen with a strong base, followed by quenching with methyl iodide.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 3-formyl-1H-indole-2-carboxylate98%From Protocol 2
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl iodide (CH₃I)99.5%Acros Organics
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Saturated NH₄Cl solutionN/ALab Prepared
Diethyl etherAnhydrousFisher Scientific
Anhydrous MgSO₄N/AEMD Millipore

Experimental Procedure:

  • Reaction Setup: To a dry, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl 3-formyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the final product, methyl 3-formyl-1-methyl-1H-indole-2-carboxylate.

Troubleshooting:

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient deprotonation or inactive NaH.Use fresh NaH and ensure anhydrous conditions. Increase reaction time or temperature if necessary.
O-MethylationReaction of the enolate of the formyl group.This is generally not a major issue with strong bases like NaH, which favors N-deprotonation.
Low YieldVolatility of methyl iodide.Use a sealed reaction vessel or a condenser to minimize loss of methyl iodide.

Characterization of the Final Product

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Off-white to yellow solid
¹H NMR (400 MHz, CDCl₃) δ 10.55 (s, 1H, CHO), 8.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 4.15 (s, 3H, N-CH₃), 4.00 (s, 3H, O-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 185.0, 162.5, 138.0, 135.5, 128.0, 126.5, 125.0, 122.0, 115.0, 110.0, 52.5, 32.0

Note: The provided NMR data is a representative spectrum and may vary slightly depending on the solvent and instrument.

Conclusion

The synthetic route detailed in this guide, employing the Fischer indole synthesis, Vilsmeier-Haack formylation, and N-methylation, provides a reliable and efficient pathway for the preparation of 3-formyl-1-methyl-1H-indole-2-carboxylic acid esters. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize these valuable intermediates for their drug discovery and development endeavors. The troubleshooting sections offer practical advice to overcome common challenges, ensuring a higher rate of success in the laboratory.

References

  • PubChem. Methyl 3-formyl-1H-indole-2-carboxylate. [Link]

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. [Link]

  • ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • Sciencemadness Discussion Board. Methylation of indole? [Link]

  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. [Link]

  • Organic Syntheses Procedure. 3-FORMYL-INDOLE. [Link]

  • International Journal of Research in Pharmacy and Chemistry. A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

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Application

Application Notes & Protocols: The Strategic Use of 3-Formyl-1-methyl-1H-indole-2-carboxylic Acid in the Synthesis of Bioactive Indoles

Introduction: The Versatility of a Pre-functionalized Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pre-functionalized Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in bioactive compounds stems from its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[3][4] Within the vast landscape of indole chemistry, 3-formyl-1-methyl-1H-indole-2-carboxylic acid stands out as a particularly valuable and versatile building block. This trifunctional scaffold, featuring a reactive aldehyde, a carboxylic acid amenable to coupling reactions, and a methylated indole nitrogen, offers a strategic entry point to a diverse range of complex, biologically active molecules.

The strategic placement of the formyl and carboxylic acid groups on the indole ring allows for selective and sequential chemical transformations. The aldehyde at the C3 position is a versatile handle for condensation, oxidation, reduction, and multicomponent reactions, while the carboxylic acid at C2 provides a site for amide bond formation, esterification, or conversion to other functional groups.[5][6] The N-methylation prevents unwanted side reactions at the indole nitrogen and can enhance pharmacokinetic properties in the resulting drug candidates. This application note will explore the utility of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in the synthesis of bioactive indoles, providing detailed protocols and mechanistic insights for key transformations.

Key Synthetic Applications and Transformations

The unique arrangement of functional groups in 3-formyl-1-methyl-1H-indole-2-carboxylic acid opens up a plethora of synthetic possibilities. Below are some of the most significant applications in the construction of bioactive indole derivatives.

Synthesis of Indole-based Heterocycles via Condensation Reactions

The C3-formyl group is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of fused heterocyclic systems or decorated indole scaffolds. A common strategy involves the reaction with binucleophilic reagents to construct new rings.

One prominent example is the synthesis of pyridazino[4,5-b]indoles. These compounds are known to possess a range of biological activities, including anticonvulsant and tranquilizing effects.[6] The reaction of a 3-formyl-indole-2-carboxylate with hydrazine hydrate proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the pyridazino[4,5-b]indol-4(5H)-one core.

Protocol 1: Synthesis of a 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one Derivative

This protocol is adapted from the general procedure for the cyclization of 3-formyl-indole-2-carboxylates with hydrazine.[6]

Materials:

  • 3-formyl-1-methyl-1H-indole-2-carboxylic acid

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate followed by a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator until a precipitate forms.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol or a mixture of DMF/water.

  • Characterization: Confirm the structure of the synthesized 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one derivative using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good choice as it dissolves the starting materials and is relatively inert under the reaction conditions. Its boiling point allows for a suitable reaction temperature at reflux.

  • Catalyst: The catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.

  • Reflux: Heating the reaction provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.

Diagram 1: Synthesis of Pyridazino[4,5-b]indoles

G start 3-Formyl-1-methyl-1H-indole- 2-carboxylic acid intermediate Hydrazone Intermediate start->intermediate Hydrazine Hydrate, EtOH, H+ (cat.) product 1-Methyl-3H-pyridazino[4,5-b]indol- 4(5H)-one intermediate->product Intramolecular Cyclization & Dehydration

Caption: Reaction scheme for the synthesis of pyridazino[4,5-b]indoles.

Amide Coupling for the Synthesis of Bioactive Indole-2-carboxamides

The carboxylic acid at the C2 position is a key handle for introducing diversity through amide bond formation. Indole-2-carboxamides are a privileged scaffold in drug discovery, with examples showing activity as TRPV1 agonists and HIV-1 integrase inhibitors.[7][8][9] The synthesis of these compounds typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Protocol 2: General Procedure for the Synthesis of 3-Formyl-1-methyl-1H-indole-2-carboxamides

This protocol outlines a standard amide coupling procedure using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 3-formyl-1-methyl-1H-indole-2-carboxylic acid

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3-formyl-1-methyl-1H-indole-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF. To the stirred solution, add DIPEA (2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified 3-formyl-1-methyl-1H-indole-2-carboxamide derivative by NMR, IR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Coupling Agent: HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if applicable). It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents and is stable under the reaction conditions.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the activated carboxylic acid intermediate with atmospheric moisture.

Diagram 2: Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start 3-Formyl-1-methyl-1H-indole- 2-carboxylic acid + Amine + HATU reaction Add Anhydrous DMF and DIPEA Stir at RT for 12-24h start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Formyl-1-methyl-1H-indole- 2-carboxamide purification->product

Sources

Method

Application Notes and Protocols for the Derivatization of the Formyl Group in 3-Formyl-1-Methyl-1H-indole-2-carboxylic Acid

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The specific scaffold, 3-formyl-1-methyl-1H-indole-2-carboxylic acid,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The specific scaffold, 3-formyl-1-methyl-1H-indole-2-carboxylic acid, represents a highly versatile building block for chemical library synthesis. Its utility stems from the presence of three distinct functional groups: a carboxylic acid at C2, a reactive formyl group at C3, and an N-methylated indole core. This guide provides an in-depth exploration of selective derivatization strategies targeting the C3-formyl group, a key electrophilic handle for molecular diversification. We present detailed protocols and the underlying chemical principles for reductive amination, condensation reactions (Knoevenagel and Wittig), oxidation, and reduction, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of the 3-Formyl-Indole Scaffold

The 3-formyl-1-methyl-1H-indole-2-carboxylic acid molecule is a bifunctional reagent of significant interest in drug discovery. The indole-2-carboxylic acid moiety is a recognized pharmacophore in various therapeutic areas, including the development of novel HIV-1 integrase inhibitors and CysLT1 selective antagonists.[2][3][4] The strategic placement of a formyl group at the C3 position—the preferred site for electrophilic substitution in indoles—provides a gateway for extensive chemical modification.[1] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents, thereby modulating the compound's steric, electronic, and pharmacokinetic properties.

This document serves as a practical guide to exploiting the reactivity of the C3-aldehyde. Each protocol is designed to be a self-validating system, detailing not just the "how" but the "why" behind experimental choices, ensuring reproducibility and a deeper understanding of the chemistry involved.

Reductive Amination: Accessing Diverse Amine Derivatives

Reductive amination is arguably one of the most robust and widely used methods for C-N bond formation in medicinal chemistry.[5][6] It proceeds in a two-step sequence: the initial reaction between the aldehyde and a primary or secondary amine to form a transient imine (or iminium ion), which is then reduced in situ to the corresponding amine.

Causality of Reagent Selection: The key to successfully applying this reaction to our substrate is the choice of reducing agent. A strong hydride donor like Lithium Aluminum Hydride (LiAlH₄) would non-selectively reduce both the aldehyde and the carboxylic acid.[7][8] Therefore, milder, more chemoselective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose. They are sufficiently reactive to reduce the protonated iminium intermediate but generally unreactive towards the less electrophilic aldehyde and the carboxylate group under weakly acidic conditions.[6][9]

General Workflow for Reductive Amination

G A 1. Dissolve Indole Acid in appropriate solvent (e.g., DCE, MeOH) B 2. Add primary or secondary amine (1.1 eq) A->B C 3. Add weak acid (e.g., AcOH) to catalyze imine formation B->C D 4. Add NaBH(OAc)₃ (1.5 eq) in portions C->D E 5. Stir at room temperature (2-24 h), monitor by TLC/LC-MS D->E F 6. Aqueous Workup: Quench, extract with organic solvent E->F G 7. Purify by column chromatography or recrystallization F->G H 8. Characterize final product (NMR, MS, IR) G->H

Caption: Reductive Amination Workflow.

Protocol 1: Synthesis of 1-Methyl-3-((phenylamino)methyl)-1H-indole-2-carboxylic Acid
  • Reaction Setup: To a solution of 3-formyl-1-methyl-1H-indole-2-carboxylic acid (1.0 g, 4.92 mmol) in 1,2-dichloroethane (DCE, 25 mL), add aniline (0.50 mL, 5.41 mmol, 1.1 eq).

  • Imine Formation: Add glacial acetic acid (0.05 mL) to the mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.56 g, 7.38 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expect the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methylene signal (~4.5 ppm) and aromatic protons from the newly introduced aniline ring.

Amine InputReducing AgentTypical SolventProduct Class
BenzylamineNaBH(OAc)₃DCEN-Benzyl Amine Derivative
MorpholineNaBH₃CNMethanolN-Morpholinyl Derivative
Ethylamine (aq.)NaBH(OAc)₃THFN-Ethyl Amine Derivative
Substituted AnilinesNaBH(OAc)₃DCE / THFN-Aryl Amine Derivatives

Condensation Reactions: C-C Bond Formation and Olefination

Condensation reactions provide a powerful means to extend the carbon framework of the molecule, converting the aldehyde into an alkene. This introduces a conjugated system that can be a valuable pharmacophore or an intermediate for further reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'), such as malonic acid derivatives or cyanoacetic esters.[10] The reaction is typically catalyzed by a weak base like piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.[10]

Expert Insight: This reaction is highly efficient for creating electron-deficient alkenes. The resulting α,β-unsaturated system is a Michael acceptor, opening up possibilities for subsequent conjugate addition reactions to introduce further diversity. This strategy has been used to synthesize various indole-3-yl derivatives.[1]

Protocol 2: Knoevenagel Condensation with Malononitrile
  • Reaction Setup: In a round-bottom flask, dissolve 3-formyl-1-methyl-1H-indole-2-carboxylic acid (500 mg, 2.46 mmol) and malononitrile (179 mg, 2.71 mmol, 1.1 eq) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops, ~0.02 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours. A precipitate may form as the product is generated. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum. Recrystallization may be performed if necessary.

  • Characterization: Analyze the product by NMR, IR, and MS. Expect to see the disappearance of the aldehyde proton and the appearance of a new vinyl proton signal (~8.0-8.5 ppm). The IR spectrum should show a strong nitrile (C≡N) stretch around 2220 cm⁻¹.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds.[11][12][13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the substituent on the ylide determines the stereochemical outcome; stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (alkyl substituents) favor the (Z)-alkene.[12][14]

Mechanism of the Wittig Reaction

G cluster_0 Wittig Reaction Mechanism Indole-CHO Indole-CHO Oxaphosphetane Oxaphosphetane Intermediate Indole-CHO->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P⁺-C⁻HR Ylide->Oxaphosphetane Alkene Indole-CH=CHR Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Caption: Key steps in the Wittig Reaction.

Protocol 3: Wittig Olefination with (Carbethoxymethylene)triphenylphosphorane
  • Reagent Preparation: This protocol uses a stabilized ylide, which is often commercially available and stable to air.[15]

  • Reaction Setup: In a dry, nitrogen-flushed flask, suspend (carbethoxymethylene)triphenylphosphorane (1.03 g, 2.95 mmol, 1.2 eq) in dry toluene (20 mL).

  • Substrate Addition: Add 3-formyl-1-methyl-1H-indole-2-carboxylic acid (500 mg, 2.46 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 24 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Workup: Cool the reaction to room temperature. The byproduct, triphenylphosphine oxide, may precipitate and can be partially removed by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (ethyl acetate/hexanes) to separate the desired alkene product from the remaining triphenylphosphine oxide.

  • Characterization: Confirm the structure of the resulting ethyl 3-(1-methyl-2-carboxy-1H-indol-3-yl)acrylate. The product is expected to be predominantly the (E)-isomer due to the use of a stabilized ylide.

Reaction TypeReagentCatalyst / ConditionsProduct Functional Group
KnoevenagelDiethyl malonatePiperidine, Ethanol, Refluxα,β-Unsaturated Ester
KnoevenagelNitromethaneAcetic Acid, RefluxNitroalkene
Wittig (Stabilized)Ph₃P=CHCO₂EtToluene, Reflux(E)-α,β-Unsaturated Ester
Wittig (Non-stabilized)Ph₃P=CH₂THF, Strong Base (e.g., n-BuLi)Terminal Alkene

Oxidation and Reduction of the Formyl Group

Simple redox reactions of the aldehyde group provide access to two other important classes of derivatives: di-carboxylic acids and hydroxymethyl indoles.

Oxidation to Indole-2,3-dicarboxylic Acid Derivative

Oxidizing the formyl group to a carboxylic acid creates a di-acid derivative. This transformation requires an oxidizing agent that is effective for aldehydes but will not degrade the electron-rich indole ring. Common reagents like potassium permanganate or nitric acid under harsh conditions can be too aggressive. A milder, more suitable choice is Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene.

Protocol 4: Pinnick Oxidation to a Di-acid
  • Reaction Setup: Dissolve 3-formyl-1-methyl-1H-indole-2-carboxylic acid (500 mg, 2.46 mmol) in a mixture of tert-butanol (15 mL) and water (5 mL).

  • Reagent Addition: Add 2-methyl-2-butene (1.3 mL, 12.3 mmol) followed by a solution of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (680 mg, 4.92 mmol) in water (5 mL).

  • Oxidant Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 80% pure, 556 mg, 4.92 mmol) in water (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes at room temperature.

  • Reaction: Stir the mixture vigorously for 4-6 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Workup: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude di-acid, which can be purified by recrystallization.

Selective Reduction to a Hydroxymethyl Derivative

Reducing the aldehyde to a primary alcohol can be achieved selectively in the presence of the carboxylic acid. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is not powerful enough to reduce carboxylic acids or esters under standard conditions.[7]

Protocol 5: Reduction to 3-(Hydroxymethyl)-1-methyl-1H-indole-2-carboxylic Acid
  • Reaction Setup: Dissolve 3-formyl-1-methyl-1H-indole-2-carboxylic acid (500 mg, 2.46 mmol) in a mixture of methanol (15 mL) and THF (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (112 mg, 2.95 mmol, 1.2 eq) in small portions over 15 minutes. Effervescence (hydrogen evolution) may be observed.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is ~6.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the resulting solid by recrystallization or flash chromatography to obtain the desired alcohol.

References

  • Sriram, D., Yogeeswari, P. (2010). Medicinal Chemistry.
  • Wang, Z., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Royal Society of Chemistry. (2014). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction. RSC Publishing. [Link]

  • Li, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. [Link]

  • Muthukumar, M., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Reactions. (1965). The Wittig Reaction. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Química Orgánica. (n.d.). Reduction of carboxylic acids to alcohols. [Link]

  • PubChem. (n.d.). 3-formyl-1-methyl-1h-indole-2-carboxylic acid. [Link]

  • PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. [Link]

  • CK-12 Foundation. (n.d.). Condensation Reactions. [Link]

  • SyncSci Publishing. (2023). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Journal of Synthetic Chemistry. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Overall Synthetic Strategy

The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is typically approached as a three-stage process. This involves the N-methylation of an indole-2-carboxylate precursor, followed by electrophilic formylation at the C3 position, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

Synthetic_Pathway A Methyl 1H-indole-2-carboxylate B Methyl 1-methyl-1H-indole-2-carboxylate A->B  Step 1: N-Methylation  (e.g., (CH₃)₂SO₄, K₂CO₃)   C Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate B->C  Step 2: Vilsmeier-Haack Formylation  (POCl₃, DMF)   D 3-formyl-1-methyl-1H-indole-2-carboxylic Acid C->D  Step 3: Ester Hydrolysis  (e.g., NaOH, H₃O⁺)  

Caption: General synthetic workflow for 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs): General Strategy

Q1: What is the most common and reliable route for this synthesis?

The most frequently employed and reliable pathway involves the Vilsmeier-Haack formylation of a 1-methyl-1H-indole-2-carboxylate ester, followed by saponification (ester hydrolysis). Starting with the ester is advantageous because the free carboxylic acid can complicate both the N-methylation and the formylation steps by reacting with the reagents.

Q2: Can I perform the formylation before N-methylation?

While possible, it is not the preferred route. The NH proton of the indole is acidic and can interfere with the Vilsmeier-Haack reagent. Protecting the nitrogen with the methyl group first leads to a cleaner reaction and higher yields for the formylation step.

Q3: Are there alternative formylation methods to the Vilsmeier-Haack reaction?

Yes, other methods like the Reimer-Tiemann reaction can be used for indole formylation.[1][2] However, the Vilsmeier-Haack reaction is generally milder, more regioselective for the C3 position of electron-rich indoles, and typically provides higher yields, making it the method of choice for this substrate.[3][4] The Reimer-Tiemann reaction uses chloroform and a strong base, which can sometimes lead to side products, including ring expansion to form chloroquinolines.[5]

Part 1: Troubleshooting N-Methylation

The first stage of the synthesis is the methylation of the nitrogen atom of the indole ring. A common starting material is methyl 1H-indole-2-carboxylate.

FAQs: N-Methylation

Q1: My N-methylation reaction using dimethyl sulfate and potassium carbonate is slow or incomplete. How can I improve it?

Answer: Several factors could be at play:

  • Base Strength & Solubility: Potassium carbonate (K₂CO₃) is a good base for this reaction, but its effectiveness depends on the solvent. In solvents like acetone or acetonitrile, the reaction can be slow. Switching to a more polar aprotic solvent like DMF can increase the solubility of the indole anion and accelerate the reaction.

  • Reagent Purity: Ensure your dimethyl sulfate is fresh. It is moisture-sensitive and can hydrolyze over time.

  • Temperature: While often run at room temperature or gentle reflux in acetone, increasing the temperature (e.g., to 50-60 °C in DMF) can significantly improve the reaction rate.[6]

  • Alternative Base/Reagent: For a more robust reaction, using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF at 0 °C to room temperature will quantitatively deprotonate the indole nitrogen, leading to a rapid and clean methylation upon addition of methyl iodide or dimethyl sulfate.

Q2: I am observing multiple products on my TLC plate after the methylation reaction. What could they be?

Answer: If you started with 1H-indole-2-carboxylic acid instead of the ester, you could be seeing a mixture of N-methylated acid, the methyl ester (from reaction with dimethyl sulfate), and the N-methylated methyl ester. This is why starting with the ester is recommended. If you started with the ester, an unexpected spot could be unreacted starting material or, less commonly, C-methylation, although this is generally not favorable under these conditions.

Protocol 1: N-Methylation of Methyl 1H-indole-2-carboxylate[6]
  • To a stirred suspension of methyl 1H-indole-2-carboxylate (1 equivalent) and potassium carbonate (2.5 equivalents) in dry acetone or DMF (10 mL per gram of indole), add dimethyl sulfate (1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux (for acetone) or 60 °C (for DMF) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully add a 5% ammonia solution to quench any remaining dimethyl sulfate and stir for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 1-methyl-1H-indole-2-carboxylate, which is often a solid pure enough for the next step.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation

This is the critical C-H activation step to install the formyl group at the electron-rich C3 position. The reaction involves the formation of the Vilsmeier reagent (a chloromethyliminium salt) from a phosphoryl halide (like POCl₃) and DMF.[7]

FAQs: Vilsmeier-Haack Reaction

Q1: My reaction shows no conversion, and I only recover the starting material. What went wrong?

Answer: This is a common issue and usually points to a problem with the Vilsmeier reagent itself.

  • Reagent Quality: Both phosphorus oxychloride (POCl₃) and DMF must be anhydrous. POCl₃ reacts violently with water, and water will quench the Vilsmeier reagent. DMF can decompose to dimethylamine and formic acid; the smell of fish can indicate old or decomposed DMF, which should be replaced.[8]

  • Reagent Formation Temperature: The Vilsmeier reagent is typically pre-formed by adding POCl₃ to DMF at a low temperature (0-5 °C).[9] This exothermic reaction needs to be controlled. Allowing it to warm prematurely can lead to reagent decomposition.

  • Reaction Temperature: While the initial formation requires cooling, the subsequent reaction with the indole substrate may need gentle heating (e.g., 60-70 °C) to proceed at a reasonable rate.[9] Monitor the reaction by TLC to find the optimal conditions.

Q2: The reaction mixture solidified or became a thick slurry when I prepared the Vilsmeier reagent. Is this normal?

Answer: Yes, the Vilsmeier reagent can sometimes precipitate or form a thick solid, especially at low temperatures or high concentrations.[10][11] This can stall a magnetic stirrer.

  • Solution: Use a mechanical stirrer for better agitation. Alternatively, you can add a small amount of an anhydrous co-solvent like dichloromethane or 1,2-dichloroethane after forming the reagent to keep the mixture mobile before adding your substrate.

Q3: My TLC shows multiple spots, and the yield of the desired product is low. What are the likely side reactions?

Answer: Several side reactions can occur:

  • Di-formylation: Highly activated indole rings can sometimes undergo formylation at multiple sites, although this is less common for this specific substrate.

  • Chlorination: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[9]

  • Substrate Reactivity: If the indole ring has other substituents, their electronic properties can influence reactivity. Electron-withdrawing groups can deactivate the ring, requiring more forcing conditions.[9]

ParameterStandard ConditionTroubleshooting ActionRationale
Reagents Anhydrous DMF, fresh POCl₃Use freshly opened or distilled reagents.Moisture and decomposition products inhibit the reaction.[8]
Stoichiometry 1.1-1.5 eq. POCl₃Increase to 2-3 eq. for less reactive substrates.Ensures complete formation of the Vilsmeier reagent and drives the reaction forward.[9]
Temperature 0 °C (reagent formation), then RT to 70 °COptimize reaction temp (40-90 °C) post-addition.Balances reaction rate against potential side reactions like chlorination.[9]
Reaction Time 2-6 hoursExtend reaction time to 12-24 hours.Allows slow reactions to proceed to completion.
Protocol 2: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-indole-2-carboxylate[12][13]
  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place anhydrous DMF (5 equivalents).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Add POCl₃ (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve methyl 1-methyl-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed reagent at 0-5 °C.

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60-70 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C.

  • Carefully quench the reaction by slowly pouring it onto crushed ice, followed by the addition of a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is basic (~8-9).

  • The product usually precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Vilsmeier_Troubleshooting start Vilsmeier-Haack Reaction Initiated check_tlc Monitor by TLC after 2h start->check_tlc incomplete Incomplete Reaction / Low Conversion check_tlc->incomplete >20% SM remaining success Reaction Complete check_tlc->success <5% SM remaining side_products Multiple Spots / Side Products check_tlc->side_products Multiple new spots check_reagents Verify Reagent Quality (Anhydrous DMF, fresh POCl₃) incomplete->check_reagents check_temp Was reaction overheated? side_products->check_temp increase_temp Increase Temperature Cautiously (e.g., to 80°C) check_reagents->increase_temp Reagents OK extend_time Extend Reaction Time increase_temp->extend_time purify Purify via Column Chromatography or Recrystallization check_temp->purify No check_temp->purify Yes (potential chlorination)

Caption: Troubleshooting flowchart for the Vilsmeier-Haack formylation step.

Part 3: Troubleshooting Ester Hydrolysis

The final step is the conversion of the methyl ester to the carboxylic acid. This is typically achieved through base-mediated hydrolysis (saponification).

FAQs: Ester Hydrolysis

Q1: My hydrolysis reaction is not going to completion.

Answer:

  • Insufficient Base/Water: Ensure you are using a sufficient excess of base (e.g., 3-5 equivalents of NaOH or KOH) and that water is present. Using a co-solvent like methanol, ethanol, or THF can help with the solubility of the ester and facilitate the reaction.

  • Temperature: Heating the reaction mixture to reflux is often necessary to drive the hydrolysis to completion in a reasonable timeframe.

Q2: I suspect my product is decomposing during the workup. How can I avoid this?

Answer: Indole derivatives can be sensitive to strongly acidic or basic conditions, especially at high temperatures.

  • Mild Conditions: While heat is often required, prolonged exposure to a strong base at high temperatures can cause degradation. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Acidification: During the acidic workup to protonate the carboxylate, perform the addition of acid slowly at a low temperature (0-5 °C). This minimizes any potential acid-catalyzed decomposition. The desired carboxylic acid should precipitate from the aqueous solution upon acidification.

Protocol 3: Hydrolysis of Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate
  • Suspend the crude methyl 3-formyl-1-methyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (3 equivalents) and heat the mixture to reflux.

  • Stir at reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution to pH 2-3 with cold 1M HCl.

  • The product, 3-formyl-1-methyl-1H-indole-2-carboxylic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

References

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, January 14). Reimer-Tiemann reaction on indole. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]

  • Bandurski, R. S., & Schulze, A. (1983). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 72(3), 701–705. Retrieved from [Link]

  • Lee, H. Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1056–1061. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(11), 892–902. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (2020, September 7). How can I improve the Vilsmeier-Haack reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2023, June 14). Vilsmeier-Haack formilation help. Retrieved from [Link]

  • Google Patents. (n.d.). CN1807412A - Indole-3-formic acid purification process.

Sources

Optimization

Technical Support Center: Purification of 3-Formyl-1-methyl-1H-indole-2-carboxylic Acid

Welcome to the technical support center for the purification of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.

Introduction

3-Formyl-1-methyl-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to the presence of reactive aldehyde and acidic carboxylic acid functional groups, which can lead to side reactions and the formation of tenacious impurities. This guide provides a structured approach to troubleshoot common purification issues and offers detailed protocols to enhance your success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significant loss of material is observed after the recrystallization process.

  • The product crashes out of solution too quickly, leading to the inclusion of impurities.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is too high at low temperatures, recovery will be poor.1. Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).[1] 2. Solvent System: For a compound with both polar (carboxylic acid, aldehyde) and non-polar (indole ring) features, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) might be more effective.
Excessive Solvent Volume Using too much solvent will keep more of your product dissolved even at low temperatures, thus reducing the yield.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude material. 2. Concentration: If too much solvent was added, carefully evaporate some of it to reach the saturation point before cooling.
Premature Crystallization If the solution cools too rapidly, the crystals will form quickly and trap impurities.1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help. 2. Seeding: Introduce a small, pure crystal of the desired compound to induce crystallization at the appropriate temperature.
Issue 2: Persistent Impurities Detected by NMR/LC-MS

Symptoms:

  • NMR spectra show unidentifiable peaks.

  • LC-MS analysis indicates the presence of one or more contaminants.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Starting Material Impurities Unreacted starting materials or reagents from the synthesis are common impurities. For instance, if synthesized via Vilsmeier-Haack, residual dimethylformamide or related byproducts might be present.[1]1. Aqueous Wash: Perform an aqueous workup before purification. Washing the organic layer with dilute acid, then brine can remove basic impurities and water-soluble compounds. 2. Column Chromatography: If recrystallization is ineffective, flash column chromatography is a powerful alternative for separating compounds with different polarities.[2]
Side-Product Formation The aldehyde group can be susceptible to oxidation to a carboxylic acid or reduction to an alcohol, especially under non-inert conditions or in the presence of certain reagents.1. Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. 2. pH Control: The carboxylic acid can be deprotonated. Maintaining an appropriate pH during extraction and chromatography is crucial.
Incomplete Hydrolysis of Ester Precursor If the carboxylic acid is prepared by hydrolysis of the corresponding methyl or ethyl ester, incomplete reaction will leave the ester as an impurity.1. Reaction Monitoring: Ensure the hydrolysis reaction has gone to completion using TLC or LC-MS before workup. 2. Base Wash: An extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can selectively extract the acidic product, leaving the neutral ester impurity in the organic phase. The product can then be recovered by acidifying the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving 3-formyl-1-methyl-1H-indole-2-carboxylic acid for purification?

A1: The solubility of your compound will depend on its purity. For crude material, polar aprotic solvents like ethyl acetate or acetone are good starting points for solubility tests. For recrystallization, alcohols like ethanol or isopropanol, potentially with the addition of water as an anti-solvent, are often effective. Always perform a small-scale solubility test first.

Q2: Can I use column chromatography to purify this compound? What is a good mobile phase?

A2: Yes, flash column chromatography is a highly effective method. Given the acidic nature of the compound, it is advisable to add a small amount of acetic acid (0.1-1%) to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica gel. A good starting mobile phase would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).[2]

Q3: My purified compound is colored. Is this normal?

A3: Indole derivatives can sometimes be colored due to minor oxidative impurities. A slight yellow or tan color might be acceptable depending on the required purity. If a colorless product is required, treatment with a small amount of activated carbon during recrystallization can help remove colored impurities. However, be aware that this can also reduce your yield.

Q4: How should I store the purified 3-formyl-1-methyl-1H-indole-2-carboxylic acid?

A4: To prevent degradation, the compound should be stored in a cool, dark, and dry place. Storing it under an inert atmosphere (nitrogen or argon) is recommended, especially for long-term storage, to minimize oxidation of the aldehyde group.

Detailed Purification Protocol: Acid-Base Extraction followed by Recrystallization

This protocol is designed to remove neutral and basic impurities.

1. Acid-Base Extraction: a. Dissolve the crude 3-formyl-1-methyl-1H-indole-2-carboxylic acid in a suitable organic solvent like ethyl acetate. b. Transfer the solution to a separatory funnel. c. Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times. d. Combine the aqueous layers. Any neutral or basic impurities will remain in the organic layer, which can be discarded. e. Slowly acidify the combined aqueous layers with dilute hydrochloric acid (e.g., 1M HCl) with stirring in an ice bath until the solution is acidic (pH ~2-3). The purified product should precipitate out of the solution. f. Collect the solid product by vacuum filtration, washing with cold deionized water. g. Dry the solid product under vacuum.

2. Recrystallization: a. Place the dried solid from the acid-base extraction in a clean Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. c. If the solution is colored, you can add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration to remove the carbon. d. Allow the solution to cool slowly to room temperature. e. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum to obtain the pure 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the purification of 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Purification_Troubleshooting start Crude Product check_purity Analyze Purity (TLC, NMR, LC-MS) start->check_purity pure Pure Product (Store Properly) check_purity->pure Purity >98% impure Impurities Detected check_purity->impure Purity <98% recrystallization Attempt Recrystallization impure->recrystallization Initial Attempt check_yield Check Yield & Purity recrystallization->check_yield check_yield->pure Successful low_yield Low Yield check_yield->low_yield Purity OK persistent_impurities Persistent Impurities check_yield->persistent_impurities Impurities Remain optimize_solvent Optimize Solvent System low_yield->optimize_solvent Troubleshoot column_chrom Column Chromatography persistent_impurities->column_chrom For complex mixtures acid_base Acid-Base Extraction persistent_impurities->acid_base If acidic/basic impurities suspected optimize_solvent->recrystallization Re-attempt column_chrom->check_purity Collect & Analyze Fractions acid_base->recrystallization

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Indole-2-Carboxylic Acid Formylation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the formylation of indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the formylation of indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable results.

The formylation of the indole nucleus is a cornerstone reaction in synthetic chemistry, providing a versatile aldehyde handle for further functionalization.[1] However, when the indole ring is substituted with an electron-withdrawing group like a carboxylic acid at the C2 position, the reaction becomes more challenging. The nucleophilicity of the indole ring is reduced, making electrophilic substitution more difficult. This guide focuses primarily on the most robust and widely used method for this transformation: the Vilsmeier-Haack reaction.[2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the formylation of indole-2-carboxylic acid, presented in a question-and-answer format.

Q1: My Vilsmeier-Haack reaction is resulting in a very low yield or has failed completely. What are the likely causes and solutions?

A1: This is a common issue, often stemming from the reduced reactivity of the indole-2-carboxylic acid substrate. The electron-withdrawing nature of the C2-COOH group deactivates the indole ring towards electrophilic attack.

Causality & Explanation:

The Vilsmeier-Haack reaction relies on the attack of the electron-rich indole C3 position on the electrophilic Vilsmeier reagent (a chloromethyliminium salt).[4] The -COOH group at C2 pulls electron density away from the ring, making this attack less favorable. Success hinges on ensuring the Vilsmeier reagent is formed efficiently and that the reaction conditions are forceful enough to overcome the deactivation, but not so harsh that they cause degradation.

Troubleshooting Steps:

  • Verify Reagent Quality: Phosphorus oxychloride (POCl₃) is highly reactive with moisture. Use a freshly opened bottle or a properly stored and sealed reagent. Similarly, ensure your N,N-dimethylformamide (DMF) is anhydrous.

  • Optimize Reagent Stoichiometry: For a deactivated substrate, a larger excess of the Vilsmeier reagent is often necessary. Start with at least 2-3 equivalents of both POCl₃ and DMF relative to your indole.

  • Control Temperature of Reagent Formation: The formation of the Vilsmeier reagent is exothermic. It should be prepared at a low temperature (0-5 °C) by adding POCl₃ dropwise to DMF. Allowing this mixture to warm to room temperature for a short period (e.g., 30 minutes) can ensure complete formation of the electrophile before adding the substrate.

  • Increase Reaction Temperature: While the Vilsmeier reagent is formed cold, the subsequent reaction with the deactivated indole-2-carboxylic acid often requires heating. After adding your substrate, slowly raise the temperature to 50-80 °C and monitor by TLC. Some protocols for deactivated systems may require even higher temperatures.[5]

  • Extend Reaction Time: Deactivated substrates react more slowly. Ensure you are running the reaction long enough. Monitor the reaction's progress over several hours using an appropriate TLC system (e.g., 30-50% ethyl acetate in hexanes with a drop of acetic acid).

Q2: I am observing significant amounts of unreacted starting material even after extended reaction times and heating. How can I drive the reaction to completion?

A2: This indicates that the activation energy for the electrophilic substitution is not being overcome. Simply extending the time at a given temperature may not be sufficient if the temperature itself is too low.

Causality & Explanation:

The reaction rate is highly dependent on both the concentration of the electrophile and the reaction temperature. If the conditions are too mild, the rate of reaction will be negligible, and you will recover your starting material. The choice of solvent can also play a role, although DMF typically serves as both reagent and solvent.

Troubleshooting Steps:

  • Re-evaluate Reagent Equivalents: As a first step, increase the equivalents of the Vilsmeier reagent (POCl₃/DMF) to 4-5 equivalents. This increases the concentration of the electrophile, favoring the forward reaction according to Le Châtelier's principle.

  • Incremental Temperature Increase: Cautiously increase the final reaction temperature. Raise it in 10 °C increments, holding for 1-2 hours at each new setpoint and monitoring by TLC. Be aware that higher temperatures (>100 °C) can increase the risk of side reactions, including decarboxylation.

  • Consider an Alternative Solvent: While less common, using a higher-boiling, non-reactive solvent like 1,2-dichloroethane in addition to the DMF/POCl₃ can allow for higher reaction temperatures while maintaining better control.

Q3: My product appears impure, and I suspect side reactions. What are the potential side products and how can I minimize them?

A3: With indole formylation, several side products are possible, especially under forcing conditions.

Causality & Explanation:

  • Decarboxylation: The C2-carboxylic acid group can be lost as CO₂ under harsh acidic conditions and high heat. This would lead to the formation of indole-3-carbaldehyde, a common and often unexpected side product.

  • N-Formylation: The indole nitrogen can be formylated. While this is sometimes reversible, it can lead to a complex product mixture.[6]

  • Polymerization/Degradation: Indoles are susceptible to degradation and polymerization in the presence of strong acids.[7] Prolonged exposure to the reaction conditions can lead to the formation of intractable tars.

  • Over-formylation: While less common on the ring itself, if other activated positions exist on the molecule, double formylation can occur.[7]

Troubleshooting & Characterization:

  • Minimize Reaction Time and Temperature: The most effective way to reduce side products is to use the mildest conditions that afford a reasonable conversion rate. Do not heat for longer or at a higher temperature than necessary.

  • Careful Work-up: The work-up is critical. The reaction is typically quenched by pouring it onto ice water and then basifying with NaOH or Na₂CO₃ solution to hydrolyze the intermediate iminium salt to the aldehyde and neutralize the acidic components. Do this slowly and with cooling to prevent temperature spikes that could degrade the product.

  • Characterization: Use NMR and Mass Spectrometry to identify impurities.

    • ¹H NMR of the desired product, 3-formylindole-2-carboxylic acid, should show a characteristic aldehyde proton signal (~10 ppm), along with the aromatic and NH protons. The C3-H proton signal present in the starting material (~7.1 ppm) will be absent.[8]

    • The decarboxylated side product (indole-3-carbaldehyde) would lack the carboxylic acid proton and show a different aromatic splitting pattern.

    • Mass spectrometry will easily distinguish between the desired product (C₁₀H₇NO₃, MW: 189.17) and the decarboxylated side product (C₉H₇NO, MW: 145.16).

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and solve low-yield issues in the Vilsmeier-Haack formylation of indole-2-carboxylic acid.

G start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_stoich 2. Check Stoichiometry (Are you using 2-3 eq. excess?) check_reagents->check_stoich Reagents OK reagent_prep 3. Review Vilsmeier Reagent Prep (Add POCl₃ to DMF at 0-5°C?) check_stoich->reagent_prep Stoichiometry OK increase_stoich ACTION: Increase Vilsmeier Reagent to 3-5 eq. check_stoich->increase_stoich No reaction_cond 4. Assess Reaction Conditions (Temp & Time) reagent_prep->reaction_cond Prep OK increase_temp ACTION: Increase Temperature Incrementally (e.g., 60°C -> 70°C -> 80°C) reaction_cond->increase_temp Temp < 60°C increase_time ACTION: Increase Reaction Time (Monitor by TLC every 2h) reaction_cond->increase_time Time < 4h success Problem Solved increase_stoich->success increase_temp->success increase_time->success

Caption: Troubleshooting workflow for low yield.

Core Protocol: Vilsmeier-Haack Formylation of Indole-2-Carboxylic Acid

This protocol provides a robust starting point. Optimization of temperature and reagent quantities may be required based on your specific substrate and scale.

Experimental Protocol:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

    • Cool the flask to 0-5 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should become a thicker, yellowish-white salt suspension.

  • Formylation Reaction:

    • Add indole-2-carboxylic acid (1.0 eq.) to the flask, either as a solid or as a solution in a minimal amount of anhydrous DMF.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.

    • Carefully basify the aqueous solution to pH 8-9 by the slow addition of 30% aqueous NaOH or saturated Na₂CO₃ solution while cooling in an ice bath. This step hydrolyzes the intermediate iminium salt.

    • Stir the mixture for 1 hour. The product may precipitate as a solid.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table

ParameterRecommended RangeRationale / Notes
Vilsmeier Reagent 2.0 - 5.0 equivalentsHigher equivalents are needed to overcome the deactivating effect of the C2-COOH group.
Formation Temp. 0 - 5 °CThe formation of the Vilsmeier reagent is exothermic and should be controlled to prevent side reactions.
Reaction Temp. 50 - 90 °CDeactivated substrates require thermal energy to react at a practical rate.[5]
Reaction Time 2 - 8 hoursMonitor by TLC to avoid prolonged heating, which can lead to degradation.
Work-up pH 8 - 9Basic conditions are required to hydrolyze the intermediate iminium salt to the final aldehyde product.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for this transformation? A1: The Vilsmeier-Haack reaction is highly effective for formylating electron-rich aromatic and heteroaromatic compounds.[3] The Vilsmeier reagent is a relatively mild electrophile compared to those generated in Friedel-Crafts acylations, which reduces the likelihood of harsh side reactions.[4] It is also operationally simple and uses readily available, inexpensive reagents. For indole-2-carboxylic acid, this method has been shown to successfully introduce a formyl group at the C3 position in high yield.[9]

Q2: Are there alternative methods for formylating indole-2-carboxylic acid? A2: Yes, other formylation methods exist, though they may be less efficient for this specific substrate. These include:

  • Duff Reaction: Uses hexamine in an acidic medium. It is typically effective for highly activated systems like phenols and is generally inefficient.[10]

  • Rieche Formylation: Employs dichloromethyl methyl ether and a Lewis acid like TiCl₄. This method is effective for electron-rich aromatics.[11][12]

  • Metal-Catalyzed Formylations: Newer methods using catalysts like iron have been developed for the C3-formylation of indoles using sources like formaldehyde, offering a greener alternative to POCl₃.[13]

Q3: How does the C2-carboxylic acid group specifically influence the reaction? A3: The carboxylic acid group is strongly electron-withdrawing through resonance and induction. This has two main effects:

  • Deactivation: It reduces the overall electron density of the indole ring system, making it less nucleophilic and thus less reactive towards electrophiles.

  • Directing Effect: While it deactivates the entire ring, its effect is strongest at positions ortho and para to its point of attachment. However, in the indole system, the inherent reactivity of the C3 position, driven by the nitrogen lone pair, still makes C3 the most favorable site for electrophilic attack, even with the C2-substituent present.

Q4: Can you illustrate the mechanism of the Vilsmeier-Haack reaction? A4: Certainly. The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the product? A5:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% Ethyl Acetate/Hexanes. Adding a drop of acetic acid can improve spot shape for carboxylic acids. Visualize under UV light (254 nm). The product, having an additional carbonyl group, should be more polar than the starting material and thus have a lower Rf value.

  • Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the structure. Look for the disappearance of the C3-H signal and the appearance of a new aldehyde proton signal (~10 ppm in ¹H NMR) and a carbonyl carbon signal (~185-190 ppm in ¹³C NMR).

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Will show characteristic stretches for the aldehyde C=O (~1670-1690 cm⁻¹), the carboxylic acid C=O (~1700-1725 cm⁻¹), and the O-H and N-H bonds (>3000 cm⁻¹).[14][15]

References

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  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. A., Al-Muqarrabii, T. A., & Al-Lawati, H. A. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(21), 5038. [https://www.mdpi.com/1420-3049/25/21/5038]
  • Biswas, K. M., & Chatterjee, A. (1970). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 35(1), 122-125. [https://pubs.acs.org/doi/abs/10.1021/jo00826a027]
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  • Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(20), 2670-2674. [https://www.organic-chemistry.org/abstracts/lit3/065.shtm]
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  • ResearchGate. (n.d.). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from ResearchGate. [https://www.researchgate.net/publication/231114524_Structures_and_vibrational_spectra_of_indole_carboxylic_acids_Part_I_Indole-2-carboxylic_acid]
  • Biechowska, M., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3321. [https://www.mdpi.com/1420-3049/26/11/3321]
  • El-Faham, A., et al. (2020). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 25(18), 4141. [https://www.mdpi.com/1420-3049/25/18/4141]

Sources

Optimization

Technical Support Center: Synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am performing the Vilsmeier-Haack formylation of 1-methyl-1H-indole-2-carboxylic acid, but I am observing a very low yield of the 3-formyl product, or the reaction is not proceeding to completion. What are the possible reasons and how can I improve the yield?

Answer:

A low yield in the Vilsmeier-Haack formylation of 1-methyl-1H-indole-2-carboxylic acid can stem from several factors, primarily related to the generation and reactivity of the Vilsmeier reagent and the stability of the starting material.

Potential Causes and Recommended Solutions:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2][3] If this reagent is not fully formed before the addition of the indole substrate, the formylation will be inefficient.

    • Solution: Ensure that the POCl₃ is added dropwise to chilled DMF (0-5 °C) with vigorous stirring. Allow the mixture to stir for a sufficient time (e.g., 30-60 minutes) at this temperature to ensure complete formation of the Vilsmeier reagent before adding the 1-methyl-1H-indole-2-carboxylic acid.

  • Insufficient Stoichiometry of the Vilsmeier Reagent: An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Solution: It is advisable to use a molar excess of the Vilsmeier reagent. A common starting point is to use 1.5 to 3.0 molar equivalents of both DMF and POCl₃ relative to the indole substrate.

  • Reaction Temperature is Too Low: While the initial formation of the Vilsmeier reagent is conducted at low temperatures, the subsequent formylation of the indole may require heating to proceed at a reasonable rate.

    • Solution: After the addition of the indole substrate, the reaction mixture can be gradually warmed to room temperature or even heated (e.g., 40-60 °C) to drive the reaction to completion. The optimal temperature should be determined empirically, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water.

    • Solution: All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Degradation of the Starting Material: Although 1-methyl-1H-indole-2-carboxylic acid is generally stable, prolonged exposure to the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures, could potentially lead to some degradation.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly to avoid potential degradation of the product and starting material.

Issue 2: Presence of a Major Impurity Identified as the Decarboxylated Product

Question: My reaction mixture shows a significant amount of 1-methyl-1H-indole-3-carbaldehyde, which lacks the carboxylic acid group. Why is this happening and how can I prevent it?

Answer:

The presence of 1-methyl-1H-indole-3-carbaldehyde indicates that a decarboxylation side reaction is occurring. Indole-2-carboxylic acids are known to be susceptible to decarboxylation under acidic conditions, and the Vilsmeier-Haack reaction provides such an environment.[4]

Mechanism of Decarboxylation:

The acidic conditions of the reaction can lead to protonation of the indole ring, which can facilitate the loss of carbon dioxide from the C2 position. This is particularly a risk if the reaction is heated for an extended period.

Preventative Measures:

  • Strict Temperature Control: This is the most critical parameter to control. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Avoid excessive heating.

  • Reaction Time: Monitor the reaction progress diligently by TLC. As soon as the starting material is consumed, quench the reaction to minimize the exposure time to acidic conditions.

  • Stoichiometry of the Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent might increase the acidity of the medium and promote decarboxylation. Use a moderate excess (e.g., 1.5-2.0 equivalents).

Workflow for Minimizing Decarboxylation:

Caption: Workflow to minimize decarboxylation.

Issue 3: Formation of a Diformylated Byproduct

Question: I have isolated a byproduct that appears to have two formyl groups. Is diformylation possible, and how can I avoid it?

Answer:

Yes, diformylation is a potential side reaction in the Vilsmeier-Haack formylation of indoles, although it is less common when a deactivating group like a carboxylic acid is present at the C2 position.[5] The second formylation could potentially occur at another position on the indole ring, or in some cases, on an activated methyl group if present.

Possible Diformylation Products and Prevention:

  • Ring Diformylation: While the C3 position is the most nucleophilic, a second formylation might occur at another electron-rich position on the benzene ring of the indole nucleus under forcing conditions.

  • Reaction with the N-methyl group: Although less likely, very harsh conditions could lead to reactions involving the N-methyl group.

Strategies to Avoid Diformylation:

  • Control Reagent Stoichiometry: The most effective way to prevent diformylation is to use a controlled amount of the Vilsmeier reagent. Avoid using a large excess. A stoichiometry of 1.5 to 2.0 equivalents is generally sufficient.

  • Moderate Reaction Conditions: Avoid high reaction temperatures and long reaction times, as these can promote further reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Vilsmeier-Haack formylation of 1-methyl-1H-indole-2-carboxylic acid?

A1: N,N-Dimethylformamide (DMF) is the most common and recommended solvent for this reaction as it also serves as the reagent for generating the Vilsmeier reagent. Using DMF as the solvent ensures a high concentration of the formylating agent.

Q2: How should I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexanes, to achieve good separation between the starting material, the product, and any byproducts. The spots can be visualized under a UV lamp.

Q3: What is the recommended work-up procedure for this reaction?

A3: The standard work-up involves carefully quenching the reaction mixture by pouring it into a mixture of ice and water. The intermediate iminium salt will hydrolyze to the aldehyde. The pH of the aqueous solution should then be adjusted. Basification with a solution of sodium hydroxide or sodium carbonate will neutralize the excess acid and precipitate the product if it is insoluble. The product can then be collected by filtration. If the product is soluble, it can be extracted with an appropriate organic solvent like ethyl acetate.

Q4: What are the best methods for purifying the crude 3-formyl-1-methyl-1H-indole-2-carboxylic acid?

A4: The purification strategy will depend on the nature of the impurities.

Purification MethodWhen to UseEluent/Solvent System (Example)
Recrystallization When the crude product is a solid and relatively pure.Ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.
Column Chromatography When there are multiple byproducts or impurities with similar polarity to the product.Silica gel with a gradient of ethyl acetate in hexanes.

Q5: How can I confirm the structure of my product and identify any impurities?

A5: A combination of spectroscopic techniques is recommended for structural confirmation and impurity identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the aldehyde proton (around 9-10 ppm), the aromatic protons of the indole ring, and the N-methyl protons (around 3.5-4.0 ppm). The integration of these peaks will help to confirm the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show a peak for the aldehyde carbonyl carbon (around 180-190 ppm) and the carboxylic acid carbonyl carbon (around 160-170 ppm).

  • MS (Mass Spectrometry): This will provide the molecular weight of the product, confirming its identity. It can also help in identifying the molecular weights of any byproducts.

  • IR (Infrared Spectroscopy): This will show characteristic stretching frequencies for the aldehyde C=O (around 1670-1690 cm⁻¹), the carboxylic acid C=O (around 1700-1720 cm⁻¹), and the O-H of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹).

Visualizing the Reaction and Potential Side Products

Vilsmeier-Haack Synthesis and Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 1-methyl-1H-indole-2-carboxylic acid IM Iminium Intermediate SM->IM Electrophilic Attack VR Vilsmeier Reagent (POCl₃/DMF) P 3-formyl-1-methyl-1H-indole-2-carboxylic acid (Desired Product) IM->P Hydrolysis SP1 1-methyl-1H-indole-3-carbaldehyde (Decarboxylation) IM->SP1 Decarboxylation (Heat, H⁺) SP2 Diformylated Product P->SP2 Further Formylation (Excess Reagent) H2O H₂O Work-up

Caption: Main reaction and potential side reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Formylation Reactions of N-Substituted Indoles.
  • Desai, K. R., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1164.
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
  • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • ChemWis. (2023, July 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. Retrieved from [Link]

  • Murakami, Y., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 1561-1569.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49-91.
  • Lee, J. G., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(9), 861-862.
  • Gellis, A., et al. (2008). Formylation of Amines. Molecules, 13(4), 856–864.
  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.

Sources

Troubleshooting

stability and storage conditions for 3-formyl-1-methyl-1H-indole-2-carboxylic acid

Welcome to the technical support guide for 3-formyl-1-methyl-1H-indole-2-carboxylic acid (CAS: 174094-26-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-formyl-1-methyl-1H-indole-2-carboxylic acid (CAS: 174094-26-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting guides for common experimental challenges.

Introduction

3-Formyl-1-methyl-1H-indole-2-carboxylic acid is a bespoke chemical building block with potential applications in medicinal chemistry and materials science. Its unique structure, featuring an indole core with formyl and carboxylic acid functional groups, makes it a valuable synthon but also introduces specific stability and handling considerations.[1][2] This guide is structured to address practical questions and issues that may arise during its use.

Stability and Storage: Core Principles

The stability of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is influenced by temperature, light, and moisture. Understanding these factors is critical to preserving its integrity.

Key Stability Considerations:
  • Thermal Stability : Indole-2-carboxylic acids are known to be susceptible to thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide upon heating. While the solid compound is stable at ambient temperatures, it is likely to decompose at elevated temperatures.

  • Photosensitivity : This compound is light-sensitive.[3] Exposure to light, particularly UV radiation, can lead to degradation.

  • Moisture Sensitivity : It is recommended to avoid moisture to prevent potential degradation or hydration of the compound.

Recommended Storage Conditions:

To ensure the long-term stability of 3-formyl-1-methyl-1H-indole-2-carboxylic acid, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the risk of thermal degradation and decarboxylation.
Light Store in an amber or opaque vial, inside a dark cabinet.To prevent photodegradation.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To protect from moisture and oxidative degradation.
Container Tightly sealed container.To prevent moisture ingress and contamination.

Troubleshooting Guide & FAQs

This section addresses common questions and problems encountered when working with 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

FAQ 1: What is the best solvent for preparing a stock solution?

The choice of solvent depends on the intended application. For most biological assays, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are good starting points due to their high solvating power for a wide range of organic molecules.[4][5] Ethanol and methanol can also be used, though the solubility may be lower.

Protocol for Preparing a Stock Solution in an Organic Solvent:

  • Weigh the desired amount of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in a clean, dry vial.

  • Add the desired volume of anhydrous DMSO or DMF.

  • Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.

This is a very common issue for carboxylic acid-containing compounds.[6][7] The low solubility in neutral aqueous media is the primary cause.

Causality: The carboxylic acid group is protonated at neutral pH, making the molecule less polar and thus less soluble in water. When the DMSO stock is diluted, the compound crashes out of the solution.

Solution: pH-Adjusted Dissolution

To overcome this, you can increase the aqueous solubility by deprotonating the carboxylic acid with a base.

Protocol for Preparing an Aqueous Working Solution:

  • Start with the solid compound. Weigh out the amount needed for your final working solution.

  • Add a small volume of a dilute base, such as 1N NaOH, dropwise, just enough to dissolve the solid.[7] This will form the sodium salt of the carboxylic acid, which is significantly more water-soluble.

  • Once dissolved, add your desired aqueous buffer (e.g., PBS) to reach the near-final volume.

  • Carefully adjust the pH of the solution back to your desired experimental pH (e.g., 7.4) using a dilute acid like 1N HCl. Monitor the pH closely to avoid overshooting.

  • Bring the solution to the final volume with your buffer.

  • Sterile-filter the solution through a 0.22 µm filter if required for cell-based assays.

G cluster_0 Troubleshooting Workflow: Aqueous Solution Precipitation A Start with DMSO stock solution B Dilute into aqueous buffer (e.g., PBS) A->B C Does the compound precipitate? B->C D Proceed with experiment C->D No E Problem: Low aqueous solubility at neutral pH C->E Yes F Solution: pH-Adjusted Dissolution E->F G Weigh solid compound F->G H Dissolve in minimal dilute base (e.g., 1N NaOH) G->H I Add desired aqueous buffer H->I J Adjust pH back to target with dilute acid I->J K Bring to final volume and filter-sterilize J->K L Use freshly prepared aqueous solution in experiment K->L L->D

Caption: Key structural features and their stability implications.

References

  • How to avoid Indoleacetic acid solution precipitation? ResearchGate. Available at: [Link]

  • How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? ResearchGate. Available at: [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Institutes of Health. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. Available at: [Link]

  • 3-formyl-1-methyl-1h-indole-2-carboxylic acid. PubChemLite. Available at: [Link]

  • 3-Methyl Indole To 2-Formyl Indole | PDF | Thin Layer Chromatography. Scribd. Available at: [Link]

  • Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. MDPI. Available at: [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. ResearchGate. Available at: [Link]

  • Chemical Compatibility Table. U.S. Coast Guard. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link]

  • Chemical Compatibility Database. Cole-Parmer. Available at: [Link]

  • carboxylic acid solubility + TLC. Reddit. Available at: [Link]

  • How to solubilize highly polar compound having solubility only in DMSO? ResearchGate. Available at: [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Available at: [Link]

Sources

Optimization

improving the yield of 3-formyl-1-methyl-1H-indole-2-carboxylic acid synthesis

An essential precursor in medicinal chemistry and materials science, 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a key building block for complex molecular architectures. Its synthesis, however, is often plagued by...

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry and materials science, 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a key building block for complex molecular architectures. Its synthesis, however, is often plagued by challenges ranging from low yields to difficult purification. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this valuable compound.

Drawing from established protocols and field experience, this guide explains the causality behind experimental choices, offering a self-validating system for achieving high-yield, high-purity synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Low conversion is the most common issue and can be traced back to several factors, primarily related to the Vilsmeier reagent itself or the reaction conditions.

  • Cause A: Deactivated Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is highly electrophilic but also moisture-sensitive.[1] The quality of your reagents is paramount. DMF can decompose over time into dimethylamine and formic acid.[2] Dimethylamine, being a nucleophile, will quench the Vilsmeier reagent as it forms.

    • Solution:

      • Use Fresh, Anhydrous Reagents: Always use freshly opened or distilled POCl₃. Ensure your DMF is anhydrous and has been stored properly under an inert atmosphere. A quick check for DMF quality is to smell it; a fishy odor indicates the presence of dimethylamine, and the solvent should be replaced.[2]

      • Proper Reagent Formation: The Vilsmeier reagent should be pre-formed at a low temperature (0-5 °C) before the addition of the indole substrate. Add POCl₃ dropwise to chilled, stirring DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause B: Insufficient Reaction Temperature While the Vilsmeier reagent is formed in the cold, the formylation of the relatively electron-deficient 1-methyl-1H-indole-2-carboxylic acid ring often requires thermal energy to proceed at a reasonable rate.

    • Solution: After adding the indole substrate at low temperature, allow the reaction to warm to room temperature. If monitoring by Thin Layer Chromatography (TLC) shows no or slow conversion, gently heat the reaction mixture. Temperatures between 50-70 °C are commonly employed.[2][3] Monitor the reaction closely to avoid decomposition.

  • Cause C: Sub-optimal Starting Material The carboxylic acid group at the C-2 position is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution at the C-3 position. Furthermore, the Vilsmeier reagent can have side reactions with the carboxylic acid moiety itself.[4]

    • Solution: A more reliable and higher-yielding strategy is to start with the corresponding ester, methyl 1-methyl-1H-indole-2-carboxylate . The ester group is still deactivating but avoids the side reactions associated with the free carboxylic acid. The target acid can then be obtained in a subsequent high-yield hydrolysis step after a successful formylation.[5]

Question 2: My TLC and NMR show multiple spots/peaks. What are these impurities and how can I prevent them?

Impurity generation is often a result of reaction conditions being too harsh or an incorrect order of addition.

  • Cause A: Diformylation or Other Side Reactions Although the indole ring is deactivated, forcing conditions (high temperature, long reaction times, large excess of Vilsmeier reagent) can lead to side reactions.[6]

    • Solution:

      • Control Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).

      • Monitor Progress: Use TLC to track the consumption of the starting material. Once the starting material is gone, work up the reaction promptly to prevent the product from degrading or reacting further.

      • Order of Addition: Add the indole substrate solution slowly to the pre-formed Vilsmeier reagent. This maintains a slight excess of the electrophile, ensuring the indole reacts with the reagent rather than the newly formed aldehyde product, which can help prevent the formation of bis(indolyl)methane-type byproducts.[6]

  • Cause B: N-Formylation For indoles without a substituent on the nitrogen, N-formylation can be a competing pathway. While your target molecule is N-methylated, this is a crucial point for researchers working with other indole scaffolds.[6]

    • Solution: The N-methyl group in your starting material already prevents this side reaction, highlighting a key advantage of this specific substrate.

Question 3: I'm struggling with the work-up and purification. How can I effectively isolate my product?

The product's polarity, containing both a carboxylic acid and an aldehyde, can make isolation tricky.

  • Cause A: Inefficient Extraction The product can be soluble in both aqueous and organic layers depending on the pH.

    • Solution: The standard work-up involves quenching the reaction by pouring it over ice, followed by basification (e.g., with NaOH or Na₂CO₃ solution) to a pH of 8-9.[3] This hydrolyzes the intermediate iminium salt to the aldehyde and deprotonates the carboxylic acid to its carboxylate salt, which is water-soluble. At this stage, you should perform an aqueous wash with a non-polar organic solvent (like ether or hexanes) to remove non-polar impurities. Subsequently, carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3. The protonated carboxylic acid product will become less water-soluble and may precipitate. If it does, it can be collected by filtration. If it remains in solution, it must be extracted with a polar organic solvent like ethyl acetate or dichloromethane.

  • Cause B: Persistent Impurities Sometimes, unreacted starting material or closely related byproducts co-purify with the product.

    • Solution:

      • Recrystallization: This is often the most effective method for purifying the final solid product. Solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexanes can be effective.

      • Specialized Wash: A patented process for purifying a related compound, indole-3-carboxylic acid, involves washing with a methyl ketone solvent (e.g., methyl isobutyl ketone) to effectively remove residual aldehyde starting materials.[7] This technique could be adapted.

      • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable option. A gradient elution starting with a less polar solvent system and moving to a more polar one (e.g., hexanes/ethyl acetate moving to pure ethyl acetate or dichloromethane/methanol) is recommended.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal order of reagent addition? Always add the phosphorus oxychloride (POCl₃) slowly to the chilled N,N-dimethylformamide (DMF) to pre-form the Vilsmeier reagent. Then, add the indole substrate solution dropwise to this pre-formed reagent.[6] This ensures immediate reaction with the formylating agent and minimizes side reactions.

  • Q2: How can I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material and the product (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar due to the additional formyl group, will have a lower Rf value than the starting material.

  • Q3: Is it better to start with 1-methyl-1H-indole-2-carboxylic acid or its methyl ester? Starting with the methyl ester, methyl 1-methyl-1H-indole-2-carboxylate , is highly recommended. This approach avoids potential side reactions with the acidic proton of the carboxylic acid and generally leads to cleaner reactions and higher yields.[8] The final product is then easily obtained via a simple ester hydrolysis step.

  • Q4: What are the key safety precautions for a Vilsmeier-Haack reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The quenching step is exothermic and should be done slowly by pouring the reaction mixture onto a large amount of crushed ice.

Visualized Workflows and Mechanisms

Reaction Mechanism Overview

G cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent 0-5 °C Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack at C3 Indole 1-Methyl-1H-indole- 2-carboxylate Indole->Intermediate Electrophilic Attack at C3 Product Methyl 3-formyl-1-methyl- 1H-indole-2-carboxylate Intermediate->Product H2O Aqueous Workup (Hydrolysis) H2O->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O) Product->Hydrolysis Final_Product 3-formyl-1-methyl-1H- indole-2-carboxylic acid Hydrolysis->Final_Product

Caption: Vilsmeier-Haack formylation of the indole ester, followed by hydrolysis.

Troubleshooting Workflow

G Start Problem Encountered LowYield Low / No Yield Start->LowYield Impurities Multiple Products / Impurities Start->Impurities Cause_Reagent Check Reagent Quality (DMF, POCl3) LowYield->Cause_Reagent Cause_Cond Check Reaction Conditions Impurities->Cause_Cond Sol_Reagent Use fresh, anhydrous reagents. Pre-form at 0°C. Cause_Reagent->Sol_Reagent Issue Found Cause_Temp Review Reaction Temp. Cause_Reagent->Cause_Temp Reagents OK Sol_Temp Warm to RT or gently heat to 50-70°C. Monitor. Cause_Temp->Sol_Temp Issue Found Cause_SM Starting Material Choice Cause_Temp->Cause_SM Temp OK Sol_SM Use methyl ester instead of carboxylic acid. Cause_SM->Sol_SM Sol_Cond Use 1.1-1.5 eq. Vilsmeier. Work-up promptly after SM is consumed. Cause_Cond->Sol_Cond Conditions Harsh Cause_Add Review Order of Addition Cause_Cond->Cause_Add Conditions OK Sol_Add Add indole substrate SLOWLY to pre-formed reagent. Cause_Add->Sol_Add

Caption: A decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-indole-2-carboxylate

This protocol is adapted from established procedures for indole formylation.[3][8]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve methyl 1-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water. Basify the solution to pH 8-9 by the slow addition of 2M NaOH solution.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-formyl-1-methyl-1H-indole-2-carboxylate.

  • Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: Saponification to 3-formyl-1-methyl-1H-indole-2-carboxylic acid
  • Hydrolysis: Dissolve the purified methyl 3-formyl-1-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Once the ester has been consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

ParameterProtocol 1 (Formylation)Protocol 2 (Hydrolysis)
Substrate Methyl 1-methyl-1H-indole-2-carboxylateMethyl 3-formyl-1-methyl-1H-indole-2-carboxylate
Key Reagents POCl₃, DMFLiOH, HCl
Temperature 0 °C to 70 °CRoom Temperature
Typical Time 3-5 hours2-6 hours
Expected Yield 75-90%>95%

References

  • Ye, M., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, 58(23), 9234–9245. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-[4,5-a]indoles. Archiv der Pharmazie, 345(11), 890-900. Available from: [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 333-343. Available from: [Link]

  • Scribd. 3-Methyl Indole To 2-Formyl Indole. Available from: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Oriental Journal of Chemistry, 29(3), 187-194. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Slideshare. Vilsmeier haack reaction. Available from: [Link]

  • Blume, R. C., & Lindwall, H. G. (1943). FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. The Journal of Organic Chemistry, 08(6), 501-507. Available from: [Link]

  • Tuengpanya, S., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available from: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9813-9824. Available from: [Link]

  • National Institutes of Health. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Available from: [Link]

  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • Organic Chemistry Portal. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Available from: [Link]

  • Selvi, S. T., & Mohan, P. S. (1998). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 37(11), 1160-1162. Available from: [Link]

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Available from: [Link]

  • National Institutes of Health. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

  • ACS Publications. Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. Available from: [Link]

  • Google Patents. CN1807412A - Indole-3-formic acid purification process.
  • ResearchGate. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-Methylation of 3-formyl-1H-indole-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals navigating...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals navigating the specific complexities of the N-methylation of 3-formyl-1H-indole-2-carboxylic acid. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging transformation.

The structure of 3-formyl-1H-indole-2-carboxylic acid presents a classic synthetic dilemma. The molecule contains two acidic protons—one on the indole nitrogen (N-H, pKa ≈ 17) and one on the carboxylic acid (O-H, pKa ≈ 4-5). Under basic conditions required for N-methylation, these sites compete, leading to a landscape of potential side reactions that can derail the synthesis. This guide will dissect these challenges and provide robust, field-proven solutions.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted to address specific, undesirable outcomes you may be observing in your experiments.

Problem 1: My main product is the methyl ester, not the N-methylated indole.

Symptom: You isolate a product where the carboxylic acid has been converted to a methyl ester, while the indole nitrogen remains unsubstituted.

Root Cause Analysis: This is the most common side reaction and occurs when the carboxylate anion, formed by deprotonation of the highly acidic carboxylic acid, acts as a nucleophile and attacks the methylating agent. Under many standard conditions, O-methylation (esterification) can be kinetically faster than N-methylation[1]. The choice of base and reaction conditions is paramount in dictating the selectivity.

Solutions:

  • Strategic Re-evaluation (Recommended): The most reliable method to ensure selective N-methylation is to protect the carboxylic acid group before proceeding with the methylation step. This eliminates the competing nucleophile entirely. A detailed workflow is provided in the FAQ section.

  • Reagent and Condition Optimization (Use with Caution):

    • Change the Base: While a strong base is needed to deprotonate the indole nitrogen, highly dissociated ionic bases (like NaOH or KOH in polar protic solvents) can favor the formation of the carboxylate. Using a bulkier or softer base, such as cesium carbonate (Cs₂CO₃), in a less polar solvent like toluene can sometimes favor N-alkylation[2].

    • Modify the Methylating Agent: Consider using dimethyl carbonate (DMC). While less reactive than methyl iodide, it can sometimes offer different selectivity profiles between N- and O-methylation, though simultaneous esterification is still a significant risk[1][3].

Problem 2: I'm isolating a significant amount of a decarboxylated side product.

Symptom: You observe the formation of 1-methyl-1H-indole-3-carbaldehyde, which lacks the C2-carboxylic acid group.

Root Cause Analysis: Indole-2-carboxylic acids are thermally labile and prone to decarboxylation (loss of CO₂) at elevated temperatures[4][5]. Many N-methylation protocols, especially those using less reactive agents like DMC, require heating, which can trigger this unwanted pathway[1]. The reaction temperature is the critical variable.

Solutions:

  • Lower the Reaction Temperature: This is the most direct solution. If your current protocol involves heating to reflux in a high-boiling solvent like DMF (b.p. 153°C), you are likely promoting decarboxylation.

  • Use a More Reactive, Low-Temperature Protocol: Employ a more reactive methylating agent that does not require high heat. For instance, using methyl iodide with a suitable base can often be performed at or below room temperature.

  • Consider Alternative Methylating Systems: The use of phenyl trimethylammonium iodide (PhMe₃NI) with Cs₂CO₃ in toluene is reported to be effective for N-methylation of indoles and may proceed at temperatures lower than those required for DMC, though heating to 120°C is still cited[2][6]. Always start with lower temperatures and monitor the reaction progress.

Problem 3: The reaction is stalled, yielding only starting material or a complex mixture of products.

Symptom: TLC or LC-MS analysis shows unreacted starting material or a multitude of spots, including partially reacted and di-methylated species.

Root Cause Analysis: This outcome points to non-optimized reaction conditions where no single pathway is dominant.

  • Stalled Reaction: The base may be too weak to effectively deprotonate the indole nitrogen, or the methylating agent is not reactive enough under the chosen conditions.

  • Complex Mixture: The conditions are promoting a mix of N-methylation, O-methylation, and possibly di-methylation (both N and O). This is a common result of attempting a direct, unprotected methylation[1].

Solutions:

  • Verify Reagent Quality: Ensure your solvent is anhydrous and your reagents (especially strong bases like NaH) have not degraded.

  • Adopt a Protection Strategy: A complex mixture is the strongest indicator that a direct methylation approach is not viable for your substrate. Protecting the carboxylic acid will simplify the reaction landscape to a single, desired transformation. This is the industry-standard approach for complex molecules to ensure reproducibility and yield.

Frequently Asked Questions (FAQs)

Q1: Which methylating agent should I use? A comparison.

The choice of methylating agent involves a trade-off between reactivity, safety, and cost. Traditional reagents are often highly effective but come with significant safety concerns[3][6].

ReagentFormulaKey AdvantagesKey Disadvantages
Methyl Iodide CH₃IHighly reactive, allows for low reaction temperatures.Toxic, suspected carcinogen, volatile (b.p. 42°C)[3].
Dimethyl Sulfate (CH₃)₂SO₄Highly reactive, inexpensive.Extremely toxic and carcinogenic[3].
Dimethyl Carbonate (DMC) (CH₃)₂CO₃Low toxicity, environmentally friendly ("green") reagent[3].Less reactive, often requires high temperatures (reflux in DMF, ~130°C), increasing decarboxylation risk[1][3].
Phenyl Trimethylammonium Iodide PhN(CH₃)₃ISolid, non-volatile, safe to handle, highly selective for N-methylation of indoles[2][6].Higher molecular weight, may require specific conditions (e.g., Cs₂CO₃, toluene, 120°C)[2].

Recommendation: For initial trials where safety and handling are paramount, Phenyl Trimethylammonium Iodide is an excellent modern choice. For reactions where low temperature is critical to prevent decarboxylation, Methyl Iodide remains the most effective, provided stringent safety protocols are followed.

Q2: Should I protect the carboxylic acid group first?

Yes. Unquestionably. For a substrate with this functionality, a protection/deprotection sequence is the most robust and efficient path to the desired product in high yield and purity. It converts a difficult, multi-variable problem into a series of clean, high-yielding steps.

G

Q3: What is a reliable protection-methylation-deprotection protocol?

This three-step protocol is designed for high fidelity and yield.

Protocol 1: Protection as a Benzyl Ester

The benzyl group is an excellent choice as it is stable to the basic conditions of N-methylation and can be cleanly removed via hydrogenolysis.

  • Step 1: Benzylation of the Carboxylic Acid

    • Suspend 3-formyl-1H-indole-2-carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DMF or Acetone).

    • Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv).

    • Add benzyl bromide (BnBr, 1.1 equiv) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting benzyl ester by column chromatography or recrystallization.

  • Step 2: N-Methylation of the Benzyl Ester

    • Dissolve the protected benzyl ester (1.0 equiv) in anhydrous DMF or THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir for 30-60 minutes at 0°C.

    • Add methyl iodide (CH₃I, 1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Perform a standard aqueous workup and purify the N-methylated product by column chromatography.

  • Step 3: Deprotection via Hydrogenolysis

    • Dissolve the N-methylated benzyl ester (1.0 equiv) in a solvent such as ethanol, methanol, or ethyl acetate.

    • Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir vigorously at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 1-methyl-3-formyl-1H-indole-2-carboxylic acid.

Q4: What are the primary competing reactions I need to be aware of?

Understanding the competing pathways is key to troubleshooting. The deprotonated intermediate can follow three main paths.

G Start Starting Material (Two Acidic Protons) Base + Base (e.g., NaH, K2CO3) Start->Base Intermediate Anionic Intermediate(s) (Indolate and/or Carboxylate) Base->Intermediate N_Methyl N_Methyl Intermediate->N_Methyl + CH3I (Attack from N) O_Methyl O_Methyl Intermediate->O_Methyl + CH3I (Attack from O) Decarboxy Decarboxy Intermediate->Decarboxy Heat (Loss of CO2)

References
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Schnürch, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604–608. [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
  • BenchChem. (n.d.). Application Notes and Protocols for the N-methylation of 4-fluoro-1H-indol-5-ol. BenchChem.
  • Eberlin, M. N., et al. (2018). Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. St Andrews Research Repository. [Link]

  • Jiménez, A. I., et al. (2004). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. PubMed Central (PMC). [Link]

  • Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2008). Process for the preparation of indole derivatives.
  • Various Authors. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Fresneda, P. M., & Molina, P. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
  • Hughes, D. L. (1993). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Various Authors. (2011). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. PubMed Central (PMC). [Link]

  • Ketcha, D. M. (1999). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Kráľová, K., et al. (2014). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. PubMed. [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Liu, K., & Yao, Z.-J. (2018). dM-Dim for Carboxylic Acid Protection. PubMed Central (PMC). [Link]

  • Wang, S., et al. (2018). Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. ResearchGate. [Link]

  • Various Authors. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? ResearchGate. [Link]

  • Gogsig, T. M., et al. (2020). N-methylation of indoles and other N,H-heteroacromatic compounds. ResearchGate. [Link]

  • Various Authors. (2006). Indole-3-formic acid purification process.
  • El-Sayed, M. A.-A., et al. (2013). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 3-formyl-1H-indole-2-carboxylate. PubChem. [Link]

  • Organic Syntheses. (n.d.). Indole. Organic Syntheses Procedure. [Link]

  • Kumar, S., & Naveen. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PubMed Central (PMC). [Link]

  • Takaishi, K., Morishita, H., Iwaki, K., & Ema, T. (2025). Deoxygenative dual CO2 conversions: methylenation and switchable N-formylation/N-methylation of tryptamines. Green Chemistry. [Link]

  • Matias, I. A. S., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. PubMed. [Link]

Sources

Optimization

Technical Support Center: Purification of Indole-3-Carboxylic Acid

Welcome to the technical support center for the purification of indole-3-carboxylic acid (I3CA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole-3-carboxylic acid (I3CA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification process. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that can arise during the purification of indole-3-carboxylic acid, providing step-by-step protocols and the scientific rationale behind them.

Problem 1: Low Yield After Recrystallization

Symptom: You have performed a recrystallization, but the final isolated mass of purified indole-3-carboxylic acid is significantly lower than expected.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the solute well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

    • Solution: Consult solubility data. Indole-3-carboxylic acid is soluble in ethanol, ether, and acetate, but insoluble in boiling water and petroleum ether.[1] A common and effective solvent system is a mixture of an acetate (like ethyl acetate) and a non-polar solvent like petroleum ether or hexanes.[1]

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even at low temperatures, thus reducing the yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated, promoting maximum crystal formation upon cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your dissolved product. This prevents a sudden drop in temperature.[2]

  • Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.

    • Solution: After the initial cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.

Step-by-Step Protocol for Optimal Recrystallization:

  • Solvent Selection: Choose an appropriate solvent or solvent pair. For indole-3-carboxylic acid, an ethyl acetate/petroleum ether system is a good starting point.

  • Dissolution: In a flask, add the crude indole-3-carboxylic acid and a minimal amount of the more polar solvent (e.g., ethyl acetate). Heat the mixture gently (e.g., on a steam bath or in a water bath) and continue adding small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a funnel with filter paper and a receiving flask with a small amount of boiling solvent. Quickly filter the hot solution to remove the charcoal or other solids.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Problem 2: Persistent Impurities After Purification

Symptom: Analytical data (e.g., NMR, HPLC, or melting point) of your purified indole-3-carboxylic acid shows the presence of contaminants. A common impurity from synthesis is the starting material, indole-3-carbaldehyde.[3]

Possible Cause & Solutions:

  • Co-crystallization: The impurity may have similar solubility properties to indole-3-carboxylic acid in the chosen recrystallization solvent, leading to it crystallizing along with the product.

    • Solution 1: Acid-Base Extraction. This is a highly effective method for separating acidic compounds like indole-3-carboxylic acid from neutral (e.g., indole-3-carbaldehyde) or basic impurities.[4][5] The carboxylic acid is converted to its water-soluble salt, while the neutral impurity remains in the organic phase.

Experimental Workflow: Acid-Base Extraction

AcidBaseExtraction start Crude I3CA in Organic Solvent (e.g., Ether) add_base Add aq. NaHCO3 (Weak Base) start->add_base separate Separate Layers (Separatory Funnel) add_base->separate organic_layer Organic Layer: Neutral Impurities (e.g., Indole-3-carbaldehyde) separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium Indole-3-carboxylate (Water-Soluble Salt) separate->aqueous_layer Bottom Layer acidify Acidify with HCl (to pH < 4) aqueous_layer->acidify precipitate Precipitation of Pure I3CA acidify->precipitate filter Filter and Dry precipitate->filter PurificationChoice start Crude Indole-3-Carboxylic Acid is_solid Is the crude product a solid? start->is_solid recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes acid_base Secondary Method: Acid-Base Extraction is_solid->acid_base No (or very impure) purity_check Assess Purity (TLC, MP, NMR, HPLC) recrystallization->purity_check is_pure Is it pure? purity_check->is_pure final_product Pure I3CA is_pure->final_product Yes impurity_type What is the nature of the impurity? is_pure->impurity_type No neutral_basic Neutral or Basic Impurity impurity_type->neutral_basic similar_polarity Similar Polarity / Acidic impurity_type->similar_polarity neutral_basic->acid_base chromatography Secondary Method: Column Chromatography (with acidic eluent) similar_polarity->chromatography acid_base->recrystallization chromatography->recrystallization

Sources

Troubleshooting

resolving impurities in 3-formyl-1-methyl-1H-indole-2-carboxylic acid samples

As a Senior Application Scientist, I've designed this technical support guide to be a dynamic resource for researchers encountering challenges with 3-formyl-1-methyl-1H-indole-2-carboxylic acid. This guide is structured...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to be a dynamic resource for researchers encountering challenges with 3-formyl-1-methyl-1H-indole-2-carboxylic acid. This guide is structured to provide not just solutions, but also a deeper understanding of the underlying chemistry, empowering you to make informed decisions in your experimental work.

Technical Support Center: 3-Formyl-1-methyl-1H-indole-2-carboxylic Acid

This guide addresses common purity-related issues observed in samples of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. The methodologies provided are grounded in established principles of organic chemistry and are designed to be both effective and educational.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-formyl-1-methyl-1H-indole-2-carboxylic acid, and what are its critical steps?

A1: The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of 1-methyl-1H-indole-2-carboxylic acid.[1][2][3] The Vilsmeier-Haack reagent, typically a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[3][4]

The reaction mechanism involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent).[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, primarily at the C3 position due to the directing effects of the indole nitrogen. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[4]

Critical steps to monitor include:

  • Temperature control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.

  • Stoichiometry of reagents: An excess of the Vilsmeier reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • Hydrolysis conditions: The final hydrolysis step must be carefully controlled to avoid potential side reactions or degradation of the product.

Q2: What are the expected spectral characteristics (¹H NMR, ¹³C NMR) for a pure sample of 3-formyl-1-methyl-1H-indole-2-carboxylic acid?

A2: For a pure sample, you should expect the following characteristic signals:

¹H NMR (in DMSO-d₆) Approximate δ (ppm) Multiplicity Assignment
Aldehyde Proton~10.0Singlet-CHO
Carboxylic Acid Proton~13.0Broad Singlet-COOH
Aromatic Protons7.0 - 8.0MultipletsIndole ring protons
N-Methyl Protons~3.8Singlet-NCH₃
¹³C NMR (in DMSO-d₆) Approximate δ (ppm) Assignment
Aldehyde Carbonyl~185-CHO
Carboxylic Acid Carbonyl~165-COOH
Aromatic Carbons110 - 140Indole ring carbons
N-Methyl Carbon~30-NCH₃

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Troubleshooting Guides for Impurity Resolution

Scenario 1: Presence of Unreacted Starting Material

Q: My ¹H NMR spectrum shows signals corresponding to 1-methyl-1H-indole-2-carboxylic acid alongside my product peaks. How can I remove this impurity?

A: This is a common issue arising from incomplete formylation. The key to separation lies in the difference in polarity and reactivity between the starting material and the formylated product.

Root Cause Analysis:

  • Insufficient Vilsmeier Reagent: The stoichiometry of POCl₃ and DMF relative to the starting indole was too low.

  • Low Reaction Temperature: The reaction may not have reached the necessary activation energy for complete conversion.

  • Short Reaction Time: The reaction was not allowed to proceed to completion.

Troubleshooting Protocol:

  • Recrystallization: This is the most effective method for removing the less polar starting material. The aldehyde group in your product significantly increases its polarity.

    • Solvent Selection: A polar solvent system is recommended. A mixture of ethanol and water, or isopropanol and water, often yields good results. .

    • Procedure:

      • Dissolve the crude product in a minimum amount of the hot solvent system.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the solution in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the purified product under vacuum.

  • Aqueous Base Wash (Liquid-Liquid Extraction): This method exploits the acidic nature of the carboxylic acid.

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer.

      • Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified product.

      • Filter, wash with cold water, and dry.

Scenario 2: Presence of 1-methylindole-3-carboxaldehyde

Q: I've identified 1-methylindole-3-carboxaldehyde as an impurity. What causes this, and how can it be removed?

A: This impurity arises from the decarboxylation of your target molecule, which can be triggered by excessive heat or prolonged exposure to acidic or basic conditions during workup.

Root Cause Analysis:

  • High Reaction Temperature: The Vilsmeier-Haack reaction or the subsequent workup was conducted at an elevated temperature, promoting the loss of CO₂.

  • Harsh pH during Workup: Strong acidic or basic conditions can facilitate decarboxylation.

Troubleshooting Protocol:

  • Flash Column Chromatography: This is the most reliable method for separating compounds with small differences in polarity.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity to elute your more polar product. The less polar decarboxylated impurity will elute first.

    Workflow for Column Chromatography:

    G start Crude Product dissolve Dissolve in minimal DCM start->dissolve load Load onto Silica Gel Column dissolve->load elute_low Elute with low polarity solvent (e.g., 10% EtOAc/Hexanes) load->elute_low collect_impurity Collect Fractions: 1-methylindole-3-carboxaldehyde elute_low->collect_impurity elute_high Increase solvent polarity (e.g., to 30-50% EtOAc/Hexanes) elute_low->elute_high collect_product Collect Fractions: Pure Product elute_high->collect_product end Evaporate Solvent & Dry collect_product->end

    Fig 1. Workflow for chromatographic purification.
  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, preparative TLC can be a viable alternative to column chromatography.

Scenario 3: Discoloration of the Sample (Pink or Brown Hue)

Q: My sample of 3-formyl-1-methyl-1H-indole-2-carboxylic acid has a pink or brownish tint, suggesting degradation. Is it still usable, and can it be purified?

A: Discoloration in indole derivatives often indicates oxidation or the presence of trace acidic impurities. While the sample may still be largely your desired compound, the impurities can interfere with subsequent reactions or biological assays.

Root Cause Analysis:

  • Air Oxidation: Indoles can be susceptible to oxidation, especially when exposed to light and air over extended periods.

  • Residual Acid: Trace amounts of acid from the synthesis (e.g., HCl from the hydrolysis of POCl₃) can catalyze polymerization or degradation.

Troubleshooting Protocol:

  • Activated Carbon Treatment: This is effective for removing colored impurities.

    • Procedure:

      • Dissolve the crude product in a suitable hot solvent (e.g., ethanol).

      • Add a small amount (1-2% by weight) of activated carbon.

      • Stir the mixture for 10-15 minutes at an elevated temperature.

      • Filter the hot solution through a pad of Celite to remove the carbon.

      • Allow the filtrate to cool and crystallize as described in Scenario 1.

  • Recrystallization: As detailed previously, recrystallization is often sufficient to remove the colored impurities, which are typically present in small amounts and may have different solubility profiles.

Prevention is key: Store your purified 3-formyl-1-methyl-1H-indole-2-carboxylic acid in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Summary of Troubleshooting Strategies

Impurity Primary Cause(s) Recommended Purification Method(s)
1-methyl-1H-indole-2-carboxylic acidIncomplete reactionRecrystallization, Aqueous Base Wash
1-methylindole-3-carboxaldehydeDecarboxylation (excess heat)Flash Column Chromatography
Colored ImpuritiesOxidation, Residual AcidActivated Carbon Treatment, Recrystallization

References

  • Preti, D., Romagnoli, R., et al. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1225-1238.
  • Liu, K. C., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1069-1074. [Link]

  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 342(8), 481-489. [Link]

  • Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3576.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Murakami, Y., et al. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Faculty of Pharmaceutical Sciences, Toho University.
  • Moghadam, F. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactivity. International Journal of ChemTech Research, 5(4), 187-194.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid

Introduction: The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a critical step in the development of various pharmaceutical intermediates. The most common and direct method for this transformation is the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a critical step in the development of various pharmaceutical intermediates. The most common and direct method for this transformation is the Vilsmeier-Haack formylation of 1-methyl-1H-indole-2-carboxylic acid. While straightforward at the lab scale, scaling this reaction presents significant challenges, primarily related to thermal management, reagent handling, and product purification. This guide provides field-proven insights, troubleshooting advice, and a validated scale-up protocol to assist researchers and process chemists in navigating these complexities safely and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of 3-formyl-1-methyl-1H-indole-2-carboxylic acid?

The most robust and industrially viable method is the Vilsmeier-Haack reaction.[1][2] This involves the formylation of an electron-rich aromatic substrate, in this case, 1-methyl-1H-indole-2-carboxylic acid, using a Vilsmeier reagent. The reagent is typically generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

Q2: What are the most critical safety hazards I should be aware of during scale-up?

The primary hazard is the potential for a thermal runaway reaction.[5][6][7] This risk stems from two main sources:

  • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ to form the chloroiminium salt (Vilsmeier reagent) is highly exothermic.

  • Thermal Instability: The Vilsmeier reagent itself is thermally unstable and can decompose, leading to a rapid increase in temperature and pressure.[7][8] The final reaction mixture can also exhibit thermal instability at elevated temperatures.[5][8]

Furthermore, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a dry, inert atmosphere, and appropriate personal protective equipment (PPE) is mandatory.

Q3: How can the reaction exotherm be safely managed on a larger scale?

Effective thermal management is paramount. The key is to control the rate of heat generation so that it never exceeds the heat removal capacity of the reactor. This is achieved through several critical process controls:

  • Controlled Addition: The limiting reagent, POCl₃, must be added slowly and sub-surface to a well-agitated solution of the indole substrate in DMF. This ensures the Vilsmeier reagent reacts as it is formed, preventing its accumulation.[6][8]

  • Efficient Cooling: The reactor must be equipped with a cooling system capable of maintaining the target reaction temperature (typically 0-10 °C during addition).

  • Reaction Monitoring: Continuous temperature monitoring of the reaction mass is essential. Any deviation from the expected profile could indicate an accumulation of unreacted reagents or the onset of decomposition.

Q4: What is the optimal order of reagent addition for a safer process?

For scale-up, the safest approach is to add phosphorus oxychloride (POCl₃) to a solution of the 1-methyl-1H-indole-2-carboxylic acid in N,N-dimethylformamide (DMF) .[8] This method generates the Vilsmeier reagent in situ, which is then consumed immediately by the indole substrate present in the reactor. This "semi-batch" process avoids the hazardous accumulation of the thermally unstable Vilsmeier reagent that would occur if DMF and POCl₃ were pre-mixed and stored.[6][8]

Q5: How should the reaction be quenched and worked up at scale?

Quenching is also a highly exothermic step and must be performed with extreme care. The reaction mixture should be transferred slowly to a separate, well-chilled vessel containing an aqueous solution (e.g., ice-water or a cold aqueous base like sodium carbonate or sodium hydroxide solution). Never add water or base directly to the main reactor containing the bulk reaction mixture, as this can cause a violent, localized exotherm. The pH is then carefully adjusted to precipitate the carboxylic acid product, which can be isolated by filtration.

Q6: What are the best practices for purifying the final product at scale?

While chromatography is useful at the lab scale, it is often impractical for large quantities. The preferred method for purifying 3-formyl-1-methyl-1H-indole-2-carboxylic acid is recrystallization . Key considerations include:

  • Solvent Selection: A solvent system must be identified that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Mixtures of organic solvents (e.g., ethanol, isopropanol, acetone) and water are often effective.

  • Impurity Removal: An initial challenge is removing residual DMF. This can be achieved by thoroughly washing the filtered crude product with water or by using specific organic solvents during the workup that help partition the DMF away from the product.[9] A patent for a related compound suggests using methyl ketone organic solvents to help remove aldehyde impurities prior to final acidification.[9]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis.

Problem Potential Causes Recommended Solutions & Explanations
Low or Incomplete Conversion 1. Insufficient Reagent: Stoichiometry of POCl₃ may be too low. 2. Low Temperature: Reaction may be too slow at the maintained temperature. 3. Poor Reagent Quality: POCl₃ or DMF may have degraded or contain water.1. Verify Stoichiometry: Ensure at least 1.1-1.5 equivalents of POCl₃ are used. The carboxylic acid may consume some reagent. 2. Allow for Warm-up: After the controlled addition of POCl₃ is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor by HPLC or TLC. 3. Use High-Purity Reagents: Always use fresh, anhydrous grade DMF and POCl₃ from sealed containers.
Significant Impurity Formation 1. Uncontrolled Exotherm: Localized "hot spots" due to poor mixing or too-rapid addition can cause substrate or product degradation. 2. Diformylation: Using a large excess of the Vilsmeier reagent can sometimes lead to diformylation or other side reactions.1. Improve Agitation & Slow Addition: Ensure the reactor's agitation is sufficient for homogenous mixing. Reduce the addition rate of POCl₃ to maintain strict temperature control. 2. Optimize Stoichiometry: Limit the excess of POCl₃ to the minimum required for full conversion, as determined by small-scale optimization experiments.
Product Fails to Precipitate or "Oils Out" 1. Incorrect pH: The product is only sparingly soluble in water at its isoelectric point. Incorrect pH will keep it in solution as the carboxylate salt or potentially protonated form. 2. High Residual DMF: DMF can act as a co-solvent, increasing the solubility of the product in the aqueous phase. 3. Supersaturation: The solution may be supersaturated.1. Careful pH Adjustment: Slowly adjust the pH of the aqueous solution. Use a calibrated pH meter and target the optimal precipitation pH (typically acidic, around pH 2-4). 2. Dilute the Mixture: Add more water to the workup mixture to reduce the overall concentration of DMF, thereby decreasing the product's solubility. 3. Induce Crystallization: Try seeding with a small crystal of pure product, scratching the inside of the vessel, or cooling the mixture for an extended period.
Difficult Filtration (Fine Particles, Gummy Solid) 1. Rapid Precipitation: "Crashing out" the product by adding the acidifier too quickly leads to the formation of very fine, poorly filtering particles. 2. Impurities: Tarry impurities can coat the product particles, leading to a gummy consistency.1. Control Precipitation Rate: Add the acidifier slowly to the cooled, well-stirred solution. An "aging" period where the slurry is stirred for several hours after precipitation can improve particle size and filterability. 2. Purify via Recrystallization: If the crude product is intractable, isolate it as best as possible (e.g., via decantation or centrifugation) and proceed directly to a robust recrystallization protocol.
Troubleshooting Logic Diagram

troubleshooting_logic start Problem Encountered low_yield Low Yield / Incomplete Conversion start->low_yield impurity High Impurity Profile start->impurity isolation Poor Isolation / Oily Product start->isolation check_reagents Check Reagent Stoichiometry & Quality low_yield->check_reagents optimize_temp Optimize Reaction Time / Temperature low_yield->optimize_temp control_addition Slow POCl3 Addition | Improve Cooling impurity->control_addition ph_control Precise pH Control During Precipitation isolation->ph_control dilute_workup Dilute with Water to Reduce DMF % isolation->dilute_workup end Successful Synthesis check_reagents->end optimize_temp->end control_addition->end ph_control->end dilute_workup->end

Caption: Troubleshooting decision tree for common scale-up issues.

Recommended Scale-Up Synthesis Protocol

This protocol is designed for a ~100g scale and should be adapted based on available equipment and safety assessments.

Reagents & Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Methyl-1H-indole-2-carboxylic acid175.18100.0 g0.5711.0
Phosphorus oxychloride (POCl₃)153.3355 mL (89.9 g)0.5861.03
N,N-Dimethylformamide (DMF)73.09500 mL--
Sodium Hydroxide (50% w/w aq.)40.00~150 mL--
Hydrochloric Acid (conc.)36.46As needed--
Deionized Water18.02~4 L--

Equipment:

  • 1 L, 5-neck jacketed glass reactor with overhead stirrer, thermocouple, condenser with nitrogen inlet, and addition funnel.

  • Circulating chiller/heater for reactor jacket.

  • Syringe pump or peristaltic pump for controlled POCl₃ addition.

  • 5 L vessel for quenching.

  • Large Büchner funnel and filter flask.

Step-by-Step Methodology
  • Reactor Setup: Assemble the 1 L reactor system. Ensure all glassware is dry and the system is inerted with nitrogen.

  • Charge Substrate: Charge 1-methyl-1H-indole-2-carboxylic acid (100.0 g) and anhydrous DMF (500 mL) to the reactor. Begin agitation to form a solution or slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using the circulating chiller.

  • POCl₃ Addition: Slowly add POCl₃ (55 mL) to the reactor via the addition funnel or pump over 2-3 hours. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. A significant exotherm will be observed.

  • Reaction: Once the addition is complete, maintain the reaction temperature at 5-10 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Prepare for Quench: In the separate 5 L vessel, add 2 L of crushed ice and water.

  • Quenching: Slowly transfer the reaction mixture from the reactor into the ice/water mixture with vigorous stirring. The temperature of the quench vessel should be kept below 20 °C.

  • Hydrolysis & pH Adjustment: Stir the quenched mixture for 1 hour. The intermediate iminium salt will hydrolyze to the aldehyde. Begin to basify the mixture by slowly adding 50% sodium hydroxide solution. The goal is to hydrolyze any anhydride species and dissolve the product as its sodium salt. Adjust to a final pH of >12.

  • Precipitation: Cool the basic solution to 10-15 °C. Slowly add concentrated HCl to acidify the mixture to pH 2-3. A thick precipitate of the product should form.

  • Isolation: Stir the slurry for 1-2 hours to allow for complete crystallization. Filter the product using the Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove inorganic salts and residual DMF.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 105-115 g (85-94%).

Overall Synthesis Workflow

Caption: Step-by-step workflow for the scale-up synthesis.

References

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • 3-Methyl Indole To 2-Formyl Indole. Scribd. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central (PMC). [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. PubMed. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. [Link]

  • Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]

  • Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]

  • Indole-3-formic acid purification process.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 3-formyl-1-methyl-1H-indole-2-carboxylic acid: The Definitive Role of X-ray Crystallography

Introduction: The Imperative for Unambiguous Structural Elucidation in Drug Discovery In the landscape of modern drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but a cornerstone of successful therapeutic design. For novel heterocyclic compounds such as 3-formyl-1-methyl-1H-indole-2-carboxylic acid, a derivative of the versatile indole scaffold, understanding the exact spatial arrangement of atoms is paramount. This knowledge directly influences its physicochemical properties, binding affinity to biological targets, and ultimately, its efficacy and safety. While a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable insights into molecular connectivity and functional groups, they can sometimes fall short of providing a definitive 3D structure, especially in cases of complex stereochemistry or unforeseen molecular conformations. This guide provides an in-depth comparison of analytical methodologies for the structural validation of 3-formyl-1-methyl-1H-indole-2-carboxylic acid, culminating in the authoritative and unambiguous evidence provided by single-crystal X-ray crystallography.

The Subject Molecule: 3-formyl-1-methyl-1H-indole-2-carboxylic acid

3-formyl-1-methyl-1H-indole-2-carboxylic acid is a small organic molecule with potential applications in medicinal chemistry, building upon the rich pharmacological history of indole derivatives.[1] Its structure, featuring a carboxylic acid and an aldehyde group on a methylated indole core, presents an interesting case for structural analysis.

Molecular Structure:

A 2D representation of the subject molecule.

Part 1: The Spectroscopic Approach - A First Look

Standard spectroscopic methods are the initial tools for characterizing a newly synthesized compound. They provide a wealth of information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-formyl-1-methyl-1H-indole-2-carboxylic acid, one would expect to see distinct signals for the aromatic protons on the indole ring, the aldehyde proton, the N-methyl protons, and the acidic proton of the carboxylic acid. The splitting patterns of the aromatic protons would offer clues to their relative positions.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For our target molecule, characteristic downfield shifts would be expected for the carbonyl carbons of the carboxylic acid and the aldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For 3-formyl-1-methyl-1H-indole-2-carboxylic acid, key absorptions would include:

  • A broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[2][3]

  • A strong C=O stretch for the carboxylic acid, around 1700-1725 cm⁻¹.[4]

  • A strong C=O stretch for the aldehyde, typically around 1680-1710 cm⁻¹.[5]

  • C-H stretching frequencies for the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can yield a highly accurate molecular formula. The fragmentation pattern can also offer structural clues. For our target molecule, the molecular ion peak would be expected, along with fragments corresponding to the loss of key functional groups.[6][7][8]

Limitations of Spectroscopic Data

While indispensable, spectroscopic data alone can be insufficient for absolute structural proof. Potential ambiguities can arise from:

  • Overlapping signals in NMR spectra, particularly in the aromatic region.

  • Difficulty in definitively assigning stereochemistry or conformation.

  • The inability to determine precise bond lengths and angles.

Part 2: The Gold Standard - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. It provides a precise map of electron density, from which the positions of individual atoms can be determined with high accuracy.

The Power of X-ray Crystallography: A Case Study with 5-methoxy-1H-indole-2-carboxylic acid

A recent study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed its crystallization in the monoclinic system, space group P2₁/c.[9][10][11][12] The crystal structure showed the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups of adjacent molecules.[9][10][11][12] This kind of detailed information on intermolecular interactions is crucial for understanding the solid-state properties of a compound and is unattainable through standard spectroscopic techniques.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise.

Workflow for Single-Crystal X-ray Diffraction.

Step 1: Growing High-Quality Single Crystals

This is often the most challenging step. The goal is to obtain well-ordered, single crystals of suitable size (typically 0.1-0.4 mm).[13] Common techniques include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. As the volatile solvent slowly evaporates and diffuses into the anti-solvent, the solution becomes supersaturated, promoting crystal growth.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.

Step 2: Crystal Mounting and Preliminary Screening

A suitable crystal is carefully mounted on a goniometer head.[13] A preliminary diffraction image is then collected to assess the crystal's quality and to determine the unit cell parameters and space group.[14]

Step 3: Data Collection

A full dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[14][15][16] Modern diffractometers equipped with sensitive detectors can collect a complete dataset in a matter of hours.[14]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to optimize the fit.[17][18][19][20] This iterative process yields the final, highly accurate crystal structure.

Part 3: A Head-to-Head Comparison: Spectroscopy vs. Crystallography

The following table provides a direct comparison of the information obtained from spectroscopic techniques versus X-ray crystallography for the structural validation of 3-formyl-1-methyl-1H-indole-2-carboxylic acid.

Parameter Spectroscopic Methods (NMR, IR, MS) Single-Crystal X-ray Crystallography
Connectivity Inferred from correlations (e.g., COSY, HMBC in NMR) and fragmentation (MS).Directly observed from the electron density map.
Functional Groups Identified by characteristic chemical shifts (NMR) and vibrational frequencies (IR).Functional groups are directly visualized in 3D space.
Stereochemistry Can be challenging to determine definitively without specialized NMR experiments (e.g., NOESY).Absolute stereochemistry can be determined unambiguously.
Conformation Provides information about the solution-state conformation, which may be an average of multiple conformers.Reveals the precise solid-state conformation of the molecule.
Bond Lengths Not directly measured.Determined with high precision (typically to within a few thousandths of an Ångstrom).
Bond Angles Not directly measured.Determined with high precision (typically to within a fraction of a degree).
Intermolecular Interactions Can be inferred in some cases (e.g., from concentration-dependent NMR shifts).Directly visualizes and quantifies hydrogen bonds, π-stacking, and other non-covalent interactions.
Polymorphism Can be detected by differences in spectra, but the structural basis of the polymorphism is not revealed.Can definitively identify and characterize different polymorphic forms.[9][10][11][12]

Conclusion: The Synergy of Techniques for Complete Structural Understanding

While NMR, IR, and mass spectrometry are indispensable tools for the initial characterization of a molecule like 3-formyl-1-methyl-1H-indole-2-carboxylic acid, they provide an incomplete picture. Single-crystal X-ray crystallography offers the ultimate, unambiguous validation of the three-dimensional structure. The precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions it provides are invaluable for understanding a molecule's behavior and for rational drug design. For researchers, scientists, and drug development professionals, the synergy of these techniques provides a comprehensive and robust approach to structural elucidation, with X-ray crystallography serving as the final arbiter of molecular truth.

References

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  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2022). MDPI. [Link]

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  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

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  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. [Link]

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  • Crystal structure of methyl 5-methoxy 1H-indole-2-carboxylate, C11H11NO3. (2016). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

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Validation

A Comparative Analysis of the Biological Activity of 3-Formyl-1-Methyl-1H-indole-2-carboxylic Acid and Its Analogs: A Guide for Researchers

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Within this diverse family, 3-formyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Within this diverse family, 3-formyl-1-methyl-1H-indole-2-carboxylic acid stands as a key intermediate and a pharmacophore of significant interest. Its unique structural features, including the electron-withdrawing formyl group at the C3 position and the carboxylic acid at C2, offer multiple points for chemical modification, leading to a vast landscape of analogs with potentially enhanced or novel biological functions.

This guide provides a comprehensive comparison of the biological activities of 3-formyl-1-methyl-1H-indole-2-carboxylic acid and its key analogs. We will delve into their anticancer, antimicrobial, and antiviral properties, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR). Detailed protocols for evaluating these activities are also provided to enable researchers to conduct their own investigations.

The Core Scaffold: Synthesis and Chemical Features

The parent compound, 3-formyl-1-methyl-1H-indole-2-carboxylic acid, is typically synthesized from the corresponding 1-methyl-1H-indole-2-carboxylic acid ester. A crucial step in this synthesis is the Vilsmeier-Haack formylation, which selectively introduces the formyl group at the electron-rich C3 position of the indole ring.[1] This reaction is a cornerstone for creating a diverse library of C3-substituted indole analogs.

The presence of the N-methyl group prevents the formation of intermolecular hydrogen bonds, which can influence solubility and membrane permeability. The carboxylic acid at C2 and the formyl group at C3 are key for both biological activity and for further chemical derivatization.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The biological activity of indole-2-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the indole ring. While direct comparative studies on 3-formyl-1-methyl-1H-indole-2-carboxylic acid itself are limited, a wealth of data on related analogs allows us to extrapolate key SAR principles.

Anticancer Activity

Indole derivatives are a well-established class of anticancer agents.[2][3] The activity of 3-formyl-1-methyl-1H-indole-2-carboxylic acid analogs is often attributed to their ability to interact with various cellular targets, leading to cell cycle arrest and apoptosis.

Key SAR Insights:

  • Substitution at the 3-Formyl Group: Condensation of the 3-formyl group with various amines or active methylene compounds can lead to Schiff bases, chalcones, or other heterocyclic systems with potent anticancer activity. For instance, derivatives where the formyl group is converted to a 4-oxo-2-thioxothiazolidin-5-ylidene)methyl moiety have shown significant antimitotic activity.[4]

  • N-Alkylation of the Indole Ring: While the N-methyl group in the parent compound enhances lipophilicity, studies on related indole-2-carboxamides suggest that an unsubstituted N-H may be crucial for antiproliferative activity, likely due to its ability to act as a hydrogen bond donor.[5]

  • Substitution on the Benzene Ring: Halogen substitution, particularly chlorine at the C5 position, has been shown to enhance the anticancer potency of indole-2-carboxamide derivatives.[6]

Comparative Data Summary (Representative Analogs):

Compound/AnalogTarget Cell Line(s)IC50/GI50 (µM)Key Structural FeaturesReference
5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esterHuman cancer cell linesSubmicromolar to micromolar5-fluoro substitution, thiazolidinone at C3[4]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7, MDA-MB-46813.2, 8.2Morpholinoethyl at N1, sulfonohydrazide at C3[7][8]
Indole-2-carboxamide derivative LG25Triple-negative breast cancer cellsDose-dependent reduction in viabilitySpecific carboxamide structure[9]
Antimicrobial Activity

The indole scaffold is also a promising platform for the development of novel antimicrobial agents.[10][11] The 3-formyl group serves as a versatile handle for introducing pharmacophores that can enhance interaction with microbial targets.

Key SAR Insights:

  • Hydrazone Formation: Conversion of the 3-formyl group into hydrazone derivatives has been a successful strategy for generating compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[11]

  • Heterocyclic Annulation: Cyclization reactions involving the 3-formyl group and adjacent functionalities can lead to fused heterocyclic systems like pyridazino[4,5-b]indoles, which have demonstrated antimicrobial properties.[1]

  • Polyamine Conjugates: Conjugation of indole-3-carboxamides to polyamines can enhance activity against Gram-negative bacteria by facilitating membrane disruption.[1]

Comparative Data Summary (Representative Analogs):

Compound/AnalogTarget Microorganism(s)MIC (µg/mL)Key Structural FeaturesReference
Indole-3-carbothioamide derivativeS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50Thioamide at C3[10]
Indole hydrazone derivativeMRSA6.25Hydrazone at C3[11]
Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of research for indole-2-carboxylic acid derivatives is their potential as HIV-1 integrase inhibitors.[12][13][14] The core scaffold can chelate with the essential Mg2+ ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.[13][14]

Key SAR Insights:

  • Carboxylic Acid at C2: The carboxylic acid group at the C2 position is crucial for chelating with the two Mg2+ ions in the integrase active site.[13][14]

  • Substitution at C3: Introduction of a long branch at the C3 position can enhance interactions with a hydrophobic cavity near the active site, thereby increasing inhibitory activity.[14]

  • Substitution at C6: A halogenated benzene ring at the C6 position can effectively bind with the viral DNA through π-π stacking interactions, significantly improving potency.[12]

Comparative Data Summary (Representative Analogs):

Compound/AnalogTargetIC50 (µM)Key Structural FeaturesReference
Indole-2-carboxylic acidHIV-1 Integrase32.37Parent scaffold[13]
Optimized Indole-2-carboxylic acid derivative (20a)HIV-1 Integrase0.13Long branch at C3[14]
Indole-based allosteric inhibitor (5c)HIV-1 Integrase4.5Specific substitutions for allosteric binding[15]

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key biological assays.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is a standard method for measuring the cytotoxic effects of compounds.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After incubation, remove the medium and add 100 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[10][11]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic/antifungal agents (e.g., ampicillin, fluconazole)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates (donor and target DNA)

  • Assay buffer containing Mg2+

  • Detection system (e.g., fluorescence-based)

  • Test compounds

Procedure:

  • Pre-incubate the HIV-1 integrase with the test compound at various concentrations.

  • Add the donor DNA substrate to initiate the 3'-processing reaction.

  • Add the target DNA substrate to initiate the strand transfer reaction.

  • Incubate to allow the reaction to proceed.

  • Stop the reaction and detect the amount of strand transfer product formed using a suitable detection method.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The diverse biological activities of 3-formyl-1-methyl-1H-indole-2-carboxylic acid and its analogs stem from their interactions with various molecular targets and modulation of key signaling pathways.

Anticancer Mechanisms

A prominent mechanism of action for anticancer indole derivatives is the inhibition of protein kinases and the modulation of signaling pathways critical for cancer cell survival and proliferation. For example, some indole-2-carboxamide derivatives have been shown to suppress the Akt/mTOR/NF-κB signaling pathway in triple-negative breast cancer.[9] This leads to G2/M cell cycle arrest and apoptosis.[9]

Another important target is the 14-3-3η protein , an adapter protein involved in various cellular processes, including signal transduction and cell cycle control.[5][17] Inhibition of the 14-3-3η protein by indole-2-carboxylic acid derivatives can induce G1-S phase cell cycle arrest in liver cancer cells.[17]

anticancer_pathway cluster_downstream Downstream Effects Indole_Analog Indole-2-Carboxylic Acid Analog Akt Akt Indole_Analog->Akt inhibition Apoptosis Apoptosis Indole_Analog->Apoptosis Protein_14_3_3 14-3-3η Protein Indole_Analog->Protein_14_3_3 inhibition mTOR mTOR Akt->mTOR activation NFkB NF-κB mTOR->NFkB activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest mTOR->Cell_Cycle_Arrest NFkB->Apoptosis inhibition Cell_Cycle_Progression Cell Cycle Progression NFkB->Cell_Cycle_Progression promotion Protein_14_3_3->Cell_Cycle_Progression promotion hiv_integrase_inhibition cluster_integrase Integrase Catalytic Core Indole_Analog Indole-2-Carboxylic Acid Analog Mg1 Mg²⁺ Indole_Analog->Mg1 chelation Mg2 Mg²⁺ Indole_Analog->Mg2 chelation Integration Viral DNA Integration Indole_Analog->Integration inhibition Integrase HIV-1 Integrase Active Site Integrase->Integration catalysis Viral_DNA Viral DNA Viral_DNA->Integrase binding

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid analogs.

Conclusion and Future Directions

3-Formyl-1-methyl-1H-indole-2-carboxylic acid and its analogs represent a rich source of biologically active compounds with significant therapeutic potential. The versatility of the indole scaffold, particularly the reactivity of the 3-formyl group, allows for the creation of extensive libraries of derivatives with tailored activities. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent anticancer, antimicrobial, and antiviral effects.

Future research in this area should focus on the synthesis and evaluation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the rational design of next-generation indole-based therapeutics. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this remarkable class of compounds.

References

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Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid in Reaction Mixtures

Introduction In the landscape of pharmaceutical synthesis and drug development, the meticulous monitoring of reaction pathways is paramount to ensuring product quality, optimizing yield, and maintaining regulatory compli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and drug development, the meticulous monitoring of reaction pathways is paramount to ensuring product quality, optimizing yield, and maintaining regulatory compliance. 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a key heterocyclic building block, often serving as a precursor in the synthesis of complex bioactive molecules. Its concentration in a reaction mixture is a critical process parameter, directly influencing downstream processing and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of three principal analytical techniques for the quantitative analysis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, providing researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical technique is dictated by a balance of sensitivity, selectivity, speed, and the specific information required. For a molecule like 3-formyl-1-methyl-1H-indole-2-carboxylic acid, which possesses a carboxylic acid group, an aromatic indole core, and an aldehyde functional group, each technique offers a distinct set of advantages and challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally sensitive compounds.

Principle of the Method HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For our target analyte, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach, where a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Expertise & Causality in Method Development:

  • Stationary Phase Selection: A C18 column is the preferred choice due to the significant hydrophobicity of the indole ring system, ensuring adequate retention and separation from more polar starting materials or byproducts.[1]

  • Mobile Phase pH Control: The carboxylic acid moiety (pKa ~3-4) requires a buffered or acidified mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid). This suppresses the ionization of the carboxyl group, ensuring a single, un-ionized form of the analyte interacts with the stationary phase. This leads to sharp, symmetrical peaks and reproducible retention times, which are critical for accurate quantification.[2]

  • Detector Selection: The conjugated indole ring system contains a strong chromophore, making UV-Vis detection highly effective. A photodiode array (PDA) detector is recommended as it can simultaneously acquire spectra across a range of wavelengths, which helps in peak purity assessment and method specificity validation.[1]

Trustworthiness Through Method Validation: A validated HPLC method provides documented evidence of its reliability for the intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix components). This is confirmed by analyzing placebo (blank reaction mixture), spiked samples, and demonstrating peak purity using a PDA detector.

  • Linearity: Establishing a linear relationship between the detector response and the analyte concentration over a specified range (e.g., 80% to 120% of the expected concentration).

  • Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, often assessed by spike-recovery experiments. Precision measures the degree of scatter between a series of measurements under the same conditions and is typically expressed as the relative standard deviation (RSD).[4]

  • Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.[4]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Quench Quench Reaction (if necessary) Sample->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm Syringe Filter) Dilute->Filter HPLC Inject into RP-HPLC System (C18 Column, PDA Detector) Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify CalCurve Prepare Calibration Curve (External Standards) CalCurve->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for quantitative analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and provides structural information, making it excellent for identifying and quantifying trace components.

Principle of the Method GC separates volatile and thermally stable compounds in a gaseous mobile phase. Since 3-formyl-1-methyl-1H-indole-2-carboxylic acid is non-volatile and prone to thermal degradation (decarboxylation), a chemical derivatization step is mandatory prior to analysis.[5] The derivatized analyte is then introduced into the GC, where it is separated in a capillary column and subsequently detected by a mass spectrometer, which fragments the molecule and provides a unique mass spectrum.

Expertise & Causality in Method Development:

  • The Necessity of Derivatization: The high polarity and low volatility of the carboxylic acid group prevent it from being analyzed directly by GC. Derivatization converts the -COOH group into a less polar, more volatile ester (e.g., a methyl or trimethylsilyl (TMS) ester). This is a critical step; without it, the analyte would not elute from the GC column or would decompose in the hot injector.[6]

  • Choice of Derivatizing Agent: Methylation is a common and robust choice. Reagents like methanolic HCl or trimethylsilyldiazomethane (TMS-diazomethane) can be used to convert the carboxylic acid to its methyl ester.[5][7] The choice depends on the reaction matrix and potential side reactions. Silylation using reagents like BSTFA is another effective alternative.[6]

  • GC Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is generally suitable for the separation of the derivatized indole.

  • Mass Spectrometry Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the derivatized analyte. This dramatically increases sensitivity and selectivity by filtering out background noise from the reaction matrix.[7]

Trustworthiness Through Method Validation: The validation of a GC-MS method follows similar principles to HPLC, with particular attention paid to the reproducibility and efficiency of the derivatization step.[8] An internal standard (a structurally similar compound not present in the sample) is often added before derivatization to correct for variations in reaction yield and injection volume.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extract Dry Dry Extract (e.g., over Na2SO4) Extract->Dry Derivatize Derivatize with Reagent (e.g., Methylation) Dry->Derivatize GCMS Inject into GC-MS System Derivatize->GCMS TIC Acquire Data (SIM Mode) GCMS->TIC Integrate Integrate Ion Peak Area TIC->Integrate Quantify Quantify Concentration Integrate->Quantify CalCurve Prepare Calibration Curve (Derivatized Standards) CalCurve->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for quantitative analysis by GC-MS.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct measurement of the molar concentration of an analyte without the need for an identical reference standard of the analyte itself.

Principle of the Method The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9][10] By adding a certified internal standard of known concentration to the sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[11]

Expertise & Causality in Method Development:

  • Selection of an Internal Standard (IS): The choice of IS is critical. It must be of high purity, stable, soluble in the NMR solvent, and possess signals that do not overlap with any signals from the analyte or other components in the reaction mixture.[10] For our analyte in a solvent like DMSO-d6, a standard like maleic acid or dimethyl sulfone could be suitable.

  • Choosing the Right Signals for Integration: For 3-formyl-1-methyl-1H-indole-2-carboxylic acid, several unique, well-resolved signals can be used for quantification: the aldehyde proton (-CHO, ~10 ppm), the N-methyl protons (-NCH3, ~4 ppm), or one of the aromatic protons. The signal chosen should be free from any overlap with other peaks.

  • Instrumental Parameters: For accurate quantification, NMR parameters must be set to ensure full relaxation of all nuclei between scans. This means the relaxation delay (D1) must be at least 5 times the longest spin-lattice relaxation time (T1) of the signals being integrated (both analyte and standard). This is a non-negotiable requirement for accurate qNMR.[11]

Trustworthiness Through Method Validation: qNMR is considered a primary ratio method of measurement by metrological institutes. Its trustworthiness is established by:

  • Purity of the Internal Standard: The accuracy of the result is directly dependent on the certified purity of the internal standard.

  • Parameter Optimization: Demonstrating that the chosen relaxation delay is sufficient and that the signal-to-noise ratio is adequate for precise integration.

  • Specificity: Ensuring the selected signals for integration are unique to the analyte and the internal standard within the complex mixture.[12]

Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot (Accurately Weighed) Dissolve Dissolve Sample & Standard in Deuterated Solvent Sample->Dissolve Standard Internal Standard (Accurately Weighed) Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR Acquire 1H NMR Spectrum (Optimized D1 Delay) Transfer->NMR Spectrum Process Spectrum (Phase & Baseline Correction) NMR->Spectrum Integrate Integrate Analyte & Standard Peaks Spectrum->Integrate Calculate Calculate Concentration using qNMR Formula Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for quantitative analysis by qNMR.

Quantitative Data and Performance Comparison

The following table summarizes the typical performance characteristics of each technique for the analysis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. The values are illustrative and should be determined experimentally for a specific method.

ParameterHPLC-UVGC-MS (after derivatization)qNMR
Principle Liquid-solid partitioningGas-solid partitioningNuclear spin resonance
Sample Prep Moderate (Dilution, Filtration)Complex (Extraction, Derivatization)Simple (Weighing, Dissolving)
Selectivity Good to ExcellentExcellentGood (depends on spectral overlap)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~1 - 50 ng/mL~0.1 - 0.5 mg/mL
Analysis Time/Sample 10 - 20 minutes20 - 40 minutes5 - 15 minutes
Structural Info Limited (UV Spectrum)Yes (Mass Spectrum)Yes (Chemical Shifts, Couplings)
Need for Analyte Standard Yes (for calibration curve)Yes (for calibration curve)No (uses internal standard)
Cost (Instrument)


$

Cost (Consumables)


$

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method
  • Standard Preparation: Prepare a stock solution of 3-formyl-1-methyl-1H-indole-2-carboxylic acid (1.0 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh ~10 mg of the reaction mixture into a 10 mL volumetric flask. Dilute to volume with the mobile phase, sonicate for 5 minutes, and mix thoroughly. Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitor at the analyte's UV λmax (e.g., ~310 nm).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Protocol 2: GC-MS Method (Methylation)
  • Internal Standard (IS) Stock: Prepare a stock solution of a suitable internal standard (e.g., 4,4'-dibromobiphenyl) at 1.0 mg/mL in ethyl acetate.

  • Sample Preparation: To 1 mL of the reaction mixture, add 100 µL of the IS stock solution. Extract twice with 2 mL of ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 200 µL of 2M HCl in methanol. Cap the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature and evaporate the solvent under nitrogen. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

  • Standard Curve: Derivatize known amounts of the analyte using the same procedure to create a calibration curve.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • MS Conditions: EI mode (70 eV). Monitor characteristic ions in SIM mode (e.g., the molecular ion of the methyl ester and a key fragment ion).

  • Quantification: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration to generate the calibration curve.

Protocol 3: qNMR Method
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the reaction mixture into a vial. Accurately weigh and add ~5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%). Record both masses precisely.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the vial. Vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Key Parameters:

      • Relaxation Delay (D1): ≥ 20 seconds (or 5x the longest T1 of the peaks of interest).

      • Pulse Angle: 90°.

      • Number of Scans (NS): 16 or higher for good signal-to-noise.

  • Data Processing & Quantification:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, unique peak for the analyte (I_analyte) and a peak for the internal standard (I_std).

    • Calculate the concentration using the formula: Concentration_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / m_sample) * P_std Where: N = number of protons for the integrated signal, m = mass, MW = molecular weight, P = purity of the standard.

Conclusion and Recommendations

The quantitative analysis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid in reaction mixtures can be reliably achieved using HPLC, GC-MS, or qNMR. The optimal choice depends on the specific analytical goal.

  • For routine process monitoring and quality control , HPLC-UV is the recommended method. It offers an excellent balance of performance, cost, and ease of use, providing robust and reliable data for tracking reaction progress and product purity.

  • For trace-level impurity identification and quantification , GC-MS is superior due to its exceptional sensitivity and the structural information provided by the mass spectrum. However, the complex and potentially variable sample preparation (derivatization) must be carefully controlled.

  • For primary analysis, reference standard certification, or when a specific analyte standard is unavailable , qNMR is the most powerful technique. It provides a direct, absolute measure of concentration with high accuracy and minimal sample preparation, albeit at a higher initial instrument cost.

By understanding the fundamental principles and the rationale behind the experimental choices for each technique, researchers can confidently develop and validate methods that ensure the integrity of their data and the quality of their products.

References

  • Ernst, M., & G. R. Cook. (2004). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 1058(1-2), 157-163. [Link]

  • Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 283-295. [Link]

  • Dolan, J. W. (2002). Validation of Impurity Methods, Part II. LCGC North America, 20(8), 744-749. [Link]

  • Bharti, S. K., & Roy, R. (2012). NMR Quantitative Analysis of Complex Mixtures. Trends in Analytical Chemistry, 35, 5-26. [Link]

  • dos Santos, J. F. L., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(16), 14185-14193. [Link]

  • Hu, C., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. [Link]

  • Global Compliance Panel. (2023). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Global Compliance Panel. [Link]

  • Jeannot, R., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Analytica Chimica Acta, 727, 73-81. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2019). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 42(1), 88-96. [Link]

  • Jeannot, R., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate. [Link]

  • Sharma, S., & Singh, P. (2017). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 8(5), 1877-1887. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 45-53. [Link]

  • Simoneit, B. R. T., et al. (2004). Salient features of the GC-MS data for the carboxylic acid fraction (analyzed as methyl esters) from pine smoke particles. ResearchGate. [Link]

  • Giraudeau, P. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(90), 12536-12553. [Link]

  • Ragauskas, A., & Ragauskaite, V. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(3), 173-180. [Link]

  • Al-Sabha, T. N. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 3(5), 38-42. [Link]

  • Napolitano, J. G., et al. (2022). Quantitative NMR Interpretation without Reference. Molecules, 27(22), 7820. [Link]

  • Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Department of Chemistry, University of Oxford. [Link]

  • Abdel-Rahman, A. A. H., et al. (2006). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 339(8), 430-437. [Link]

Sources

Validation

comparative study of different synthetic routes to 3-formyl-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Comparative Guide to the Synthetic Routes of 3-formyl-1-methyl-1H-indole-2-carboxylic acid Introduction: The Significance of a Versatile Indole Scaffold 3-formyl-1-methyl-1H-indole-2-carboxylic acid is a high...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 3-formyl-1-methyl-1H-indole-2-carboxylic acid

Introduction: The Significance of a Versatile Indole Scaffold

3-formyl-1-methyl-1H-indole-2-carboxylic acid is a highly functionalized indole derivative that serves as a crucial building block in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid and an aldehyde group on a methylated indole core makes it a valuable precursor for synthesizing a wide range of complex heterocyclic systems, including novel therapeutic agents and functional dyes.[1][2] The strategic placement of reactive handles at the C2 and C3 positions allows for diverse chemical modifications, enabling the exploration of extensive chemical space in drug discovery programs.[3][4]

This guide provides a comparative analysis of the most prominent synthetic routes to this target molecule. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and present a critical evaluation of each method's performance based on yield, scalability, safety, and reagent economy. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific application.

Overview of Primary Synthetic Strategies

The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid can be approached from two main perspectives: functionalizing a pre-existing indole core or constructing the indole ring with the required substituents already incorporated. The former strategy is generally more practical and common. Within this framework, the key transformations involve introducing the C3-formyl group onto a 1-methyl-1H-indole-2-carboxylic acid precursor. The primary methods explored in this guide are:

  • Route 1: Vilsmeier-Haack Formylation: An electrophilic substitution reaction using a pre-formed ester to protect the carboxylic acid.

  • Route 2: Directed Ortho-Lithiation: A regioselective C-H activation strategy using the carboxylate group to direct metallation to the C3 position.

  • Route 3: Oxidation of a 3-Hydroxymethyl Precursor: A two-step approach involving the introduction of a hydroxymethyl group, followed by its oxidation to the aldehyde.

Synthetic_Strategies_Overview cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Target Molecule Start 1-Methyl-1H-indole- 2-carboxylic Acid (or Ester) Route1 Route 1: Vilsmeier-Haack Formylation Start->Route1 Route2 Route 2: Directed Ortho-Lithiation Start->Route2 Route3 Route 3: Hydroxymethylation & Oxidation Start->Route3 End 3-formyl-1-methyl-1H-indole- 2-carboxylic acid Route1->End Route2->End Route3->End

Caption: High-level overview of the primary synthetic pathways to the target molecule.

Route 1: Vilsmeier-Haack Formylation of a Carboxylate Intermediate

The Vilsmeier-Haack reaction is a classic and highly reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] For indole substrates, the reaction shows a strong preference for electrophilic attack at the electron-rich C3 position.

Principle and Rationale

The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyleniminium salt (often called the Vilsmeier-Haack reagent), from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[6] This electrophilic species is then attacked by the nucleophilic indole ring. To prevent unwanted side reactions with the acidic carboxylic proton, the starting material is typically protected as an ester (e.g., methyl or ethyl ester). The formylated ester is then saponified in a final step to yield the desired carboxylic acid. This protection-deprotection sequence adds steps but ensures a cleaner reaction and higher overall yield.

Vilsmeier_Haack_Route A 1-Methyl-1H-indole- 2-carboxylic Acid B Methyl 1-methyl-1H-indole- 2-carboxylate A->B Esterification (e.g., SOCl2, MeOH) D Methyl 3-formyl-1-methyl- 1H-indole-2-carboxylate B->D C Vilsmeier Reagent (POCl3, DMF) C->D Formylation (Electrophilic Attack) E Target Molecule D->E Hydrolysis (e.g., NaOH, H2O)

Caption: Workflow for the Vilsmeier-Haack formylation route.

Detailed Experimental Protocol

Step 1: Esterification of 1-Methyl-1H-indole-2-carboxylic Acid

  • Suspend 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in methanol (10 mL per 1 g of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Causality: This generates HCl in situ and converts the carboxylic acid to the more reactive acyl chloride, which is then esterified by methanol.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield methyl 1-methyl-1H-indole-2-carboxylate, typically as a white solid.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask under an inert atmosphere (N₂ or Ar), add N,N-dimethylformamide (DMF, 3.0 eq) to a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at 0°C controls the reaction temperature.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 1-methyl-1H-indole-2-carboxylate (1.0 eq) in DCM dropwise to the Vilsmeier reagent.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.

  • Carefully quench the reaction by pouring it into a beaker of ice-water and sodium bicarbonate.

  • Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, and concentrate to yield the crude methyl 3-formyl-1-methyl-1H-indole-2-carboxylate.[7] Purify by column chromatography if necessary.

Step 3: Saponification

  • Dissolve the crude formylated ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

  • Once the reaction is complete (monitored by TLC), acidify the mixture to pH ~2 with 1M HCl.

  • The product, 3-formyl-1-methyl-1H-indole-2-carboxylic acid, will often precipitate and can be collected by filtration. Otherwise, extract with ethyl acetate.

Performance Analysis
  • Yield: Generally high, often >80% over the three steps.

  • Advantages: A robust, well-established, and highly reproducible method. The reaction conditions are relatively mild, and the starting materials are readily available.

  • Disadvantages: Requires a three-step sequence (protection-formylation-deprotection). The use of POCl₃ requires careful handling due to its corrosive and water-sensitive nature.

Route 2: Directed Ortho-Lithiation and Formylation

Directed ortho-metalation (DoM) is a powerful regioselective C-H activation technique.[8] In this route, the carboxylic acid group is first deprotonated to form a lithium carboxylate, which then directs a strong lithium base to deprotonate the adjacent C3 position.

Principle and Rationale

The lithium cation of the carboxylate coordinates with the incoming organolithium base (e.g., n-butyllithium or LDA), delivering it specifically to the C3 position.[9] This generates a dilithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group. This method is highly elegant as it uses the existing functional group to achieve the desired regioselectivity in a single step, avoiding the need for a protecting group. However, it demands stringent anhydrous and anaerobic conditions.[10]

Lithiation_Route A 1-Methyl-1H-indole- 2-carboxylic Acid C Dilithiated Intermediate A->C B Strong Base (e.g., n-BuLi, >2 eq) B->C C-H Activation at C3 E Target Molecule C->E D Formylating Agent (DMF) D->E Electrophilic Quench

Caption: Workflow for the directed ortho-lithiation route.

Detailed Experimental Protocol
  • Setup: Rigorously dry all glassware in an oven and assemble hot under a stream of inert gas (N₂ or Ar).

  • Reaction: Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous THF (20 mL per 1 g).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to prevent side reactions and decomposition of the organolithium species.

  • Slowly add n-butyllithium (n-BuLi, 2.2 eq) via syringe over 20 minutes. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C3 position.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.

  • Work-up: Quench the reaction by carefully adding 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Performance Analysis
  • Yield: Moderate to good, typically in the range of 50-70%. Yields can be highly dependent on the strict exclusion of water and air.[10]

  • Advantages: More atom-economical and direct than the Vilsmeier-Haack route, proceeding in a single synthetic step from the starting acid.

  • Disadvantages: Requires specialized techniques to maintain strictly anhydrous and anaerobic conditions. The use of pyrophoric n-butyllithium necessitates significant safety precautions. The reaction is sensitive to scale-up challenges.

Route 3: Oxidation of a 3-Hydroxymethyl Precursor

This strategy involves first installing a C3-hydroxymethyl group, which is then oxidized to the target aldehyde. This avoids direct C-H formylation and can be useful if the other methods prove problematic for a particularly sensitive substrate.

Principle and Rationale

The C3-hydroxymethyl group can be introduced onto the 1-methyl-1H-indole-2-carboxylic acid core through various methods, such as electrophilic substitution with formaldehyde under acidic conditions (a Mannich-type reaction). Subsequently, the primary alcohol is selectively oxidized to the aldehyde. A mild oxidizing agent like manganese dioxide (MnO₂) is often chosen because it selectively oxidizes benzylic and allylic alcohols without affecting the indole ring or the carboxylic acid.[11]

Oxidation_Route A 1-Methyl-1H-indole- 2-carboxylic Acid C 3-(Hydroxymethyl)-1-methyl- 1H-indole-2-carboxylic Acid A->C B Formaldehyde (aq) Acetic Acid B->C Hydroxymethylation E Target Molecule C->E D Mild Oxidant (e.g., MnO2) D->E Selective Oxidation

Caption: Workflow for the hydroxymethylation and oxidation route.

Detailed Experimental Protocol

Step 1: Hydroxymethylation

  • Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a mixture of acetic acid and water.

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq).

  • Heat the mixture at 60-70 °C for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and dilute it with water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 3-(hydroxymethyl)-1-methyl-1H-indole-2-carboxylic acid.

Step 2: Oxidation

  • Suspend the 3-hydroxymethyl intermediate (1.0 eq) in a suitable solvent like acetone or DCM.

  • Add activated manganese dioxide (MnO₂, 5-10 eq by weight). Causality: A large excess of MnO₂ is required for this heterogeneous reaction to drive it to completion.

  • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-formyl-1-methyl-1H-indole-2-carboxylic acid. Purify as needed.

Performance Analysis
  • Yield: Moderate, with yields for the oxidation step often being the limiting factor.

  • Advantages: Avoids the use of pyrophoric or highly corrosive formylating agents. Conditions are generally mild.

  • Disadvantages: A two-step process that can be lengthy. The oxidation step is heterogeneous, which can lead to reproducibility issues and requires a large excess of the oxidant, reducing atom economy. Potential for over-oxidation to the carboxylic acid at the C3 position if stronger oxidants are used.[12]

Comparative Summary and Recommendations

ParameterRoute 1: Vilsmeier-HaackRoute 2: Directed Ortho-LithiationRoute 3: Oxidation of Precursor
Overall Yield High (>80%)Moderate (50-70%)Moderate (40-60%)
Number of Steps 3 (Esterify, Formylate, Hydrolyze)1 (from starting acid)2 (Hydroxymethylate, Oxidize)
Reagent Safety POCl₃ is corrosiven-BuLi is pyrophoricMnO₂ is a strong oxidant
Required Conditions Standard lab conditionsStrict anhydrous/anaerobicStandard lab conditions
Scalability GoodChallengingModerate (due to heterogeneity)
Key Advantage High reliability and yieldHigh step economyAvoids harsh formylating agents
Key Disadvantage Longer sequenceRequires specialized techniquesLower atom economy, long reaction time
Expert Recommendations
  • For routine lab-scale synthesis and reliability: Route 1 (Vilsmeier-Haack) is the recommended method. Its predictability, high yields, and robustness make it the workhorse strategy for accessing this molecule.

  • For rapid synthesis and high step-economy: Route 2 (Directed Ortho-Lithiation) is an excellent choice for chemists experienced with organometallic chemistry. When executed correctly, it provides the fastest entry to the target compound.

  • For avoiding specific reagents: Route 3 (Oxidation) serves as a viable alternative if the use of POCl₃ or organolithiums is undesirable due to substrate sensitivity or safety constraints.

Conclusion

The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid can be successfully achieved through several distinct chemical pathways. The choice of the optimal route is a strategic decision that depends on the specific project requirements, including scale, available equipment, timeline, and safety considerations. The Vilsmeier-Haack formylation of an ester intermediate stands out as the most dependable and high-yielding approach for general applications. However, the elegance and efficiency of directed ortho-lithiation make it a compelling alternative for rapid synthesis under the appropriate expert handling. By understanding the mechanistic principles and practical trade-offs of each method, researchers can confidently select and execute the most suitable synthesis for their needs.

References

  • Wang, Z., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Medicinal Chemistry Research. Available at: [Link]

  • Patil, S. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available at: [Link]

  • Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl) malonaldehyde and its reactions. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • Murakami, Y., et al. (2001). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES. Available at: [Link]

  • Scribd. 3-Methyl Indole To 2-Formyl Indole. Available at: [Link]

  • Brainly.in. Give the mechanism of the Reimer Tieman reaction on indole. Available at: [Link]

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B. Available at: [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • Schall, A., & Reiser, O. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Georg Thieme Verlag. Available at: [Link]

  • Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews. Available at: [Link]

  • Cilibrizzi, A., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Available at: [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
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  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available at: [Link]

  • PubChem. 4-(hydroxymethyl)-3-methyl-1H-indole-2-carboxylic Acid. Available at: [Link]

  • Gillespie, J. R., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. Available at: [Link]

  • PubChem. 3-Methyl-1H-indole-2-carboxylic acid. Available at: [Link]

  • Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
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  • Gilman, H., & Shirley, D. A. (1949). Aromatic lithiation directed by the carboxylic acid groups. Synthesis of 9-substituted dibenzodioxin-1-carboxylic acids and 6-substituted phenoxathiin-4-carboxylic acids. Journal of the American Chemical Society. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of 3-formyl-1-methyl-1H-indole-2-carboxylic Acid by HPLC

In the landscape of pharmaceutical research and development, the meticulous evaluation of chemical purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, scientifically g...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous evaluation of chemical purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, scientifically grounded methodology for assessing the purity of 3-formyl-1-methyl-1H-indole-2-carboxylic acid, a key building block in the synthesis of various biologically active molecules. We will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also delve into the rationale behind the experimental choices, method validation, and a comparative analysis of alternative techniques.

Understanding the Analyte: 3-formyl-1-methyl-1H-indole-2-carboxylic acid

3-formyl-1-methyl-1H-indole-2-carboxylic acid, with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1][2], is a substituted indole derivative. Its structure, featuring a carboxylic acid, an aldehyde, and an N-methylated indole ring, dictates its physicochemical properties and, consequently, the optimal analytical approach. The indole scaffold is known for its UV absorbance, a property we will leverage for detection in HPLC.

The Method of Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of moderately polar, ionizable organic molecules like our target compound, RP-HPLC is the technique of choice. It offers high resolution, sensitivity, and reproducibility. The fundamental principle of RP-HPLC involves a nonpolar stationary phase and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases.

Rationale for Method Development

Our objective is to develop a method that can separate the main component from potential impurities, which may include starting materials, by-products from synthesis (such as those from Vilsmeier-Haack formylation)[3][4], and degradation products.

The carboxylic acid moiety on the molecule makes its retention sensitive to the pH of the mobile phase. By maintaining a low pH, we suppress the ionization of the carboxylic acid, leading to a more retained and sharper peak. The presence of the polar formyl and carboxylic acid groups, balanced by the relatively nonpolar N-methyl indole ring, suggests that a C18 stationary phase with a gradient elution of acetonitrile and water will provide the necessary resolving power.

Experimental Protocol: HPLC Purity Assessment

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • Reference standard of 3-formyl-1-methyl-1H-indole-2-carboxylic acid (of known purity)

  • Sample of 3-formyl-1-methyl-1H-indole-2-carboxylic acid for analysis

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (based on typical absorbance for indole compounds)[5][6]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-formyl-1-methyl-1H-indole-2-carboxylic acid sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is crucial for any analytical method. The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.The peak for the main component should be pure (as determined by PDA peak purity analysis) and well-resolved from other peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the nominal concentration).
Accuracy To determine the closeness of the test results to the true value.Recovery of 98-102% for spiked samples at different concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) should not significantly affect the results.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination of non-volatile compounds, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[7]Requires specialized high-pressure instrumentation.
High-Performance Thin-Layer Chromatography (HPTLC) High sample throughput, low cost, and simple operation.Lower resolution and sensitivity compared to HPLC.
Gas Chromatography (GC) High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity and potential for error.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities.
Mass Spectrometry (MS) Provides molecular weight and structural information, which is invaluable for impurity identification when coupled with HPLC (LC-MS).Quantitative analysis can be more complex than with UV detection.

Visualizing the Workflow

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection at 280 nm separate->detect integrate Peak Integration detect->integrate Chromatogram calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment.

Logical Relationships in Method Development

Method_Development_Logic cluster_properties Key Physicochemical Properties cluster_choices Chromatographic Choices analyte Analyte Properties (3-formyl-1-methyl-1H-indole-2-carboxylic acid) polarity Moderate Polarity analyte->polarity ionization Ionizable (Carboxylic Acid) analyte->ionization uv_absorbance UV Absorbance (Indole) analyte->uv_absorbance stationary_phase Stationary Phase: C18 (Reversed-Phase) polarity->stationary_phase mobile_phase Mobile Phase: Acidified Water/Acetonitrile ionization->mobile_phase pH control detection Detection: UV Detector uv_absorbance->detection

Caption: Rationale for HPLC method development.

Conclusion

The RP-HPLC method detailed in this guide provides a robust and reliable framework for assessing the purity of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. By understanding the chemical nature of the analyte and adhering to rigorous validation principles, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate. The integration of orthogonal analytical techniques can further enhance the confidence in the purity assessment, providing a comprehensive characterization of the material.

References

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
  • Duca, R. B., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 59(4), 301-307. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-formyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-formyl-1-methyl-1h-indole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 875-887. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of Indole Acetic acid. Retrieved from [Link]

  • Andonovski, B. S., & Stojković, G. M. (2000). UV absoerption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm ! ) as a function of sul. Acta Chimica Slovenica, 47(3), 323-332. Retrieved from [Link]

  • SOBHABIO. (n.d.). Methyl-3-formyl-1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. Retrieved from [Link]

  • Andonovski, B. S., & Stojković, G. M. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 345(11), 892-902. Retrieved from [Link]

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Retrieved from [Link]

  • Meden, A., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Tetrahedron, 69(39), 8414-8420. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-748. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Bioactivity of C3-Substituted Indole-2-Carboxylic Acids

Abstract The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in molecules exhibiting a wide array of biological activities.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in molecules exhibiting a wide array of biological activities.[1][2][3] A critical locus for modulating the pharmacological profile of this scaffold is the C3 position. Strategic substitution at this site can profoundly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity across various therapeutic areas, including antiviral, anticancer, and enzyme inhibition applications. This guide provides a comparative analysis of indole-2-carboxylic acid derivatives, focusing on the structure-activity relationships (SAR) dictated by different C3 substituents. We will delve into the causality behind experimental designs, present detailed protocols for bioactivity assessment, and offer quantitative comparisons to inform future drug discovery and development efforts.

Introduction: The Strategic Importance of the C3 Position

The indole ring system is a versatile pharmacophore, but its inherent activity is often broad. To achieve target specificity and therapeutic efficacy, medicinal chemists frequently modify its structure. The C3 position of the indole-2-carboxylic acid core is a particularly attractive site for chemical modification for several key reasons:

  • Vectorial Exit Point: The C3 position provides a vectorial exit point that directs substituents towards solvent-exposed regions or specific sub-pockets within an enzyme's active site.

  • Modulation of Physicochemical Properties: Altering the C3 substituent allows for fine-tuning of critical properties such as lipophilicity, steric bulk, and hydrogen bonding capacity. These modifications directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

  • Exploration of Structure-Activity Relationships (SAR): The synthesis of a library of compounds with diverse C3 substituents is a common and effective strategy to systematically probe the SAR and identify optimal functionalities for a desired biological effect.[4]

This guide will explore how these principles are applied in practice, comparing derivatives across different bioactivity classes.

Comparative Bioactivity Analysis

The functionalization of the C3 position has yielded potent compounds in several therapeutic domains. Below, we compare the effects of various C3 substituents on antiviral, anticancer, and enzyme inhibitory activities.

Antiviral Activity: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[5][6][7] The core indole-2-carboxylic acid structure is known to chelate the two Mg²⁺ ions within the integrase active site.[6][8] Modifications at the C3 position are designed to forge additional interactions with the surrounding hydrophobic cavity, thereby enhancing inhibitory potency.[8]

Experimental Rationale: The goal is to introduce bulky, hydrophobic groups at the C3 position to fill a specific hydrophobic pocket near the active site, increasing the compound's residence time and inhibitory effect.[8]

Comparative Data: C3 Substituents as HIV-1 Integrase Inhibitors

Compound ID (Reference)C3 SubstituentHIV-1 Integrase IC₅₀ (µM)Key SAR Insight
Parent Compound -H32.37[9]Baseline activity of the core scaffold.
20a [8]-CH₂-O-CH₂-(2-fluorophenyl)0.13[8]Introduction of a long, flexible, and hydrophobic branch dramatically improves activity by accessing a hydrophobic cavity.[8]
15 [8]Long-chain p-trifluorophenyl~1.29The trifluorophenyl group enhances hydrophobic interactions, significantly boosting potency compared to the parent compound.[8]
18 [8]o-fluorophenyl~1.05Similar to compound 15, the fluorophenyl group improves interactions within the hydrophobic pocket.[8]
Note: IC₅₀ values for compounds 15 and 18 are estimated based on the reported 5.3-fold and 6.5-fold improvement over a parent compound with an IC₅₀ of 6.85 µM.[8]
Anticancer Activity: Cytotoxicity and Kinase Inhibition

Indole derivatives are widely explored as anticancer agents, often targeting protein kinases or inducing apoptosis.[1][2] For indole-2-carboxamides, C3 substituents play a crucial role in defining their potency and selectivity against various cancer cell lines.[10]

Experimental Rationale: The strategy here involves introducing small alkyl groups or other functionalities at C3 to optimize interactions within the ATP-binding pocket of kinases like EGFR or to modulate the overall shape of the molecule to favor binding to other anticancer targets.[10][11]

Comparative Data: C3 Substituents in Anticancer Assays

Compound ID (Reference)C3 SubstituentCancer Cell LineIC₅₀ / GI₅₀ (µM)Target/Mechanism Insight
6e [12]Thiazolyl-carboxamide derivativeMCF-7 (Breast)4.36Potent cytotoxicity; exhibits good selectivity against normal cells.[12]
6i [12]Thiazolyl-carboxamide derivativeMCF-7 (Breast)6.10Similar to 6e, demonstrates strong and selective cytotoxic effects.[12]
5d [10]-CH₃ (with 5-Cl and phenethyl tail)Mean of 4 cell lines1.05A small methyl group at C3 is favorable; this compound acts as a potent EGFR/CDK2 dual inhibitor.[10]
5e [10]-CH₃ (with 5-Cl and modified tail)Mean of 4 cell lines0.95The most potent derivative in the series, highlighting the synergy between the C3-methyl group and other modifications.[10]
EB355A [13]2-(1H-indol-3-yl)acetate (on Betulin)MCF-7 (Breast)~1.0 µg/mLInduces G1 cell cycle arrest and apoptosis.[13]
Enzyme Inhibition: Targeting M. tuberculosis PTPB and IDO1

Indole-2-carboxylic acids are also potent enzyme inhibitors beyond the antiviral space. They have shown promise in targeting essential enzymes in pathogens and in modulating immune responses.

  • Mycobacterium Protein Tyrosine Phosphatase B (MptpB): MptpB is a critical virulence factor for Mycobacterium tuberculosis. Inhibiting this enzyme is a key strategy for developing new anti-tuberculosis drugs.[14][15] A focused library of hydroxyindole carboxylic acid amides identified highly potent and selective inhibitors, where the C3 substituent was crucial for achieving this selectivity.[14] Compound 11a from this library emerged as a reversible, noncompetitive inhibitor with a Kᵢ of just 50 nM and over 100-fold selectivity against other phosphatases.[14]

  • Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an immunomodulatory enzyme that plays a role in tumor immune escape by catabolizing tryptophan.[16][17] Inhibiting IDO1 can help "reawaken" the immune system to fight cancer.[16] Indole-2-carboxylic acid derivatives have been designed as dual inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO), another enzyme in the same pathway.[1] The SAR studies in this area focus on optimizing the C3 substituent to occupy the active sites of both enzymes effectively.

Key Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-controlled experimental protocols are essential.

General Workflow for Synthesis and Screening

The development of novel C3-substituted indole-2-carboxylic acids typically follows a structured workflow from synthesis to biological validation.

G cluster_0 Synthesis Phase cluster_1 Screening Phase start Indole-2-carboxylate Starting Material step1 C3 Acylation or Alkylation (e.g., Friedel-Crafts) start->step1 step2 Ester Hydrolysis step1->step2 step3 Amide Coupling (Optional) step2->step3 lib Library of C3-Substituted Indole-2-Carboxylic Acids step3->lib screen Primary Bioactivity Screen (e.g., Enzyme Assay, Cytotoxicity) lib->screen Characterization (NMR, HRMS) hit_id Hit Identification screen->hit_id dose_resp Dose-Response & IC₅₀ Determination hit_id->dose_resp select Selectivity Profiling dose_resp->select lead_opt Lead Compound select->lead_opt Lead Optimization

Caption: General workflow for synthesis and screening of C3-substituted indole-2-carboxylic acids.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[18][19]

Causality Note: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds (indole-2-carboxylic acid derivatives) in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[18] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action: A Hypothetical Pathway

Many indole-based anticancer agents function by inhibiting key signaling pathways that drive cell proliferation. The diagram below illustrates a hypothetical mechanism where a C3-substituted indole-2-carboxamide acts as a dual inhibitor of EGFR and CDK2, a mechanism suggested for some of the most potent compounds discussed.[10]

Caption: Hypothetical dual inhibition of EGFR and CDK2 pathways by a C3-substituted indole-2-carboxamide.

Conclusion and Future Directions

The evidence presented clearly demonstrates that the C3 position of the indole-2-carboxylic acid scaffold is a critical modulator of bioactivity. Structure-activity relationship studies consistently show that C3 modifications can enhance potency by orders of magnitude.

  • For antiviral (HIV-1 integrase) activity, large, hydrophobic C3 substituents that can access adjacent pockets are highly favorable.

  • For anticancer (kinase inhibition) activity, smaller C3 substituents, such as a methyl group, are often optimal, suggesting tighter steric constraints in the target's binding site.

Future research should focus on exploring an even wider diversity of C3 substituents, including heterocyclic rings and conformationally restricted linkers, to further refine selectivity and potency. Additionally, combining optimized C3 substituents with modifications at other positions on the indole ring (e.g., C5 or C6) could lead to synergistic effects and the development of next-generation therapeutic agents.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed. Available at: [Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - ResearchGate. Available at: [Link]

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  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. Available at: [Link]

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Comparative

A Comparative Guide to the Structural Confirmation of 3-formyl-1-methyl-1H-indole-2-carboxylic acid using Mass Spectrometry

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 3-formyl-1-methyl-1H-indole-2-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 3-formyl-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative with potential pharmacological significance, mass spectrometry stands as a principal analytical technique. This guide provides an in-depth, technically-focused comparison of mass spectrometric methods for the structural confirmation of this compound, supported by experimental rationale and comparative data with alternative analytical approaches.

Introduction: The Analytical Challenge

3-formyl-1-methyl-1H-indole-2-carboxylic acid presents a unique analytical challenge due to its combination of functional groups: a carboxylic acid, an aldehyde, and an N-methylated indole ring. Each of these moieties can influence the molecule's ionization and fragmentation behavior. Therefore, a carefully designed mass spectrometry workflow is essential for confident identification.

Physicochemical Properties

A foundational step in any mass spectrometric analysis is the determination of the theoretical exact mass of the analyte. This information is crucial for accurate mass measurements and the identification of the molecular ion.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1]
Monoisotopic Mass 203.058 DaLGC Standards[2]
Predicted [M+H]⁺ 204.06552[1]
Predicted [M-H]⁻ 202.05096[1]

Mass Spectrometry Workflow for Identity Confirmation

The following experimental workflow outlines a robust procedure for the confirmation of 3-formyl-1-methyl-1H-indole-2-carboxylic acid using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). The choice of ESI is predicated on its soft ionization nature, which is well-suited for polar molecules like carboxylic acids and minimizes in-source fragmentation, allowing for the observation of the intact molecular ion.

Figure 1: Experimental workflow for the confirmation of 3-formyl-1-methyl-1H-indole-2-carboxylic acid using ESI-MS/MS.
Experimental Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of high-purity methanol and deionized water. To facilitate protonation in positive ion mode, add 0.1% formic acid. For negative ion mode analysis, a separate sample without formic acid or with the addition of a small amount of ammonium hydroxide can be prepared.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Full Scan MS Analysis:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Rationale: This initial scan is designed to identify the protonated molecule [M+H]⁺ (expected at m/z 204.06552) in positive mode and the deprotonated molecule [M-H]⁻ (expected at m/z 202.05096) in negative mode. High-resolution mass measurement provides a high degree of confidence in the elemental composition.

  • Tandem MS (MS/MS) Analysis:

    • Select the identified precursor ion ([M+H]⁺ or [M-H]⁻) in the first stage of the mass spectrometer.

    • Introduce a collision gas (typically argon or nitrogen) into a collision cell to induce fragmentation.

    • Vary the collision energy to observe a range of fragment ions.

    • Acquire the product ion spectrum.

    • Rationale: Collision-Induced Dissociation (CID) provides structural information by breaking the molecule at its most labile bonds. The resulting fragmentation pattern is a unique fingerprint of the molecule.

Expected Fragmentation Pattern

Based on the structure of 3-formyl-1-methyl-1H-indole-2-carboxylic acid, the following fragmentation pathways are anticipated:

Positive Ion Mode ([M+H]⁺ at m/z 204.06552):

  • Loss of H₂O (water): A common loss from carboxylic acids, resulting in a fragment at m/z 186.05550.[1]

  • Loss of CO (carbon monoxide): Decarbonylation of the formyl group, leading to a fragment at m/z 176.07062.

  • Loss of COOH (carboxyl group): Loss of the carboxylic acid group as a radical, resulting in a fragment at m/z 159.06841.

  • Loss of H₂O and CO: A sequential loss, resulting in a fragment at m/z 158.06055.

Negative Ion Mode ([M-H]⁻ at m/z 202.05096):

  • Loss of CO₂ (carbon dioxide): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids, leading to a prominent fragment at m/z 158.06055.

Precursor Ion (m/z)Proposed FragmentFragment m/z (Theoretical)Neutral Loss
204.06552 ([M+H]⁺)[M+H-H₂O]⁺186.05550H₂O
204.06552 ([M+H]⁺)[M+H-CO]⁺176.07062CO
204.06552 ([M+H]⁺)[M+H-COOH]⁺159.06841COOH
202.05096 ([M-H]⁻)[M-H-CO₂]⁻158.06055CO₂

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural confirmation, a multi-technique approach provides the most definitive evidence.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula with high resolution MS, structural information from MS/MSIsomers can be difficult to distinguish without chromatographic separation
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistryProvides unambiguous structural elucidationLower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules
FTIR Spectroscopy Presence of functional groups (e.g., C=O, O-H, N-H)Fast, non-destructive, provides information on bondingDoes not provide information on the overall molecular structure or connectivity

The combination of these techniques provides a comprehensive and self-validating system for the confirmation of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. For instance, FTIR can confirm the presence of the carbonyl groups of the aldehyde and carboxylic acid, while NMR can elucidate the precise arrangement of protons and carbons in the indole ring and its substituents.

Conclusion

The identity of 3-formyl-1-methyl-1H-indole-2-carboxylic acid can be confidently confirmed using high-resolution electrospray ionization-tandem mass spectrometry. By obtaining an accurate mass measurement of the molecular ion and analyzing the fragmentation pattern, a unique structural fingerprint can be established. When combined with data from orthogonal techniques such as NMR and FTIR, this approach provides an unimpeachable confirmation of the molecule's identity, a critical step in the advancement of research and development in the pharmaceutical sciences.

References

  • PubChem. 3-formyl-1-methyl-1h-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].[1]

  • Shida, Y., Maejima, T., Takada, T., & Akiba, M. (1989). Mass Spectra of Indole-2-carboxylic Acid Derivatives. Journal of the Mass Spectrometry Society of Japan, 37(1), 37-43. Available at: [Link].[3]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link].[4]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].[5]

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Validation

A Comparative Guide to the Biological Activities of Substituted Indole-2-Carboxylic Acids

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Among its many variations, the ind...

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Among its many variations, the indole-2-carboxylic acid framework has emerged as a particularly fruitful starting point for the development of potent, targeted therapeutic agents. The strategic placement of the carboxylic acid at the C2 position provides a critical anchor for molecular interactions, notably through hydrogen bonding and metal chelation, while the indole ring itself offers a versatile platform for substitutions that can fine-tune pharmacological properties.[2]

This guide provides a comparative analysis of the diverse biological activities exhibited by substituted indole-2-carboxylic acids. We will delve into key therapeutic areas, compare the performance of leading derivatives with supporting experimental data, and elucidate the methodologies used to validate their activity.

Antiviral Activity: Targeting Viral Replication Machinery

Indole-2-carboxylic acid derivatives have demonstrated significant promise as antiviral agents, particularly by inhibiting crucial viral enzymes. The core structure, featuring the indole nitrogen and the C2-carboxyl group, forms an ideal pharmacophore for chelating metal ions within the active sites of enzymes like HIV-1 integrase.[2][3][4]

HIV-1 Integrase Inhibition

HIV-1 integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[5][6] Integrase strand transfer inhibitors (INSTIs) are a clinically successful class of antiretroviral drugs. Research has identified indole-2-carboxylic acid as a potent scaffold for novel INSTIs.[3][5][6] The mechanism hinges on the ability of the indole core and C2-carboxyl group to chelate the two Mg²⁺ ions in the enzyme's active site, effectively blocking the strand transfer process.[3][4][7]

Comparative Performance of Indole-2-Carboxylic Acid-Based INSTIs

Compound IDKey SubstitutionsTargetIC₅₀ (μM)Key FindingsReference
20a C3: (((2-fluorobenzyl)oxy)methyl), C6: ((3-fluoro-4-methoxyphenyl)amino)HIV-1 Integrase0.13Introduction of a long branch at C3 and a halogenated benzene at C6 markedly increased inhibitory effect.[3][6]
17a C6: Halogenated benzene ringHIV-1 Integrase3.11C6 substitution effectively binds with viral DNA through π–π stacking interactions.[4][7][8]
DHICA 5,6-dihydroxyHIV-1 Integrase< 10Designed as a constrained analogue of caffeic acid phenethyl ester (CAPE), a known IN inhibitor.[9]

Structure-Activity Relationship (SAR) Insights:

  • C3 Position: Introducing long, flexible chains or substituted aromatic moieties at the C3 position can enhance interaction with a hydrophobic pocket near the integrase active site, significantly boosting potency.[3][5]

  • C6 Position: The addition of halogenated benzene rings at the C6 position improves binding through π-π stacking interactions with the viral DNA, contributing to inhibitory activity.[4][7]

  • Core Scaffold: The indole nucleus and the C2-carboxyl group are essential for chelating the two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibition.[3][4][8]

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The HCV NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Indole-2-carboxylic acids have been identified as effective inhibitors of this enzyme. Structure-based design has led to derivatives with heterocyclic moieties at the C3-position that form a bidentate interaction with the protein backbone, resulting in potent enzyme and replicon activity.[10]

Compound IDKey SubstitutionsTargetIC₅₀ (μM)EC₅₀ (μM)Reference
7r C3: HeterocycleHCV NS5B Polymerase0.0170.3Potent enzyme and replicon activity.
7q C3: HeterocycleHCV NS5B Polymerase0.0321.4Improved activity over initial leads.
Experimental Workflow: HIV-1 Integrase Strand Transfer Assay

This cell-free assay is a cornerstone for screening potential INSTIs. Its value lies in directly measuring the inhibition of the catalytic step, independent of cellular uptake or metabolism, providing a clean assessment of target engagement.

Step-by-Step Protocol:

  • Reagent Preparation: Purified, recombinant HIV-1 integrase enzyme is pre-incubated with a fluorescently labeled viral DNA substrate to form the intasome complex.

  • Compound Incubation: The test compounds (substituted indole-2-carboxylic acids), dissolved in DMSO, are added to the intasome complexes at various concentrations. A known INSTI (e.g., Raltegravir) is used as a positive control, and DMSO alone serves as the negative control.

  • Reaction Initiation: A target DNA substrate is added to the mixture to initiate the strand transfer reaction. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

  • Quenching and Detection: The reaction is stopped by adding a chelating agent (e.g., EDTA) and a denaturant. The products of the strand transfer reaction are separated from the substrate by gel electrophoresis.

  • Data Analysis: The gel is imaged using a fluorescence scanner. The amount of product formed is quantified, and the IC₅₀ value (the concentration of inhibitor required to reduce the strand transfer activity by 50%) is calculated by plotting the percent inhibition against the compound concentration.

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acids.

Anticancer Activity: A Multi-Targeted Approach

The indole-2-carboxylic acid scaffold has been extensively explored for its anticancer properties, demonstrating activity through diverse mechanisms including kinase inhibition, protein-protein interaction disruption, and induction of apoptosis.[11][12]

Kinase Inhibition

Many indole derivatives function as potent inhibitors of protein kinases that are overexpressed in cancer cells, such as EGFR, VEGFR-2, and CDK2.[13][14] By blocking these key signaling nodes, the compounds can halt cell proliferation and angiogenesis.

Comparative Performance of Indole-2-Carboxamide Kinase Inhibitors

Compound IDKey SubstitutionsTarget Cell LineGI₅₀ / IC₅₀MechanismReference
Va 5-Cl, 3-CH₃, N-linked anilineMCF-7 (Breast)GI₅₀: 26 nMEGFR Inhibitor (IC₅₀ = 71 nM), BRAFV600E Inhibitor (IC₅₀ = 77 nM)[14]
6i Thiazolyl-indole-2-carboxamideMCF-7 (Breast)IC₅₀ = 6.10 μMMulti-kinase inhibitor (EGFR, HER2, VEGFR-2, CDK2), induces G2/M arrest[13]
6v Thiazolyl-indole-2-carboxamideMCF-7 (Breast)IC₅₀ = 6.49 μMMulti-kinase inhibitor, induces apoptosis[13]
C11 N-linked substituted benzylamineHepG2 (Liver)Not specifiedTargets 14-3-3η protein, induces G1-S phase cell cycle arrest[15]
I(12) Bis-1,2,3-triazole derivativeMCF-7, HeLaPotent activityDNA cleavage, antibacterial[16]
Disruption of Protein-Protein Interactions

Certain derivatives have been designed to target protein-protein interactions crucial for cancer cell survival. Compound C11 , for example, targets the 14-3-3η protein, disrupting its function and leading to cell cycle arrest and apoptosis in liver cancer cells.[15] This represents a sophisticated approach beyond direct enzyme inhibition.

Experimental Workflow: MTT Cell Viability Assay

The MTT assay is a fundamental colorimetric method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: A stock solution of the test compound is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the test compound. Wells with medium and vehicle (DMSO) serve as a negative control, and untreated cells serve as a 100% viability control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: The medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined by plotting viability against compound concentration.

Anticancer_Workflow cluster_CellCulture In Vitro Screening cluster_Mechanism Mechanism of Action Studies Start Seed Cancer Cell Lines Treat Treat with Indole-2-Carboxylic Acid Derivatives (Serial Dilutions) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Assay Perform MTT Assay Incubate->Assay Data Calculate IC₅₀/GI₅₀ Values Assay->Data Kinase Kinase Inhibition Assays (EGFR, etc.) Lead Identify Lead Compounds Kinase->Lead Apoptosis Apoptosis Assays (Annexin V / PI) Apoptosis->Lead Cycle Cell Cycle Analysis (Flow Cytometry) Cycle->Lead Data->Kinase For Potent Compounds Data->Apoptosis For Potent Compounds Data->Cycle For Potent Compounds

Caption: General workflow for screening anticancer indole derivatives.

Antimicrobial and Antifungal Activity

Derivatives of indole-2-carboxylic acid have shown notable activity against a range of bacterial and fungal pathogens.[17][18] The modifications are often simple ester or amide derivatives, highlighting the tunability of this scaffold for antimicrobial applications.

Comparative Performance of Antimicrobial Indole-2-Carboxylic Acid Derivatives

Compound IDDerivative TypeTarget OrganismMIC (μg/mL)Key FindingsReference
Compound 2 AmideEnterococcus faecalis-Most active derivative against E. faecalis.[17]
Compound 2 AmideCandida albicans8Significant activity against a key fungal pathogen.[17][19]
Compounds 1, 3, 5, 6 Ester/AmideCandida albicans32-64Noticeable antifungal activities.[17]
I(6), I(12) TriazoleE. coli, B. subtilis-Excellent inhibition compared to Streptomycin.[16]

SAR Insights: The conversion of the carboxylic acid to various amide and ester derivatives appears crucial for antimicrobial activity, though a clear SAR is not yet fully established and likely depends on the specific microbial target.[17][20] Attaching heterocyclic moieties like triazoles can also confer potent antibacterial properties.[16]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., C. albicans) is prepared in a suitable broth medium to a concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control well (microbes, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.

Anti-inflammatory Activity

Systemic inflammation is a hallmark of numerous diseases, and inhibiting the production of pro-inflammatory mediators is a key therapeutic strategy.[21] Indole-2-carboxamide derivatives have been shown to effectively inhibit the expression of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage models.[21][22][23]

Comparative Performance of Anti-inflammatory Indole-2-Carboxamides

Compound IDKey SubstitutionsAssay SystemKey EffectReference
14f, 14g Indole-2-carboxamidesLPS-stimulated RAW 264.7 macrophagesEffectively inhibited TNF-α and IL-6 expression; reduced pulmonary inflammation in vivo.[21]
13b Indole-2-formamide benzimidazole[2,1-b]thiazoleLPS-stimulated RAW 264.7 macrophagesPotent inhibitor of NO (IC₅₀=10.99 μM), IL-6 (IC₅₀=2.29 μM), and TNF-α (IC₅₀=12.90 μM).[22]
S3, S7, S14 Acetohydrazide derivativesCarrageenan-induced paw edema (rat)Significant in vivo anti-inflammatory activity, comparable to indomethacin. S3 showed selective COX-2 inhibition.[24]

Mechanism of Action: The anti-inflammatory effects are often achieved by modulating key signaling pathways. For instance, many compounds interfere with the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages. Some derivatives, like compound S3, act as selective inhibitors of cyclooxygenase-2 (COX-2), a well-validated anti-inflammatory target.[24]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Indole Indole-2-Carboxamide Derivative Indole->IKK Inhibition Indole->NFkB Inhibition

Caption: Inhibition of the LPS-induced pro-inflammatory signaling pathway.

Conclusion

The substituted indole-2-carboxylic acid scaffold is a remarkably versatile and powerful platform in modern drug discovery. Its derivatives have demonstrated potent and often highly specific activities across a broad spectrum of therapeutic areas, including virology, oncology, infectious diseases, and inflammation. The consistent success of this scaffold stems from the combination of a rigid, interactive indole core and a strategically placed carboxylic acid (or its amide/ester bioisosteres) that serves as a potent interaction point with biological targets. The structure-activity relationship data gathered to date provides a robust roadmap for medicinal chemists to continue refining and optimizing these structures, promising the development of next-generation therapeutics with enhanced efficacy and safety profiles.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-formyl-1-methyl-1H-indole-2-carboxylic acid

This document provides essential, step-by-step procedural guidance for the safe and compliant disposal of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. As researchers, scientists, and drug development professionals, our...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step procedural guidance for the safe and compliant disposal of 3-formyl-1-methyl-1H-indole-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to ensure that the disposal of this specific indole derivative is conducted with the highest degree of scientific integrity and operational safety, adhering to established regulatory frameworks.

Part 1: Hazard Assessment and Waste Characterization

A crucial first step in any disposal protocol is a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for 3-formyl-1-methyl-1H-indole-2-carboxylic acid is not always readily available due to its nature as a specialized research chemical, a reliable hazard profile can be inferred from structurally similar indole-based compounds. Analysis of analogous chemicals, such as other indole carboxaldehydes and indole carboxylic acids, consistently indicates a classification as an irritant.[1][2][3]

The primary causality for this classification lies in the reactivity of the aldehyde and carboxylic acid functional groups and the overall structure of the indole ring system. Based on this data, the compound should be handled as a non-acute hazardous waste with the following characteristics:

Hazard AttributeClassification & ExplanationGHS Pictogram
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) .[3] Ingestion may cause adverse health effects.GHS07
Skin Corrosion/Irritation Category 2 (Causes skin irritation) .[2][3] Direct contact can lead to inflammation and irritation.GHS07
Eye Damage/Irritation Category 2 (Causes serious eye irritation) .[2][3] Poses a significant risk of irritation upon contact with eyes.GHS07
Target Organ Toxicity Category 3 (May cause respiratory irritation) .[2][3] Inhalation of the dust or powder can irritate the respiratory tract.GHS07

This characterization dictates that 3-formyl-1-methyl-1H-indole-2-carboxylic acid must be disposed of as a regulated hazardous chemical waste. It must not be discarded in standard trash or washed down the drain.[4][5] Drain disposal is reserved for small quantities of non-hazardous, water-soluble substances with a neutral pH, criteria this compound does not meet.[4]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure compliance with major regulatory standards, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Don Appropriate Personal Protective Equipment (PPE)
  • Rationale: Given the compound's irritant properties, creating a barrier between the chemical and your body is the first line of defense.

  • Procedure:

    • Wear standard laboratory attire, including a flame-retardant lab coat and closed-toe shoes.

    • Use chemical-resistant gloves (nitrile is typically sufficient for handling small quantities of solids).

    • Wear safety glasses or goggles to protect against accidental eye contact.[8]

    • If there is a risk of generating dust, work within a fume hood or wear a dust mask.[9]

Step 2: Segregate the Waste Stream
  • Rationale: Proper segregation prevents dangerous chemical reactions and ensures that waste is sent to the correct treatment facility.[9][10]

  • Procedure:

    • Designate a specific waste container for "Solid Organic Non-Halogenated Waste."

    • Do not mix 3-formyl-1-methyl-1H-indole-2-carboxylic acid with incompatible chemicals such as strong oxidizing agents or strong bases.[8]

    • Keep separate waste streams for sharps, liquid waste, and regular laboratory trash.[9]

Step 3: Utilize a Designated Hazardous Waste Container
  • Rationale: The integrity of the waste container is critical to prevent leaks and exposure.[10]

  • Procedure:

    • Select a container made of a chemically compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container has a secure, leak-proof screw-top cap and is in good condition with no cracks or deterioration.[10]

    • Keep the container closed at all times except when you are actively adding waste.[5][11] This is an EPA requirement to prevent the release of vapors and to avoid spills.

Step 4: Label the Container Accurately and Completely
  • Rationale: Correct labeling is a legal requirement and provides critical safety information for everyone who handles the container.[11]

  • Procedure:

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

    • Clearly write the full, unabbreviated chemical name: "3-formyl-1-methyl-1H-indole-2-carboxylic acid."

    • List all constituents if it is a mixed waste.

    • Indicate the hazards: "Irritant," "Harmful if Swallowed."

    • Record the "Accumulation Start Date" (the date the first waste was added).

Step 5: Store Waste in a Satellite Accumulation Area (SAA)
  • Rationale: The SAA provides a designated, safe location for the short-term storage of hazardous waste at the point of generation.[10][11]

  • Procedure:

    • Designate an SAA within your laboratory that is "at or near the point of generation."[11]

    • Store the waste container in a location where it will not be knocked over and is away from heat or ignition sources.

    • Ensure the SAA is inspected weekly for any signs of leakage.[10]

    • Partially filled containers may remain in the SAA for up to one year, provided accumulation limits are not exceeded.[10]

Step 6: Arrange for Final Disposal via EH&S
  • Rationale: The final treatment and disposal of hazardous waste must be handled by trained professionals at a permitted facility to ensure regulatory compliance.[12]

  • Procedure:

    • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EH&S) department (or equivalent) to request a waste pickup.[5][11]

    • Do not transport hazardous waste yourself. Trained EH&S staff will handle collection and transport.[5]

Part 3: Managing Contaminated Materials

  • Contaminated Sharps: Needles, razor blades, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container for incineration.[9]

  • Empty Containers: A container that held 3-formyl-1-methyl-1H-indole-2-carboxylic acid can be disposed of as regular trash only after it has been thoroughly emptied, leaving as little residue as possible. The label must be defaced or removed before disposal.[5]

  • Contaminated PPE and Debris: Gloves, weigh boats, and absorbent pads used during handling or spill cleanup should be collected in a sealed bag, labeled as "Hazardous Waste Debris containing 3-formyl-1-methyl-1H-indole-2-carboxylic acid," and disposed of through EH&S.

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for making proper disposal decisions for waste generated from this compound.

DisposalWorkflow start Waste Generation: 3-formyl-1-methyl-1H-indole-2-carboxylic acid waste_type What is the form of the waste? start->waste_type solid Unused or Residual Solid Chemical waste_type->solid Solid sharp Contaminated Sharp (e.g., broken glass, needle) waste_type->sharp Sharp container Empty Stock Container waste_type->container Container ppe Contaminated PPE / Spill Debris waste_type->ppe PPE/Debris collect_solid Step 1: Collect in a labeled 'Solid Hazardous Waste' container. solid->collect_solid collect_sharp Step 1: Place directly into a puncture-proof Sharps Container. sharp->collect_sharp eval_container Is the container empty (all practical material removed)? container->eval_container collect_ppe Step 1: Place in a sealed bag or dedicated solid waste container. ppe->collect_ppe store_saa Step 2: Store in Satellite Accumulation Area (SAA). collect_solid->store_saa collect_sharp->store_saa eval_container->collect_solid No trash Step 2: Deface label. Dispose of in regular trash. eval_container->trash Yes collect_ppe->store_saa rinse_no No rinse_yes Yes ehs_pickup Step 3: Arrange for pickup by Environmental Health & Safety (EH&S). store_saa->ehs_pickup

Caption: Disposal decision workflow for generated waste.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • Safety Data Sheet - Formic acid. Sigma-Aldrich.

  • Safety Data Sheet - 1-Methylindole-3-carboxaldehyde. Fisher Scientific.

  • Safety Data Sheet - Indole-3-carboxaldehyde. Cayman Chemical.

  • Safety Data Sheet - 1-Methylindole. Thermo Fisher Scientific.

  • Safety Data Sheet - 1-Methylindole-3-carboxaldehyde. Thermo Fisher Scientific.

  • Safety Data Sheet - Indole-2-carboxylic acid. Fisher Scientific.

  • 3-FORMYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER 18450-27-6 wiki. ChemicalBook.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed.

  • 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetic acid. Sigma-Aldrich.

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science.

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate.

  • 3-Methyl Indole To 2-Formyl Indole. Scribd.

  • 1-Methylindole-3-carboxaldehyde 97%. Sigma-Aldrich.

  • 3-Formyl-2-methylindole. PubChem, National Institutes of Health.

Sources

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